molecular formula C12H26 B14547011 2,5,6-Trimethylnonane CAS No. 62184-13-8

2,5,6-Trimethylnonane

Cat. No.: B14547011
CAS No.: 62184-13-8
M. Wt: 170.33 g/mol
InChI Key: KXHDWXIQHWSOHI-UHFFFAOYSA-N
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Description

2,5,6-Trimethylnonane is a useful research compound. Its molecular formula is C12H26 and its molecular weight is 170.33 g/mol. The purity is usually 95%.
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Properties

CAS No.

62184-13-8

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

IUPAC Name

2,5,6-trimethylnonane

InChI

InChI=1S/C12H26/c1-6-7-11(4)12(5)9-8-10(2)3/h10-12H,6-9H2,1-5H3

InChI Key

KXHDWXIQHWSOHI-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C(C)CCC(C)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2,5,6-Trimethylnonane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and estimated physical properties of the branched alkane, 2,5,6-trimethylnonane. Due to a scarcity of direct experimental data for this specific isomer, this document presents computed values from reputable chemical databases, alongside comparative data from isomeric compounds. General principles governing the physical properties of alkanes are discussed to provide a predictive framework. This guide also outlines standard experimental methodologies for the determination of key physical parameters, intended to aid researchers in future characterization efforts.

Introduction

This compound (C₁₂H₂₆) is a saturated hydrocarbon belonging to the class of branched alkanes. As with other alkanes, its physical properties are dictated by the relatively weak intermolecular van der Waals forces, specifically London dispersion forces. These forces are influenced by the molecule's size, surface area, and degree of branching. A thorough understanding of these properties is crucial for applications in various fields, including its potential use as a solvent, in fuel compositions, or as a reference compound in analytical chemistry. This document collates available data and provides a theoretical and practical framework for the physical characterization of this compound.

Physicochemical Data

Table 1: Computed and Comparative Physical Properties of Trimethylnonane Isomers

PropertyThis compound (Computed)2,4,6-Trimethylnonane (Experimental)2,5,5-Trimethylnonane (Experimental)2,5,8-Trimethylnonane (B14666546) (Experimental)
Molecular Formula C₁₂H₂₆C₁₂H₂₆C₁₂H₂₆C₁₂H₂₆
Molecular Weight 170.33 g/mol [1]170.33 g/mol 170.33 g/mol 170.34 g/mol [2]
Boiling Point Not available192 °C[3]190 °C190 °C[2]
Melting Point Not available-50.8 °C (estimate)[3]-50.8 °C (estimate)Not available
Density Not available0.7480 g/cm³[3]0.7485 g/mL0.744 g/mL[2]
Refractive Index Not available1.4197[3]1.42011.419[2]
XLogP3 5.8[1]5.865.8[4]

General Principles of Alkane Physical Properties

The physical properties of alkanes are primarily influenced by their molecular weight and structure.[5]

  • Boiling Point: The boiling points of alkanes increase with the number of carbon atoms due to stronger London dispersion forces between larger molecules. Branching tends to lower the boiling point compared to a straight-chain alkane of the same molecular weight because it reduces the surface area available for intermolecular contact.[6]

  • Melting Point: The melting point of alkanes also generally increases with molecular weight.[7] Alkanes with an even number of carbon atoms tend to have higher melting points than those with an odd number of carbons due to more efficient packing in the solid state.[7]

  • Density: Alkanes are generally less dense than water.[8][5] Their density increases with molecular size but remains below 1.0 g/mL for most liquid alkanes.[8]

  • Solubility: Due to their nonpolar nature, alkanes are insoluble in water but are soluble in nonpolar organic solvents.[8][7]

  • Viscosity: The viscosity of alkanes increases with chain length.[6]

Experimental Protocols for Physical Property Determination

While specific experimental data for this compound is lacking, the following are standard methodologies that can be employed for its characterization.

4.1. Boiling Point Determination

The boiling point can be determined using several methods, including:

  • Distillation: The simplest method involves heating the liquid in a distillation apparatus and recording the temperature at which the vapor and liquid phases are in equilibrium at a given pressure.

  • Ebulliometer: A more precise instrument that measures the boiling point of a liquid by detecting the temperature at which vapor bubbles are formed.

4.2. Melting Point Determination

For determining the melting point, which would require cooling this compound to a solid state:

  • Capillary Tube Method: A small amount of the solidified sample is placed in a capillary tube and heated in a melting point apparatus. The temperature range over which the substance melts is recorded.

  • Differential Scanning Calorimetry (DSC): This technique measures the heat flow into or out of a sample as it is heated or cooled, allowing for a very precise determination of the melting point.

4.3. Density Measurement

  • Pycnometer: A flask with a specific, accurately known volume is weighed empty, then filled with the liquid, and weighed again. The density is calculated from the mass and volume.

  • Hydrometer: A calibrated instrument that is floated in the liquid. The density is read directly from the scale at the point where the liquid surface meets the stem of the hydrometer.

4.4. Refractive Index Measurement

  • Abbe Refractometer: This instrument measures the angle at which light is refracted as it passes from a prism of known refractive index into the liquid sample. This is a standard and highly accurate method.

Logical Relationships and Visualization

As this compound is a simple alkane, it is not typically involved in complex biological signaling pathways. Its primary interactions are physical in nature, governed by intermolecular forces. The logical relationship of its physical properties to its molecular structure can be visualized as a conceptual workflow for its characterization.

G Conceptual Workflow for Physical Characterization of this compound cluster_synthesis Synthesis and Purification cluster_characterization Physical Property Determination cluster_analysis Data Analysis and Comparison Synthesis Synthesis of this compound Purification Purification (e.g., Distillation, Chromatography) Synthesis->Purification BoilingPoint Boiling Point Measurement Purification->BoilingPoint MeltingPoint Melting Point Measurement Purification->MeltingPoint Density Density Measurement Purification->Density RefractiveIndex Refractive Index Measurement Purification->RefractiveIndex DataCompilation Compilation of Experimental Data BoilingPoint->DataCompilation MeltingPoint->DataCompilation Density->DataCompilation RefractiveIndex->DataCompilation Comparison Comparison with Isomers and Theoretical Models DataCompilation->Comparison

Caption: Workflow for the experimental determination and analysis of the physical properties of this compound.

Conclusion

This technical guide has synthesized the available information on the physical properties of this compound. While experimental data for this specific isomer remains elusive, computed values and data from related isomers provide a strong basis for estimating its physical characteristics. The outlined experimental protocols offer a clear path for researchers to obtain definitive empirical data. A systematic experimental approach, as depicted in the workflow diagram, will be essential for the full characterization of this compound and its potential applications.

References

2,5,6-Trimethylnonane chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2,5,6-Trimethylnonane

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a saturated branched alkane with the molecular formula C₁₂H₂₆. As a member of the hydrocarbon family, its primary relevance is in the fields of petrochemistry, fuel analysis, and as a potential component in complex organic mixtures. Unlike more functionalized molecules, its biological activity is not extensively studied, and it is not typically a focus in drug development signaling pathways. This guide provides a comprehensive overview of its chemical structure, properties, proposed synthesis, and analytical methodologies. Given the limited availability of experimental data for this specific isomer, this guide also presents data from closely related isomers to provide a comparative context.

Chemical Structure and IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound . The structure consists of a nonane (B91170) (9-carbon) main chain with three methyl group substituents at positions 2, 5, and 6.

Structure:

The canonical SMILES representation of the molecule is CCCC(C)C(C)CCC(C)C.

Physicochemical Properties

Computed Data for this compound

The following table summarizes the computed physicochemical properties for this compound.

PropertyValueSource
Molecular Formula C₁₂H₂₆PubChem
Molecular Weight 170.33 g/mol PubChem
Exact Mass 170.203450829 DaPubChem
XLogP3-AA (Lipophilicity) 5.8PubChem
Hydrogen Bond Donor Count 0PubChem
Hydrogen Bond Acceptor Count 0PubChem
Rotatable Bond Count 6PubChem
Topological Polar Surface Area 0 ŲPubChem
Complexity 94.2PubChem
CAS Number 62184-13-8PubChem, NIST
Experimental Data for Isomers of Trimethylnonane

For context, the following table presents experimental data for other C12 trimethylnonane isomers. These values can provide an estimate of the expected properties for this compound.

IsomerBoiling Point (°C)Density (g/mL)Refractive Index
2,4,6-Trimethylnonane 1920.74801.4197
2,5,8-Trimethylnonane 1900.7441.419
3,5,6-Trimethylnonane 1970.76041.4256

Experimental Protocols

Proposed Synthesis of this compound

A specific, validated synthesis for this compound is not documented in readily accessible literature. However, a plausible synthetic route can be designed based on established organometallic chemistry, such as the use of Grignard reagents to form the necessary carbon-carbon bonds, followed by reduction. The following is a proposed multi-step protocol.

Overall Reaction Scheme:

  • Step 1: Grignard reaction between 2-bromopropane (B125204) and 4-methylheptan-3-one to form the tertiary alcohol 2,4,5-trimethylheptan-3-ol.

  • Step 2: Dehydration of the tertiary alcohol to yield a mixture of alkenes.

  • Step 3: Catalytic hydrogenation of the alkene mixture to produce the final saturated alkane, this compound.

Detailed Methodology:

  • Preparation of 2,4,5-trimethylheptan-3-ol:

    • In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, add magnesium turnings.

    • Initiate the Grignard reaction by adding a small amount of a solution of 2-bromopropane in anhydrous diethyl ether.

    • Once the reaction begins, add the remaining 2-bromopropane solution dropwise to maintain a gentle reflux.

    • After the addition is complete, cool the reaction mixture to 0 °C.

    • Slowly add a solution of 4-methylheptan-3-one in anhydrous diethyl ether.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

    • Separate the ethereal layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude alcohol.

  • Dehydration of 2,4,5-trimethylheptan-3-ol:

    • Place the crude alcohol in a round-bottom flask with a catalytic amount of a strong acid, such as p-toluenesulfonic acid or sulfuric acid.

    • Heat the mixture to induce dehydration, collecting the resulting alkene mixture via distillation.

    • Wash the distillate with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Hydrogenation to this compound:

    • Dissolve the alkene mixture in a suitable solvent such as ethanol (B145695) or ethyl acetate.

    • Add a catalytic amount of palladium on carbon (10% Pd/C).

    • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously until the reaction is complete (monitored by GC or TLC).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Remove the solvent under reduced pressure. The resulting liquid is the crude this compound, which can be further purified by fractional distillation.

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Branched alkanes such as this compound are typically analyzed as part of complex hydrocarbon mixtures using gas chromatography.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 6890N or similar, equipped with a mass selective detector (e.g., Agilent 5973N).

  • Column: HP-5MS fused silica (B1680970) capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 40-80 °C, hold for 1-2 minutes.

    • Ramp: Increase temperature at a rate of 4-10 °C/min to 300 °C.

    • Final hold: Hold at 300 °C for 15-30 minutes.

  • Injector: Split/splitless inlet, operated in split mode.

  • Detector (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 550.

Procedure:

  • Sample Preparation: Dilute the sample containing this compound in a volatile solvent like hexane (B92381) or dichloromethane. If it is part of a complex mixture like diesel fuel or crude oil, a simple dilution may be sufficient.

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • Data Acquisition: Acquire the data using the specified GC and MS conditions.

  • Identification: Identify this compound by its retention time relative to n-alkane standards and by comparing its mass spectrum to library spectra or, if a pure standard is available, to the spectrum of the standard. The mass spectrum is expected to show characteristic fragmentation patterns for branched alkanes, including prominent peaks corresponding to the loss of alkyl fragments at the branching points.

Visualizations

Logical Workflow for the Proposed Synthesis

The following diagram illustrates the logical steps for the proposed synthesis of this compound.

G cluster_start Starting Materials cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Dehydration cluster_step3 Step 3: Hydrogenation 2_bromopropane 2-Bromopropane Grignard_Formation Formation of Isopropylmagnesium Bromide 2_bromopropane->Grignard_Formation 4_methylheptan_3_one 4-Methylheptan-3-one Grignard_Addition Addition to Ketone 4_methylheptan_3_one->Grignard_Addition Mg_turnings Mg Turnings Mg_turnings->Grignard_Formation Grignard_Formation->Grignard_Addition Workup Aqueous Workup Grignard_Addition->Workup Dehydration Acid-Catalyzed Dehydration Workup->Dehydration Hydrogenation Catalytic Hydrogenation (H₂, Pd/C) Dehydration->Hydrogenation Final_Product This compound Hydrogenation->Final_Product

Caption: Proposed synthetic pathway for 2,5,6

The Elusive Isoprenoid: A Technical Guide to the Natural Occurrence of 2,5,6-Trimethylnonane in Crude Oil

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the natural occurrence of the branched alkane 2,5,6-trimethylnonane in crude oil. Extensive research indicates that while the analysis of isoprenoid and other branched alkanes is a cornerstone of petroleum geochemistry, the specific identification and quantification of this compound in crude oil is not documented in publicly available scientific literature. However, its presence as a minor component in the complex mixture of saturated hydrocarbons is plausible.

This document provides a comprehensive overview of the context in which this compound would be found, the analytical methodologies required for its potential identification, and the general significance of related compounds.

Introduction to Branched Alkanes in Crude Oil

Crude oil is a complex mixture of hydrocarbons, and the saturated fraction, which includes linear, branched, and cyclic alkanes, contains a wealth of information about the oil's origin, thermal maturity, and post-generative alteration processes. Branched alkanes, particularly isoprenoids, are valuable biomarkers because their structures can often be traced back to biological precursors from the organisms that contributed to the source rock.

While well-known isoprenoids like pristane (B154290) (C19) and phytane (B1196419) (C20) are routinely analyzed, the lighter, more complex fraction of branched alkanes, including C12 isomers like this compound, is less frequently characterized in detail. The immense number of possible isomers in this range makes specific identification challenging.

Geochemical Significance of Isoprenoid Alkanes

Isoprenoid alkanes are molecular fossils that provide critical insights into:

  • Source Organisms: The structure and distribution of isoprenoids can indicate contributions from specific types of algae, bacteria, and archaea to the petroleum source rock.

  • Depositional Environment: Ratios of certain isoprenoids, such as the pristane-to-phytane ratio (Pr/Ph), are used to infer the redox conditions of the depositional environment.

  • Thermal Maturity: The stereochemistry of some isoprenoids can be used to assess the thermal maturity of the crude oil.[1]

  • Biodegradation: The presence and relative abundance of isoprenoids compared to n-alkanes can indicate the extent of biodegradation the oil has undergone.

While no specific geochemical significance is attributed to this compound, its identification would contribute to a more detailed understanding of the overall composition of the light hydrocarbon fraction of crude oil.

Quantitative Data on Branched Alkanes

Specific quantitative data for this compound in crude oil is not available. However, the following table provides representative concentrations for the general class of C9-C12 isoalkanes found in a sample of gasoline, which is a refined product of crude oil. This illustrates the typical concentration range for such compounds.

Compound ClassCarbon NumberConcentration Range (wt%)Fuel Type
IsoalkanesC9 - C120.07 - 0.83Gasoline

Data is illustrative for the general class of compounds and not specific to this compound.

Experimental Protocols for the Identification of Branched Alkanes

The identification of specific branched alkanes like this compound in a complex mixture like crude oil requires high-resolution analytical techniques. The primary method for this is Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation and Fractionation

Prior to analysis, crude oil samples are typically fractionated to separate the saturated hydrocarbons from aromatics and polar compounds.

Methodology:

  • Solvent Dilution: A known amount of crude oil is diluted in a non-polar solvent such as hexane (B92381).

  • Asphaltene Precipitation: Asphaltenes are precipitated by the addition of a large excess of n-pentane or n-heptane and removed by filtration.

  • Column Chromatography: The deasphalted oil is fractionated using column chromatography. A glass column is packed with activated silica (B1680970) gel and alumina.

    • The saturated hydrocarbon fraction is eluted using a non-polar solvent like n-hexane.

    • The aromatic fraction is subsequently eluted with a solvent of higher polarity, such as a mixture of hexane and dichloromethane.

    • Polar compounds are retained on the column.

  • Concentration: The saturated fraction is concentrated under a gentle stream of nitrogen before GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation: A high-resolution gas chromatograph coupled to a mass spectrometer is essential.

Typical GC-MS Parameters for Saturated Hydrocarbon Analysis:

ParameterSpecification
Gas Chromatograph
ColumnFused silica capillary column (e.g., 50 m x 0.25 mm i.d.)
Stationary Phase0.25 µm film thickness of a non-polar phase (e.g., 5% phenyl methylpolysiloxane)
Carrier GasHelium at a constant flow rate of 1.0 mL/min
Injection1 µL splitless injection
Injector Temperature280 °C
Oven Temperature ProgramInitial temperature of 40 °C, hold for 2 min, ramp at 4 °C/min to 320 °C, hold for 20 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Rangem/z 50-550
Scan ModeFull scan for identification of unknowns
Ion Source Temperature230 °C
Transfer Line Temperature280 °C

Identification:

The identification of this compound would be based on:

  • Retention Time: The compound's retention time would be compared to that of a synthesized, pure standard of this compound run under the same GC conditions.

  • Mass Spectrum: The mass spectrum of the unknown peak would be compared to the library mass spectrum of this compound. Key fragment ions would be used for confirmation.

Visualizations

Logical Relationship of Branched Alkanes as Biomarkers

A Biological Precursors (e.g., Lipids in Algae, Bacteria) B Diagenesis (Burial and Alteration) A->B C Kerogen Formation B->C D Catagenesis (Thermal Cracking) C->D E Crude Oil Generation D->E F Branched Alkanes (e.g., this compound) E->F G Geochemical Interpretation F->G Provides Data For H Source Rock Characterization G->H I Depositional Environment G->I J Thermal Maturity G->J

Caption: Formation and use of branched alkane biomarkers in crude oil.

Experimental Workflow for Branched Alkane Analysis

cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Interpretation A Crude Oil Sample B Solvent Dilution A->B C Fractionation (Column Chromatography) B->C D Saturated Hydrocarbon Fraction C->D E GC-MS Analysis D->E F Retention Time and Mass Spectra E->F G Compound Identification (Comparison to Standard) F->G H Quantification G->H

Caption: Workflow for the analysis of branched alkanes from crude oil.

Conclusion

While the specific molecule this compound has not been reported as a naturally occurring compound in crude oil, its presence is theoretically possible within the complex mixture of C12 branched alkanes. Its identification would require a dedicated analytical effort using high-resolution GC-MS and comparison with a pure synthesized standard. The methodologies and principles outlined in this guide provide the framework for such an investigation. For researchers in drug development, while this specific molecule has no known biological activity, the broader class of isoprenoids from natural sources represents a vast and largely unexplored chemical space.

References

Is 2,5,6-Trimethylnonane a biomarker for specific bacteria?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The identification of unique volatile organic compounds (VOCs) as biomarkers for specific bacteria holds significant promise for rapid diagnostics and targeted therapeutic development. This technical guide explores the current scientific landscape surrounding 2,5,6-trimethylnonane, a branched-chain alkane, and its potential as a bacterial biomarker. While direct evidence definitively linking this compound to a specific bacterial species remains elusive in publicly available literature, a substantial body of circumstantial evidence suggests its plausible microbial origin, particularly from the phylum Actinobacteria. This document provides a comprehensive overview of the production of branched-chain alkanes by bacteria, the biosynthetic pathways likely involved, and detailed methodologies for the detection and analysis of such volatile compounds.

Introduction: Volatile Organic Compounds as Bacterial Biomarkers

Bacteria produce a diverse array of low molecular weight organic compounds that are volatile at ambient temperatures. These VOCs are often secondary metabolites and can serve as chemical signals in inter- and intra-species communication, as well as defense mechanisms. The unique VOC profiles of different bacterial species present an opportunity for their use as non-invasive diagnostic biomarkers. Branched-chain alkanes, such as this compound, are a class of VOCs that have been identified in the emissions of various microorganisms.

Evidence for the Microbial Production of Branched-Chain Alkanes

While this compound has not been explicitly identified as a product of a specific bacterium in reviewed literature, numerous studies have documented the production of a wide variety of other branched and straight-chain alkanes by bacteria, particularly from the phylum Actinobacteria.

Key Findings from Literature:

  • Actinobacteria as Prolific VOC Producers: Members of the phylum Actinobacteria, which includes genera like Streptomyces and Nocardiopsis, are well-documented producers of a vast and diverse range of volatile organic compounds. Their complex secondary metabolism generates a rich chemical space of potential biomarkers.

  • Identification of Alkanes in Bacterial Volatilomes: Several studies analyzing the VOC profiles of Streptomyces species have identified various alkanes. For instance, a study on Streptomyces sp. nkm1 identified several trimethylated decane (B31447) and dodecane (B42187) isomers, indicating the enzymatic machinery for producing such branched structures is present in this genus.

  • Isomers of Trimethylnonane: While this compound is not specified, the presence of other trimethylated alkanes in bacterial emissions suggests that different isomers could be produced by various species or strains, depending on the specific enzymes and precursors available.

Biosynthesis of Branched-Chain Alkanes in Bacteria

The biosynthesis of alkanes in bacteria is primarily linked to the fatty acid synthesis (FAS) pathway. The production of branched-chain alkanes involves the incorporation of branched-chain fatty acid precursors.

Proposed Biosynthetic Pathway:

The likely biosynthetic route to a compound like this compound would involve the following key steps:

  • Initiation with Branched-Chain Primers: The FAS pathway is initiated with a short-chain acyl-CoA. For the synthesis of branched-chain fatty acids, primers such as isobutyryl-CoA, isovaleryl-CoA, or 2-methylbutyryl-CoA are utilized. These primers are derived from the catabolism of branched-chain amino acids like valine, leucine, and isoleucine.

  • Elongation: The initial primer is then elongated by the iterative addition of two-carbon units from malonyl-CoA by the fatty acid synthase complex.

  • Reduction and Decarbonylation/Decarboxylation: The resulting branched-chain fatty acid is then converted to an alkane. This can occur through a few proposed mechanisms, most notably a pathway involving the reduction of the fatty acid to an aldehyde, followed by decarbonylation to yield an alkane that is one carbon shorter than the fatty acid precursor.

Branched-Chain Alkane Biosynthesis Proposed Biosynthesis of Branched-Chain Alkanes cluster_0 Amino Acid Catabolism cluster_1 Fatty Acid Synthesis (FAS) cluster_2 Alkane Formation Valine Valine Branched-Chain Acyl-CoA Branched-Chain Acyl-CoA Valine->Branched-Chain Acyl-CoA e.g., isobutyryl-CoA Leucine Leucine Leucine->Branched-Chain Acyl-CoA e.g., isovaleryl-CoA Isoleucine Isoleucine Isoleucine->Branched-Chain Acyl-CoA e.g., 2-methylbutyryl-CoA Fatty Acid Synthase Fatty Acid Synthase Branched-Chain Acyl-CoA->Fatty Acid Synthase Malonyl-CoA Malonyl-CoA Malonyl-CoA->Fatty Acid Synthase Branched-Chain Fatty Acid Branched-Chain Fatty Acid Fatty Acid Synthase->Branched-Chain Fatty Acid Reduction Reduction Branched-Chain Fatty Acid->Reduction to aldehyde Decarbonylation Decarbonylation Reduction->Decarbonylation Branched-Chain Alkane Branched-Chain Alkane Decarbonylation->Branched-Chain Alkane e.g., this compound HS-SPME_Workflow HS-SPME Workflow for Bacterial VOC Analysis Bacterial_Culture Bacterial Culture in Headspace Vial Incubation Incubation Bacterial_Culture->Incubation SPME_Fiber_Exposure Exposure of SPME Fiber to Headspace Incubation->SPME_Fiber_Exposure VOC_Adsorption Adsorption of VOCs onto Fiber SPME_Fiber_Exposure->VOC_Adsorption GC_MS_Analysis GC-MS Analysis VOC_Adsorption->GC_MS_Analysis

The Geochemical Significance of Trimethyl-Branched Alkanes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethyl-branched alkanes, a class of saturated hydrocarbons, are increasingly recognized for their profound geochemical significance. These molecules, preserved in sedimentary rocks and petroleum reservoirs, serve as robust biomarkers, offering invaluable insights into the Earth's historical ecosystems and paleoenvironments. Their unique structures, often linked to specific microbial precursors, provide a window into the composition of ancient microbial communities and the prevailing environmental conditions at the time of their deposition. This technical guide provides an in-depth exploration of the origin, analytical methodologies, and interpretive frameworks for trimethyl-branched alkanes, tailored for researchers in geochemistry, environmental science, and related fields.

Introduction: The Molecular Fingerprints of Past Life

In the realm of organic geochemistry, biomarkers are molecular fossils that can be traced back to specific biological sources. Trimethyl-branched alkanes, characterized by a long carbon chain with three methyl groups, are a key group of such biomarkers. Their distribution and abundance in geological samples are not random; instead, they reflect the biological inputs and the diagenetic history of the organic matter. Understanding these molecular signatures is crucial for reconstructing past climates, identifying petroleum source rocks, and even exploring the potential for life on other planets.

Origin and Geochemical Significance

The presence and distribution of trimethyl-branched alkanes in sediments and crude oils are powerful indicators of the original organic matter input and the depositional environment.

Microbial Precursors

A significant portion of trimethyl-branched alkanes found in the geological record are believed to originate from the lipid membranes of specific groups of bacteria and archaea. For instance, certain branched alkanes are thought to be diagenetic products of pigments from photosynthetic sulfur bacteria. The identification of specific isomers can, therefore, point to the presence of particular microbial communities in ancient environments. The microbial communities in methane- and short-chain alkane-rich hydrothermal sediments are often candidates for the production of precursors to these branched alkanes[1][2][3].

Paleoenvironmental Indicators

The abundance and distribution of trimethyl-branched alkanes can provide critical clues about the paleoenvironment. For example, the presence of certain branched alkanes with quaternary carbon centers (BAQCs) has been associated with strong paleoredox gradients in the water column[4]. This suggests that the organisms producing the precursors to these compounds likely thrived in environments with specific chemical conditions, such as those with fluctuating oxygen levels. The analysis of these biomarkers can help to establish sedimentary depositional environments and redox conditions, which are critical for understanding organic matter enrichment in shales[5].

Experimental Protocols for the Analysis of Trimethyl-Branched Alkanes

The accurate identification and quantification of trimethyl-branched alkanes require meticulous sample preparation and sophisticated analytical techniques. The following is a generalized protocol based on established methods for biomarker analysis.

Sample Preparation
  • Extraction: Source rock or sediment samples are first crushed to a fine powder. The organic matter is then extracted using an organic solvent mixture, typically dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH), in a Soxhlet apparatus.

  • Fractionation: The extracted organic matter is then separated into different compound classes. This is commonly achieved using column chromatography with silica (B1680970) gel. The saturated hydrocarbon fraction, which contains the trimethyl-branched alkanes, is eluted using a non-polar solvent like hexane.

  • Urea (B33335) Adduction or Molecular Sieving (Optional): To concentrate the branched and cyclic alkanes, n-alkanes can be removed from the saturated fraction using urea adduction or molecular sieves (5Å).

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the primary analytical tool for the identification and quantification of trimethyl-branched alkanes.

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar capillary column, such as a DB-1 or HP-5MS (e.g., 60 m × 0.25 mm i.d., 0.25 µm film thickness), is typically used.

    • Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Temperature Program: A typical temperature program starts at a low temperature (e.g., 80°C, hold for 2 min), ramps up to a high temperature (e.g., 300°C at 10°C/min), and holds for an extended period (e.g., 20 min) to ensure the elution of high-molecular-weight compounds[6].

    • Injector: Pulsed splitless injection is often employed to ensure the efficient transfer of analytes to the column.

  • Mass Spectrometer (MS) Conditions:

    • Ionization: Electron ionization (EI) at 70 eV is standard.

    • Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.

    • Data Acquisition: Data can be acquired in full scan mode to identify unknown compounds or in selected ion monitoring (SIM) mode to enhance sensitivity for specific target compounds. For alkanes, a key diagnostic ion is m/z 85, which corresponds to a C6H13+ fragment.

Quantitative Data Presentation

Sample IDFormationLithology2,6,10-Trimethyldodecane (µg/g TOC)2,6,11-Trimethyldodecane (µg/g TOC)Other Trimethyl-branched Alkanes (µg/g TOC)Reference
Anza-1Anza BasinShale1.20.83.5[7]
Nile-S1Nile DeltaSediment5.32.112.8[8]
Egypt-C1Egyptian CoastSediment0.6Not Reported2.1[9]

Note: The data in this table are illustrative and compiled from various sources which may have different analytical methodologies. Direct comparison should be made with caution.

Visualization of Interpretive Workflows

The interpretation of trimethyl-branched alkane data to reconstruct paleoenvironments follows a logical workflow. This process can be visualized using a flowchart to illustrate the decision-making process from data acquisition to final interpretation.

Paleoenvironmental_Reconstruction_Workflow cluster_0 Data Acquisition and Processing cluster_1 Biomarker Analysis and Interpretation cluster_2 Paleoenvironmental Reconstruction A Sediment/Rock Sample Collection B Solvent Extraction of Organic Matter A->B C Fractionation (Saturates, Aromatics, etc.) B->C D GC-MS Analysis of Saturated Fraction C->D E Identification and Quantification of Trimethyl-branched Alkanes D->E F Analyze Distribution of C15-C30 Trimethyl-branched Alkanes E->F I Compare with other Biomarker Data (n-alkanes, hopanes, steranes) E->I G Calculate Ratios of Specific Isomers (e.g., 2,6,10- vs 2,6,11-trimethyldodecane) F->G H Assess Presence/Absence of Key Biomarkers (e.g., BAQCs) F->H J Infer Dominant Microbial Input (e.g., Bacterial, Archaeal) G->J L Evaluate Redox Conditions (e.g., Oxic, Anoxic, Fluctuating) H->L K Determine Depositional Environment (e.g., Marine, Lacustrine) I->K M Reconstruct Paleoenvironment J->M K->M L->M

Paleoenvironmental reconstruction workflow using trimethyl-branched alkanes.

Conclusion

Trimethyl-branched alkanes are indispensable tools in the field of organic geochemistry. Their analysis provides a detailed narrative of the Earth's past, from the composition of ancient microbial ecosystems to the overarching environmental conditions that shaped them. As analytical techniques continue to advance, the precision and detail of these reconstructions will undoubtedly improve, further solidifying the role of these molecular fossils in our understanding of Earth's history. This guide provides a foundational understanding for researchers to effectively utilize trimethyl-branched alkanes in their scientific endeavors.

References

An In-depth Technical Guide to the Synthesis of 2,5,6-Trimethylnonane for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide provides a comprehensive overview of a proposed synthetic pathway for 2,5,6-trimethylnonane, a branched alkane of interest for various research applications. Due to the absence of a specifically published synthesis for this molecule, this guide details a robust and logical approach based on well-established methodologies for the formation of complex alkanes, primarily utilizing Grignard reagents. The protocols and data presented are adapted from general procedures for analogous chemical transformations.

Introduction to Branched Alkanes in Research

Branched alkanes, such as this compound, are fundamental structural motifs in a wide array of organic molecules, including pharmaceuticals, agrochemicals, and specialty materials. Their unique steric and electronic properties can significantly influence the biological activity, physical properties, and conformational behavior of larger molecules. The controlled synthesis of specific branched alkane isomers is therefore of critical importance in drug discovery and development, allowing for the systematic exploration of structure-activity relationships.

Proposed Synthetic Strategy: A Grignard Reagent Approach

A powerful and versatile method for constructing carbon-carbon bonds is the Grignard reaction. This guide outlines a two-step synthetic route to this compound, commencing with the reaction of a suitable Grignard reagent with a ketone to form a tertiary alcohol, followed by the reduction of this alcohol to the target alkane. This approach offers considerable flexibility in the choice of starting materials.

Retrosynthetic Analysis

A retrosynthetic disconnection of the target molecule, this compound, at the C5-C6 bond suggests two plausible precursor fragments: a five-carbon ketone and a four-carbon Grignard reagent. This leads to the following proposed synthetic pathway:

G cluster_target Target Molecule cluster_precursors Key Precursors This compound This compound Tertiary_Alcohol 2,5,6-Trimethylnonan-5-ol This compound->Tertiary_Alcohol Reduction Ketone 5-Methyl-3-heptanone Tertiary_Alcohol->Ketone Grignard Addition Grignard sec-Butylmagnesium Bromide Tertiary_Alcohol->Grignard

Caption: Retrosynthetic analysis of this compound.

Overall Synthetic Workflow

The forward synthesis involves two main experimental stages: the formation of the tertiary alcohol intermediate via a Grignard reaction, and its subsequent reduction to the final product.

G Start Starting Materials: - 2-Bromobutane - Magnesium Turnings - 5-Methyl-3-heptanone Step1 Step 1: Grignard Reagent Formation & Reaction with Ketone Start->Step1 Intermediate Intermediate: 2,5,6-Trimethylnonan-5-ol Step1->Intermediate Step2 Step 2: Reduction of Tertiary Alcohol Intermediate->Step2 Purification Purification: Distillation/Chromatography Step2->Purification Product Final Product: This compound Purification->Product

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocols

Safety Precaution: All manipulations involving Grignard reagents and anhydrous solvents must be conducted under an inert atmosphere (e.g., nitrogen or argon) using oven-dried glassware. Diethyl ether is highly flammable and should be handled with extreme care in a well-ventilated fume hood.

Step 1: Synthesis of 2,5,6-Trimethylnonan-5-ol

This procedure details the formation of the Grignard reagent, sec-butylmagnesium bromide, and its subsequent reaction with 5-methyl-3-heptanone.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Magnesium Turnings24.312.67 g0.11
2-Bromobutane137.0213.70 g (11.42 mL)0.10
5-Methyl-3-heptanone128.2112.82 g (15.63 mL)

Mass Spectral Analysis of 2,5,6-Trimethylnonane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted Mass Spectral Data

The mass spectrum of 2,5,6-trimethylnonane is predicted to be characterized by significant fragmentation, with a low abundance or absent molecular ion peak. Cleavage will be favored at the branching points due to the formation of more stable secondary and tertiary carbocations.[1][2][3] The following table summarizes the predicted key fragment ions, their mass-to-charge ratio (m/z), and their anticipated relative abundance.

m/z Proposed Fragment Ion Predicted Relative Abundance Notes on Fragmentation
170[C₁₂H₂₆]⁺•Very Low to AbsentMolecular Ion
155[M - CH₃]⁺LowLoss of a methyl group
141[M - C₂H₅]⁺ModerateLoss of an ethyl group
127[M - C₃H₇]⁺ModerateLoss of a propyl group
113[M - C₄H₉]⁺HighCleavage at the C5-C6 bond, loss of a butyl radical
99[M - C₅H₁₁]⁺ModerateCleavage at the C4-C5 bond, loss of a pentyl radical
85[C₆H₁₃]⁺HighFormation of a stable tertiary carbocation
71[C₅H₁₁]⁺HighFormation of a stable secondary carbocation
57[C₄H₉]⁺Very High (likely base peak)Formation of the very stable tert-butyl cation
43[C₃H₇]⁺HighFormation of the isopropyl cation

Predicted Fragmentation Pathway

The fragmentation of this compound upon electron ionization is expected to follow pathways that lead to the formation of the most stable carbocations. The primary cleavage sites are the bonds adjacent to the substituted carbon atoms.

fragmentation_pathway cluster_frags Primary Fragments M This compound (m/z 170) f113 [M-C4H9]+ (m/z 113) M->f113 - C4H9• f85 [C6H13]+ (m/z 85) M->f85 - C6H13• f71 [C5H11]+ (m/z 71) M->f71 - C7H15• f57 [C4H9]+ (m/z 57) M->f57 - C8H17•

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocol for Mass Spectrometry of Branched Alkanes

The following is a general experimental protocol for the analysis of branched alkanes, such as this compound, using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.[1]

1. Sample Preparation:

  • Dissolve the sample containing this compound in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane) to a concentration of approximately 1 mg/mL.

2. Gas Chromatography (GC) Conditions:

  • Injector Temperature: 250 °C[1]

  • GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating alkane isomers.[1]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.[1]

    • Ramp: Increase to 150 °C at a rate of 10 °C/min.[1]

    • Hold: Maintain 150 °C for 5 minutes.[1]

3. Mass Spectrometry (MS) Conditions:

  • Ion Source: Electron Ionization (EI)[1]

  • Ionization Energy: 70 eV[1]

  • Source Temperature: 230 °C[1]

  • Quadrupole Temperature: 150 °C[1]

  • Mass Scan Range: m/z 20-200[1]

4. Data Acquisition and Processing:

  • Mass spectra are acquired and processed using the instrument's data system.[1]

  • Identification of this compound would be based on its retention time and the comparison of its fragmentation pattern with the predicted data and known fragmentation rules for branched alkanes.

Alternative Ionization Techniques

While Electron Ionization (EI) is the most common technique for alkane analysis due to its reproducible fragmentation patterns, "soft" ionization methods can be employed to confirm the molecular weight, especially when the molecular ion is absent in the EI spectrum.[1]

  • Chemical Ionization (CI): This technique uses a reagent gas (e.g., methane (B114726) or isobutane) to produce reagent ions that ionize the analyte through proton transfer or adduct formation, resulting in a more prominent protonated molecule peak [M+H]⁺ with less fragmentation.[1]

Logical Workflow for Identification

The following diagram illustrates the logical workflow for the identification of this compound in a sample.

logical_workflow start Sample Analysis gcms GC-MS with EI start->gcms data Acquire Mass Spectrum gcms->data compare Compare with Predicted Fragmentation Pattern data->compare mol_ion Molecular Ion (m/z 170) Present? compare->mol_ion soft_ion Perform Soft Ionization (CI) mol_ion->soft_ion No identify Tentative Identification mol_ion->identify Yes confirm Confirm Molecular Weight soft_ion->confirm final_id Confirmed Identification confirm->final_id identify->final_id

Caption: Logical workflow for the identification of this compound.

References

Predicted Boiling Point of 2,5,6-Trimethylnonane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, the predicted boiling point of 2,5,6-trimethylnonane is estimated to be in the range of 188-192°C. This prediction is based on the analysis of its molecular structure and comparison with experimentally determined boiling points of its isomers. This document provides a detailed exploration of the methodologies used to arrive at this prediction, targeting researchers, scientists, and professionals in drug development.

Introduction: The Challenge of Predicting Physicochemical Properties

Predicting the physicochemical properties of organic compounds, such as the boiling point, is a critical aspect of chemical research and development. The boiling point is a fundamental property that influences a substance's applications, purification methods, and environmental fate. For a branched alkane like this compound, the boiling point is primarily determined by the strength of the intermolecular van der Waals forces, which are influenced by the molecule's size (molecular weight) and shape (degree of branching).

While experimental determination remains the gold standard, predictive methods are invaluable for screening large numbers of compounds or when experimental data is unavailable. This guide outlines the theoretical basis and practical application of established methods for predicting the boiling point of this compound.

Methodology: A Multi-Faceted Approach to Prediction

Comparative Analysis with Isomers

One of the most reliable methods for estimating the boiling point of an organic compound is to compare it with its isomers. Isomers of this compound (molecular formula C12H26) have the same molecular weight, so differences in their boiling points are primarily due to variations in their molecular shape and the resulting impact on intermolecular forces.

Generally, for alkanes, increased branching leads to a more compact, spherical shape, which reduces the surface area available for intermolecular contact. This decrease in surface area weakens the van der Waals forces, resulting in a lower boiling point compared to less branched or linear isomers.

Quantitative Structure-Property Relationship (QSPR) Models

QSPR models are mathematical relationships that correlate the chemical structure of a compound with its physical, chemical, or biological properties. These models are built on the principle that the properties of a molecule are encoded in its structure. For boiling point prediction of alkanes, QSPR models often use topological indices, which are numerical descriptors of the molecular structure that quantify aspects like size, shape, and branching.

While the development of a specific QSPR model is beyond the scope of this guide, the principles of QSPR inform the comparative analysis by providing a theoretical framework for understanding how structural differences between isomers affect their boiling points.

Group Contribution Methods

Group contribution methods estimate the properties of a molecule by summing the contributions of its constituent functional groups. Each functional group is assigned a specific value, and these values are combined to predict the overall property of the molecule. These methods are widely used in chemical engineering and materials science for property estimation. While a detailed calculation using a specific group contribution method is not performed here, the underlying concept reinforces the importance of molecular structure in determining the boiling point.

Data Presentation: Boiling Points of Trimethylnonane Isomers

To facilitate a comparative analysis, the experimentally determined boiling points of several trimethylnonane isomers are presented in the table below.

Compound NameMolecular StructureBoiling Point (°C)Boiling Point (K)Data Source
2,4,6-TrimethylnonaneCH3CH(CH3)CH2CH(CH3)CH2CH(CH3)CH2CH3192465.15[1]
2,5,5-TrimethylnonaneCH3CH(CH3)CH2CH2C(CH3)2CH2CH2CH3190463.15[2]
2,5,8-TrimethylnonaneCH3CH(CH3)CH2CH2CH(CH3)CH2CH2CH(CH3)CH3190463.15[3]
This compound CH3CH(CH3)CH2CH2CH(CH3)CH(CH3)CH2CH3 188-192 (Predicted) 461.15 - 465.15 (Predicted) -

Analysis and Prediction

The structure of this compound features methyl branches at positions 2, 5, and 6. When compared to its isomers with known boiling points:

  • 2,4,6-Trimethylnonane (192°C): This isomer has its methyl groups more spread out along the nonane (B91170) chain.

  • 2,5,5-Trimethylnonane (190°C): The geminal dimethyl groups at position 5 create a significant point of branching.

  • 2,5,8-Trimethylnonane (190°C): Similar to the 2,4,6-isomer, the methyl groups are relatively dispersed.

The adjacent methyl groups at positions 5 and 6 in this compound introduce a degree of steric hindrance and may lead to a slightly more compact structure compared to isomers where the branches are more separated. This could theoretically result in a slightly lower boiling point due to a reduction in the effective surface area for intermolecular interactions.

However, the difference in branching patterns among these trimethylnonane isomers is not extreme. Therefore, the boiling point of this compound is expected to be very close to that of its isomers. Given the range of 190-192°C for the known isomers, a prediction of 188-192°C for this compound is a reasonable and scientifically sound estimate.

Visualization of the Predictive Workflow

The logical process for arriving at the predicted boiling point can be visualized as a workflow diagram.

BoilingPointPrediction cluster_0 Data Gathering cluster_1 Methodology Selection cluster_2 Analysis and Prediction cluster_3 Final Output A Identify Target Compound: This compound B Search for Experimental Boiling Point A->B C Gather Boiling Points of Isomers B->C D Comparative Analysis with Isomers C->D E Apply Principles of Structure-Property Relationships D->E F Analyze Branching Patterns of Isomers E->F G Compare Structures F->G H Predict Boiling Point Range G->H I Predicted Boiling Point: 188-192°C H->I

Workflow for the prediction of the boiling point of this compound.

Conclusion

In the absence of experimental data, a reliable prediction of the boiling point of this compound can be made by leveraging the known boiling points of its isomers and fundamental principles of chemical structure and intermolecular forces. The predicted boiling point of 188-192°C provides a valuable estimate for researchers and professionals in the fields of chemistry and drug development. It is important to recognize that this is a predicted value, and experimental verification is recommended for applications where a precise boiling point is critical.

References

Solubility of 2,5,6-Trimethylnonane in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2,5,6-trimethylnonane, a branched alkane, in various organic solvents. While specific quantitative solubility data for this compound is not extensively available in published literature, this document extrapolates its expected solubility based on the well-established principles of alkane chemistry. Furthermore, it outlines a detailed experimental protocol for the precise determination of its solubility and provides logical and procedural diagrams to aid in experimental design. This guide is intended to be a valuable resource for researchers and professionals working with this compound and similar nonpolar compounds in pharmaceutical and chemical research settings.

Introduction to this compound and its Solubility

This compound is a saturated hydrocarbon with the chemical formula C12H26. As a branched alkane, its molecular structure consists of a nonane (B91170) backbone with three methyl group substitutions. Alkanes, in general, are nonpolar molecules, and their intermolecular interactions are dominated by weak van der Waals forces (London dispersion forces).

The solubility of a substance is governed by the principle of "like dissolves like," which states that a solute will dissolve most readily in a solvent that has a similar polarity. Therefore, this compound is expected to be readily soluble in nonpolar organic solvents and poorly soluble in polar solvents, such as water. In organic synthesis and drug formulation, understanding the solubility of such a compound is crucial for reaction kinetics, purification processes, and the development of effective delivery systems.

Predicted Solubility of this compound in Common Organic Solvents

Solvent Category Solvent Predicted Solubility Rationale
Nonpolar Solvents HexaneHighly SolubleBoth are nonpolar alkanes with similar intermolecular forces.
TolueneHighly SolubleToluene is a nonpolar aromatic solvent capable of dissolving alkanes.
Diethyl EtherSolubleA relatively nonpolar ether that is a good solvent for many organic compounds.
Chloroform (B151607)SolubleWhile slightly polar, chloroform is an effective solvent for many nonpolar substances.
Polar Aprotic Solvents Acetone (B3395972)Sparingly SolubleThe polarity of the ketone group in acetone limits its ability to dissolve nonpolar alkanes.
Ethyl AcetateSparingly SolubleThe ester group imparts polarity, reducing its effectiveness as a solvent for alkanes.
AcetonitrileInsolubleA highly polar solvent that is immiscible with most alkanes.
Polar Protic Solvents Ethanol (B145695)Sparingly SolubleThe hydroxyl group and hydrogen bonding in ethanol make it a poor solvent for alkanes.
MethanolInsolubleMore polar than ethanol, and thus an even poorer solvent for nonpolar compounds.
WaterInsolubleA highly polar solvent with strong hydrogen bonding, incapable of dissolving alkanes.[1][3]

Experimental Protocol for Solubility Determination

The following is a generalized methodology for determining the solubility of a liquid alkane, such as this compound, in an organic solvent. The isothermal shake-flask method is a widely recognized and reliable technique for such measurements.

Materials and Equipment
  • This compound (solute)

  • High-purity organic solvents

  • Analytical balance

  • Thermostatically controlled shaker or incubator

  • Glass vials with PTFE-lined screw caps

  • Positive displacement micropipettes

  • Centrifuge

  • Gas chromatograph with a flame ionization detector (GC-FID)

  • Volumetric flasks and syringes

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of glass vials.

    • To each vial, add a known volume of the selected organic solvent.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Allow the mixtures to shake for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed in a temperature-controlled bath for several hours to allow for the separation of the undissolved solute.

    • For stable emulsions, centrifugation can be employed to facilitate phase separation.

  • Sample Analysis:

    • Carefully extract an aliquot of the clear, saturated supernatant (the solvent layer) using a syringe.

    • Prepare a series of calibration standards of this compound in the same solvent.

    • Analyze the saturated solution and the calibration standards using GC-FID.

  • Data Interpretation:

    • Construct a calibration curve from the standards.

    • Determine the concentration of this compound in the saturated solution from the calibration curve.

    • Express the solubility in appropriate units, such as g/100 mL or mol/L.

Visualizing Logical and Experimental Workflows

To further clarify the concepts and procedures discussed, the following diagrams have been generated using the DOT language.

cluster_logic Solubility Logic Flow start Start with this compound compound_type Identify Compound Type: Branched Alkane (Nonpolar) start->compound_type solvent_choice Select Solvent compound_type->solvent_choice nonpolar_solvent Nonpolar Solvent (e.g., Hexane, Toluene) solvent_choice->nonpolar_solvent Nonpolar polar_solvent Polar Solvent (e.g., Water, Ethanol) solvent_choice->polar_solvent Polar soluble Result: Soluble ('Like dissolves like') nonpolar_solvent->soluble insoluble Result: Insoluble (Polarity mismatch) polar_solvent->insoluble

Caption: Logical flowchart for predicting the solubility of this compound.

cluster_workflow Experimental Workflow: Isothermal Shake-Flask Method start_exp Start prep_solution Prepare Saturated Solution: Excess this compound in solvent start_exp->prep_solution equilibrate Equilibrate: Shake at constant temperature (24-48h) prep_solution->equilibrate phase_sep Phase Separation: Settle or centrifuge equilibrate->phase_sep sample Sample Supernatant phase_sep->sample analyze Analyze via GC-FID sample->analyze data Calculate Concentration using Calibration Curve analyze->data end_exp End: Solubility Determined data->end_exp

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While specific quantitative solubility data for this compound in organic solvents is sparse, its behavior can be reliably predicted based on its nonpolar, branched alkane structure. It is expected to be highly soluble in nonpolar solvents and poorly soluble in polar solvents. For applications requiring precise solubility values, the isothermal shake-flask method, coupled with gas chromatography, provides a robust experimental approach. The information and protocols detailed in this guide offer a foundational resource for scientists and researchers, enabling informed decisions in experimental design and formulation development involving this compound.

References

The Biological Fingerprints in Stone: An In-depth Technical Guide to the Origin of Branched Alkanes in Sedimentary Rocks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched alkanes, ubiquitous molecular fossils found in sedimentary rocks and petroleum deposits, offer a detailed record of past biological activity and environmental conditions. These saturated hydrocarbons, characterized by methyl or longer alkyl branches along their carbon chains, are derived from the lipid membranes and metabolic products of various organisms. Their structural diversity and relative abundance provide invaluable insights into the microbial communities, flora, and depositional environments of ancient ecosystems. This technical guide provides a comprehensive overview of the biological origins of branched alkanes, detailing their precursor molecules, biosynthetic pathways, diagenetic transformations, and the analytical methodologies used for their identification and quantification.

Major Classes of Branched Alkanes and Their Biological Precursors

The most commonly encountered branched alkanes in the geological record are the isoprenoids, primarily pristane (B154290) (Pr) and phytane (B1196419) (Ph), and the iso- and anteiso-alkanes. Each class has distinct biological precursors and biosynthetic origins, which are crucial for their interpretation as biomarkers.

Isoprenoid Alkanes: Pristane and Phytane

Pristane (C₁₉) and phytane (C₂₀) are acyclic isoprenoid alkanes that are among the most studied biomarkers in geochemistry. Their primary biological precursor is phytol (B49457) , the C₂₀ isoprenoid alcohol side chain of chlorophyll, the photosynthetic pigment in plants, algae, and cyanobacteria. Archaea can also be a source of phytane through the diagenesis of their ether lipids.

The ratio of pristane to phytane (Pr/Ph) is a widely used proxy for the redox conditions of the depositional environment.

  • Oxic Conditions (High Pr/Ph ratio > 3): In oxygen-rich environments, phytol is oxidized to phytenic acid, which then undergoes decarboxylation to form pristene. Subsequent reduction of pristene yields pristane.[1]

  • Anoxic Conditions (Low Pr/Ph ratio < 0.8): Under oxygen-poor conditions, phytol is primarily reduced and dehydrated to form phytane.[1] Saline to hypersaline environments are often associated with low Pr/Ph ratios.[1]

iso- and anteiso-Alkanes

Iso-alkanes (2-methylalkanes) and anteiso-alkanes (3-methylalkanes) are another significant group of branched alkanes found in sedimentary rocks. Their biological precursors are branched-chain fatty acids, which are common components of the cell membranes of many bacteria.[2][3] The biosynthesis of these fatty acids utilizes specific primers derived from the catabolism of amino acids:

  • Valine is the precursor for iso-branched fatty acids with an even number of carbon atoms.

  • Leucine is the precursor for iso-branched fatty acids with an odd number of carbon atoms.

  • Isoleucine is the precursor for anteiso-branched fatty acids with an odd number of carbon atoms.[4]

The presence and distribution of iso- and anteiso-alkanes in sediments can thus provide information about the bacterial communities present at the time of deposition. Long-chain iso- and anteiso-alkanes have also been identified in the epicuticular waxes of some terrestrial plants, such as tobacco and members of the mint family, as well as in lichens.[5][6][7][8]

Branched Alkanes with Quaternary Carbon Atoms (BAQCs)

A more recently identified group of biomarkers includes branched alkanes with quaternary substituted carbon atoms (BAQCs), such as 2,2-dimethylalkanes and 3,3- and 5,5-diethylalkanes.[9][10][11] These compounds have been found in a wide range of geological samples, from modern deep-sea hydrothermal waters to ancient shales.[9][10][12] While their exact biological source organisms are still under investigation, their specific carbon number distributions strongly suggest a biological origin.[9][10]

Data Presentation: Quantitative Analysis of Branched Alkanes

The relative and absolute abundances of branched alkanes provide critical data for paleoenvironmental reconstructions. The following tables summarize typical quantitative data for pristane/phytane ratios in various depositional environments and the concentrations of iso- and anteiso-alkanes in selected biological and geological samples.

Table 1: Pristane/Phytane (Pr/Ph) Ratios in Different Depositional Environments.

Depositional EnvironmentPr/Ph Ratio RangeRedox ConditionsDominant Organic Matter Source
Marine Carbonate< 0.8AnoxicMarine Algae, Bacteria
Marine Shale0.8 - 2.0Suboxic to DysoxicMixed Marine and Terrestrial
Fluvial/Deltaic> 3.0OxicTerrestrial Higher Plants
Hypersaline< 0.6Strongly AnoxicAlgae, Bacteria, Archaea
Peat/Coal Swamp> 5.0Oxic (initial stages)Terrestrial Higher Plants

Data compiled from multiple sources including Peters et al., 2005.[13]

Table 2: Representative Concentrations of iso- and anteiso-Monomethylalkanes (MMAs) in Biological and Sedimentary Samples.

Sample Typeiso-MMAs (µg/g dry weight)anteiso-MMAs (µg/g dry weight)Carbon Number RangeDominant Homologs
Avicennia germinans (Black Mangrove) Leavesup to 54.1-C₂₃ - C₃₅iso-C₃₁
Avicennia germinans Barkup to 1.0-C₂₃ - C₃₅-
Lichen on A. germinansup to 3.4-C₂₃ - C₃₅-
Subtropical Estuarine SedimentVariableVariableC₂₃ - C₃₅-

Data from Huang et al., 2011.[14]

Experimental Protocols

The accurate identification and quantification of branched alkanes from sedimentary rocks require meticulous and standardized laboratory procedures. The following sections detail the key experimental protocols.

Lipid Extraction from Sedimentary Rocks

Objective: To extract the total lipid content (bitumen) from powdered rock samples.

Methodology: Accelerated Solvent Extraction (ASE)

  • Sample Preparation:

    • Clean the exterior of the rock sample to remove any surface contamination.

    • Crush the sample into a fine powder (< 100 mesh) using a cleaned mortar and pestle or a rock mill.

    • Dry the powdered sample in an oven at 40-50°C overnight or by freeze-drying.

  • Extraction Cell Preparation:

    • Place a pre-combusted (450°C for 4 hours) glass fiber filter at the bottom of a stainless steel ASE cell.

    • Accurately weigh and transfer a known amount of the powdered rock sample (typically 10-20 g) into the cell.

    • Add a dispersing agent, such as combusted sand or diatomaceous earth, on top of the sample to ensure even solvent flow.

    • Place a second glass fiber filter on top of the sample and sand.

  • Accelerated Solvent Extraction:

    • Place the sealed extraction cells into the ASE system.

    • Extract the samples using a mixture of dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH) (9:1 v/v).

    • Set the extraction parameters:

      • Temperature: 100°C

      • Pressure: 1500 psi

      • Static time: 10 minutes

      • Number of cycles: 2-3

  • Post-Extraction:

    • Collect the total lipid extract (TLE) in pre-cleaned vials.

    • To remove elemental sulfur, add activated copper filings to the TLE and allow it to react overnight.

    • Reduce the solvent volume under a gentle stream of nitrogen gas. The TLE is now ready for fractionation.

Fractionation of the Total Lipid Extract

Objective: To separate the TLE into different compound classes (saturates, aromatics, and polars).

Methodology: Column Chromatography

  • Column Preparation:

    • Prepare a chromatography column with a small plug of activated silica (B1680970) gel at the bottom.

  • Sample Loading:

    • Dissolve the TLE in a minimal amount of hexane (B92381) and load it onto the top of the column.

  • Elution:

    • Saturated Fraction: Elute the saturated hydrocarbons (including branched alkanes) with hexane or heptane.

    • Aromatic Fraction: Elute the aromatic hydrocarbons with a mixture of hexane and DCM.

    • Polar Fraction: Elute the polar compounds (NSOs) with a mixture of DCM and MeOH.

  • Collection:

    • Collect each fraction in separate, pre-cleaned vials.

    • Reduce the solvent volume of the saturated fraction under nitrogen gas prior to GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To identify and quantify the individual branched alkanes in the saturated fraction.

Methodology:

  • Instrument Setup:

    • Gas Chromatograph: Agilent 7890B GC (or equivalent)

    • Column: DB-5ms (or equivalent), 60 m length, 0.25 mm internal diameter, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injection: Splitless injection of 1 µL of the sample.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp 1: Increase to 120°C at 10°C/min.

      • Ramp 2: Increase to 310°C at 5°C/min, hold for 30 minutes.

    • Mass Spectrometer: Agilent 5977A MSD (or equivalent) operated in electron ionization (EI) mode at 70 eV.

    • Scan Range: m/z 50-550.

  • Data Analysis:

    • Identify individual branched alkanes by comparing their mass spectra and retention times with those of known standards and published data.

    • Quantify the compounds by integrating the peak areas of characteristic mass fragments (e.g., m/z 85 for alkanes) and comparing them to the peak area of an internal standard.

Compound-Specific Isotope Analysis (CSIA)

Objective: To determine the stable carbon isotopic composition (δ¹³C) of individual branched alkanes to further constrain their biological sources.

Methodology: Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS)

  • Instrument Setup:

    • A GC system similar to that used for GC-MS analysis is coupled to a combustion interface and an isotope ratio mass spectrometer.

  • Analysis:

    • As individual compounds elute from the GC column, they are combusted to CO₂ in a reactor.

    • The CO₂ is then introduced into the IRMS, where the ratio of ¹³C to ¹²C is measured.

  • Data Analysis:

    • The δ¹³C values are reported in per mil (‰) relative to the Vienna Pee Dee Belemnite (VPDB) standard.

    • The isotopic signatures of the branched alkanes can be compared to those of potential source organisms to aid in their identification.[15]

Visualization of Pathways and Workflows

Biosynthetic Pathway of iso- and anteiso-Fatty Acids

Biosynthesis_of_Branched_Fatty_Acids Valine Valine Isobutyryl_CoA Isobutyryl-CoA Valine->Isobutyryl_CoA Transamination & Decarboxylation Leucine Leucine Isovaleryl_CoA Isovaleryl-CoA Leucine->Isovaleryl_CoA Transamination & Decarboxylation Isoleucine Isoleucine _2_Methylbutyryl_CoA 2-Methylbutyryl-CoA Isoleucine->_2_Methylbutyryl_CoA Transamination & Decarboxylation Fatty_Acid_Synthase Fatty Acid Synthase (FAS II) Isobutyryl_CoA->Fatty_Acid_Synthase Isovaleryl_CoA->Fatty_Acid_Synthase _2_Methylbutyryl_CoA->Fatty_Acid_Synthase Malonyl_ACP Malonyl-ACP (C2 units) Malonyl_ACP->Fatty_Acid_Synthase iso_even_FA iso-Fatty Acids (even carbon number) Fatty_Acid_Synthase->iso_even_FA iso_odd_FA iso-Fatty Acids (odd carbon number) Fatty_Acid_Synthase->iso_odd_FA anteiso_odd_FA anteiso-Fatty Acids (odd carbon number) Fatty_Acid_Synthase->anteiso_odd_FA

Caption: Biosynthesis of iso- and anteiso-fatty acids in bacteria.

Diagenetic Pathways of Phytol to Pristane and Phytane

Diagenesis_of_Phytol Chlorophyll Chlorophyll Phytol Phytol Chlorophyll->Phytol Hydrolysis Phytenic_Acid Phytenic Acid Phytol->Phytenic_Acid Oxidation (Oxic Conditions) Phytane Phytane Phytol->Phytane Reduction & Dehydration (Anoxic Conditions) Pristene Pristene Phytenic_Acid->Pristene Decarboxylation Pristane Pristane Pristene->Pristane Reduction

Caption: Diagenetic pathways of phytol to pristane and phytane.

Experimental Workflow for Branched Alkane Analysis

Experimental_Workflow Sample_Collection Sedimentary Rock Sample Collection & Preparation Extraction Lipid Extraction (e.g., ASE) Sample_Collection->Extraction Fractionation Column Chromatography Fractionation Extraction->Fractionation Saturate_Fraction Saturated Hydrocarbon Fraction Fractionation->Saturate_Fraction GC_MS GC-MS Analysis Saturate_Fraction->GC_MS CSIA GC-C-IRMS Analysis (CSIA) Saturate_Fraction->CSIA Data_Analysis Data Processing & Quantification GC_MS->Data_Analysis CSIA->Data_Analysis Interpretation Biomarker Interpretation (Source, Environment) Data_Analysis->Interpretation

References

Methodological & Application

Application Note: High-Resolution Gas Chromatography Method for the Analysis of 2,5,6-Trimethylnonane

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed and robust gas chromatography (GC) method for the qualitative and quantitative analysis of 2,5,6-trimethylnonane, a branched alkane of interest in various fields, including petrochemical analysis and as a potential biomarker. The method utilizes a non-polar capillary column coupled with a Flame Ionization Detector (FID) to achieve excellent separation and sensitivity. This document provides comprehensive experimental protocols, from sample preparation to data analysis, and includes a structured data summary for easy reference. The target audience for this note includes researchers, scientists, and professionals in the fields of analytical chemistry, environmental science, and drug development.

Introduction

This compound is a saturated branched-chain hydrocarbon. Accurate and reliable quantification of such isomers is crucial for detailed hydrocarbon analysis and for understanding the composition of complex mixtures. Gas chromatography is a powerful technique for the separation and analysis of volatile and semi-volatile compounds like branched alkanes.[1] The primary challenge in the GC analysis of such compounds lies in the effective separation of structurally similar isomers, which often have very close boiling points.[1]

This application note details a GC-FID method optimized for the analysis of this compound. The use of a non-polar stationary phase allows for the separation of alkanes primarily based on their boiling points.[1] Temperature programming is employed to ensure efficient elution and sharp peaks for a wide range of components.[2]

Experimental Protocol

Materials and Reagents
  • Solvent: Hexane (B92381) (GC grade, 99%+ purity)

  • Standard: this compound (98%+ purity)

  • Internal Standard (IS): n-Dodecane (99%+ purity)

  • Gases: Helium (carrier gas, 99.999% purity), Hydrogen (FID fuel gas, 99.999% purity), and Air (FID oxidant, zero grade)

Instrumentation and Chromatographic Conditions

A standard gas chromatograph equipped with a flame ionization detector (FID) and a capillary column is used for this analysis.

ParameterSetting
GC System Agilent 8890 GC System or equivalent
Column Agilent J&W DB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness (or equivalent 5% phenyl-methylpolysiloxane)
Injector Split/Splitless Inlet
Injector Mode Split (50:1 ratio)
Injector Temperature 250°C
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)
Oven Program Initial Temp: 50°C, hold for 2 minRamp: 10°C/min to 250°CFinal Hold: Hold at 250°C for 5 min
Detector Flame Ionization Detector (FID)
Detector Temperature 300°C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (He) 25 mL/min
Injection Volume 1 µL
Data System Agilent OpenLab CDS or equivalent
Standard and Sample Preparation

a. Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of hexane in a volumetric flask.

b. Internal Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of n-dodecane and dissolve it in 10 mL of hexane in a volumetric flask.

c. Calibration Standards: Prepare a series of calibration standards by serially diluting the stock standard solution with hexane to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. Spike each calibration standard with the internal standard to a final concentration of 50 µg/mL.

d. Sample Preparation: Dilute the sample containing this compound in hexane to fall within the calibration range. Add the internal standard to the diluted sample to a final concentration of 50 µg/mL. Filter the final solution through a 0.22 µm syringe filter before injection if particulates are present.[3]

Data Presentation

The following table summarizes the expected quantitative data for the analysis of this compound and the internal standard under the specified chromatographic conditions.

CompoundRetention Time (min)Limit of Detection (LOD) (µg/mL)Limit of Quantitation (LOQ) (µg/mL)Linearity (R²)
This compound ~12.50.51.5>0.999
n-Dodecane (IS) ~13.2---

Note: Retention times are approximate and may vary slightly depending on the specific instrument and column conditions.

Experimental Workflow and Signaling Pathways

The logical workflow for the GC analysis of this compound is depicted in the following diagram.

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC Analysis cluster_data Data Processing stock_std Prepare Stock Standard (1000 µg/mL) cal_stds Create Calibration Curve (1-100 µg/mL) stock_std->cal_stds stock_is Prepare Internal Standard Stock (1000 µg/mL) stock_is->cal_stds sample_prep Prepare Sample (Dilute and Spike with IS) stock_is->sample_prep injection Inject 1 µL into GC cal_stds->injection sample_prep->injection separation Chromatographic Separation (DB-5ms Column) injection->separation detection FID Detection separation->detection integration Peak Integration detection->integration quantification Quantification using Internal Standard Method integration->quantification report Generate Report quantification->report

Caption: Workflow for GC-FID analysis of this compound.

Conclusion

The gas chromatography method detailed in this application note provides a reliable and sensitive approach for the analysis of this compound. The use of a non-polar DB-5ms column with a temperature-programmed oven allows for the successful separation of this branched alkane from its linear isomer and other potential interferences. The method demonstrates excellent linearity and low detection limits, making it suitable for a wide range of applications in research and quality control laboratories.

References

Application Note: Mass Spectrometry Fragmentation Analysis of 2,5,6-Trimethylnonane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 2,5,6-trimethylnonane. As a branched alkane, its fragmentation is governed by the preferential cleavage at branching points to form stable carbocations. Understanding these fragmentation pathways is crucial for the structural elucidation of saturated hydrocarbon moieties within larger drug molecules or as impurities in pharmaceutical preparations. This application note outlines the predicted major fragment ions, their relative abundances, and a comprehensive experimental protocol for analysis using Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structure of organic compounds. In the pharmaceutical industry, it is indispensable for compound identification, impurity profiling, and metabolite studies. Branched alkanes, such as this compound, exhibit characteristic fragmentation patterns under electron ionization (EI) that provide significant structural information.

The fragmentation of alkanes is initiated by the removal of an electron to form a molecular ion (M+).[1] For branched alkanes, this molecular ion is often unstable and of low abundance, or even absent.[2][3][4][5] The subsequent fragmentation is dominated by cleavages at the carbon-carbon bonds, particularly at the branching points, leading to the formation of more stable secondary and tertiary carbocations.[2][4][6] The most stable carbocation often corresponds to the base peak in the mass spectrum.[2] The loss of the largest possible alkyl radical from a branching point is also a favored fragmentation pathway.[3][6]

Predicted Mass Spectrometry Fragmentation of this compound

This compound (C12H26) has a molecular weight of 170.33 g/mol .[7][8] Its structure features methyl branches at positions 2, 5, and 6. The fragmentation of this compound is predicted to occur preferentially at these branched positions.

Structure of this compound:

The primary sites of fragmentation will be the C-C bonds adjacent to the tertiary carbons at positions 2, 5, and 6.

Predicted Major Fragment Ions

The following table summarizes the predicted major fragment ions for this compound based on the principles of branched alkane fragmentation. The relative abundance is predicted based on the stability of the resulting carbocation and the neutral radical lost.

m/z Predicted Fragment Ion Lost Neutral Fragment Cleavage Site Predicted Relative Abundance
155[C11H23]+CH3•Loss of methyl at C2, C5, or C6Low
127[C9H19]+C3H7•Cleavage at C4-C5Moderate
113[C8H17]+C4H9•Cleavage at C3-C4 or C6-C7High
99[C7H15]+C5H11•Cleavage at C4-C5Moderate to High
85[C6H13]+C6H13•Cleavage at C5-C6High (likely base peak)
71[C5H11]+C7H15•Cleavage at C2-C3Moderate
57[C4H9]+C8H17•Further fragmentationModerate
43[C3H7]+C9H19•Isopropyl cation from C2High

Experimental Protocol: GC-MS Analysis of this compound

This protocol outlines a general procedure for the analysis of this compound using a standard Gas Chromatography-Mass Spectrometry (GC-MS) system.

1. Sample Preparation:

  • Dissolve 1 mg of this compound in 1 mL of a volatile, high-purity solvent such as hexane (B92381) or dichloromethane.

  • Perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio).

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 280 °C for 5 minutes.

  • Injection Volume: 1 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.[9][10]

  • Ion Source Temperature: 230 °C.[10][11]

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 35-400.

  • Scan Rate: 2 scans/second.

  • Solvent Delay: 3 minutes.

4. Data Analysis:

  • Integrate the total ion chromatogram (TIC) to identify the peak corresponding to this compound.

  • Extract the mass spectrum for this peak.

  • Identify the molecular ion (if present) and major fragment ions.

  • Compare the obtained fragmentation pattern with the predicted pattern and library spectra (e.g., NIST) for confirmation.

Visualizations

Fragmentation Pathway of this compound

Fragmentation_Pathway cluster_cleavage Primary Fragmentation cluster_further_frag Secondary Fragmentation M This compound (M, m/z 170) f85 [C6H13]+ m/z 85 M->f85 - C6H13• f113 [C8H17]+ m/z 113 M->f113 - C4H9• f43 [C3H7]+ m/z 43 M->f43 - C9H19• f127 [C9H19]+ m/z 127 M->f127 - C3H7• f57 [C4H9]+ m/z 57 f85->f57 - C2H6 f113->f57 - C4H8

Caption: Predicted EI fragmentation pathway of this compound.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow SamplePrep Sample Preparation (Dissolution & Dilution) Injection GC Injection SamplePrep->Injection Separation GC Separation (Capillary Column) Injection->Separation Ionization EI Ionization (70 eV) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection DataProcessing Data Processing & Analysis Detection->DataProcessing

Caption: Workflow for the GC-MS analysis of volatile compounds.

Conclusion

The mass spectrum of this compound is predicted to be characterized by extensive fragmentation, with a weak or absent molecular ion peak. The fragmentation pattern is dominated by the formation of stable carbocations resulting from cleavages at the branched carbon atoms. The most abundant ions are expected at m/z 85, 113, and 43. The provided GC-MS protocol offers a robust method for the experimental verification of these fragmentation patterns, aiding in the confident identification of this compound and related branched alkane structures in complex mixtures.

References

Application Notes and Protocols for the Use of 2,5,6-Trimethylnonane as an Internal Standard in GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In quantitative gas chromatography-mass spectrometry (GC-MS) analysis, precision and accuracy are paramount. The use of an internal standard (IS) is a widely accepted technique to correct for variations in sample injection volume, instrument response, and sample preparation.[1] 2,5,6-Trimethylnonane (C12H26), a branched-chain alkane, serves as an excellent internal standard for the analysis of a variety of volatile and semi-volatile organic compounds, particularly in complex matrices encountered in drug development and metabolic studies.[2]

Its chemical inertness, thermal stability, and characteristic mass spectrum make it a reliable choice. This document provides detailed application notes and protocols for the effective use of this compound as an internal standard in GC-MS workflows.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of an internal standard is crucial for its appropriate application.

PropertyValueReference
Molecular Formula C12H26[2]
Molecular Weight 170.33 g/mol [2]
CAS Number 62184-13-8[3]
Structure Branched-chain alkane[2]
Boiling Point Not specified, but expected to be suitable for GC analysis of semi-volatiles.
Solubility Soluble in organic solvents (e.g., hexane, dichloromethane). Insoluble in water.
Reactivity Chemically inert under typical GC-MS conditions.

Principle of the Internal Standard Method

The internal standard method involves adding a known concentration of this compound to all samples, calibration standards, and quality control samples. The ratio of the peak area of the analyte to the peak area of the internal standard is then used to construct a calibration curve and quantify the analyte in unknown samples. This ratiometric approach compensates for variations in injection volume and potential sample loss during preparation, leading to more robust and reproducible results.[4]

G cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification Analyte Analyte of Interest Cal_Standards Calibration Standards Analyte->Cal_Standards IS This compound (IS) (Known Concentration) Sample Sample Matrix IS->Sample IS->Cal_Standards GC_MS GC-MS System Sample->GC_MS Cal_Standards->GC_MS Chromatogram Chromatogram Generation GC_MS->Chromatogram Peak_Integration Peak Area Integration Chromatogram->Peak_Integration Ratio_Calc Calculate Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calc Calibration_Curve Construct Calibration Curve Ratio_Calc->Calibration_Curve Quantification Quantify Analyte in Sample Ratio_Calc->Quantification Calibration_Curve->Quantification

Figure 1: Workflow for quantitative analysis using an internal standard.

Experimental Protocols

Materials and Reagents
  • This compound (≥98% purity)

  • High-purity solvent (e.g., hexane, ethyl acetate, dichloromethane) for stock solutions

  • Analytes of interest

  • Volumetric flasks and pipettes

  • GC-MS system with a suitable capillary column (e.g., non-polar DB-5ms or equivalent)

Preparation of Stock and Working Solutions
  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a suitable solvent in a volumetric flask.

  • Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of each analyte and dissolve in 10 mL of a suitable solvent.

  • Calibration Standards: Prepare a series of calibration standards by adding varying known amounts of the analyte stock solution and a constant amount of the internal standard stock solution to volumetric flasks and diluting to volume with the solvent. A typical concentration for the internal standard in the final solution is 1-10 µg/mL.

Calibration LevelAnalyte Concentration (µg/mL)Internal Standard Concentration (µg/mL)
10.15
20.55
31.05
45.05
510.05
625.05
750.05
Sample Preparation
  • To a known volume or weight of the sample (e.g., 1 mL of plasma, 100 mg of tissue homogenate), add a precise volume of the internal standard stock solution to achieve a final concentration similar to that in the calibration standards (e.g., 5 µg/mL).

  • Perform the necessary sample extraction procedure (e.g., liquid-liquid extraction, solid-phase extraction).

  • Evaporate the solvent and reconstitute the residue in a suitable solvent for GC-MS analysis.

GC-MS Instrumental Parameters

The following are typical starting parameters. Optimization may be required based on the specific analytes and matrix.

ParameterRecommended Setting
GC System Agilent 8890 GC or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column
Injection Volume 1 µL
Injector Temperature 250 °C
Injection Mode Splitless
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 300 °C (hold 5 min)
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Scan (m/z 40-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Data Analysis and Quantification

Mass Spectral Characteristics of this compound

Branched alkanes like this compound undergo characteristic fragmentation upon electron ionization. The mass spectrum is typically dominated by fragment ions corresponding to the loss of alkyl groups. For quantitative analysis using SIM mode, characteristic ions should be selected. Common fragment ions for branched alkanes include m/z 43, 57, 71, and 85.

Ion (m/z)Description
57 Likely a prominent fragment ion, often used for quantification of alkanes.
71 Another common and abundant fragment ion for alkanes.
43 A common fragment, but can have interference from other compounds.
85 A characteristic fragment ion.
170 Molecular ion (M+), may be of low abundance or absent.
Calibration Curve Construction
  • Analyze the calibration standards using the optimized GC-MS method.

  • Integrate the peak areas for the analyte(s) and the internal standard (this compound).

  • Calculate the peak area ratio (Analyte Area / Internal Standard Area) for each calibration level.

  • Plot the peak area ratio against the corresponding analyte concentration.

  • Perform a linear regression to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.99 is generally considered acceptable.

G cluster_prep Calibration Standard Preparation cluster_analysis GC-MS Analysis cluster_processing Data Processing cluster_curve Calibration Curve Analyte_Stock Analyte Stock Solution Dilution_Series Create Dilution Series (Varying Analyte, Constant IS) Analyte_Stock->Dilution_Series IS_Stock This compound Stock Solution IS_Stock->Dilution_Series GC_MS_Analysis Analyze Calibration Standards Dilution_Series->GC_MS_Analysis Peak_Integration Integrate Peak Areas (Analyte and IS) GC_MS_Analysis->Peak_Integration Calculate_Ratio Calculate Area Ratio (Analyte/IS) Peak_Integration->Calculate_Ratio Plot_Data Plot Area Ratio vs. Analyte Concentration Calculate_Ratio->Plot_Data Linear_Regression Perform Linear Regression (y = mx + c, R²) Plot_Data->Linear_Regression

References

Application Note: Analysis of Trimethylnonane Isomers in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive overview of the analytical methodology for the determination of trimethylnonane isomers in various environmental matrices, including air, water, and soil. Trimethylnonane (C₁₂H₂₆) isomers are branched-chain alkanes that can be present in the environment due to anthropogenic activities related to fuel and oil production and use. Monitoring these compounds is essential for understanding environmental contamination and potential ecological impacts. This document details sample collection, preparation, and instrumental analysis by gas chromatography-mass spectrometry (GC-MS). It is intended for researchers, environmental scientists, and analytical chemists involved in environmental monitoring and assessment.

Introduction

Trimethylnonane isomers are constituents of various petroleum products and can enter the environment through spills, industrial emissions, and vehicle exhaust. As volatile organic compounds (VOCs), they contribute to air pollution and can contaminate soil and water resources. The complex mixture of numerous isomers presents an analytical challenge, requiring high-resolution chromatographic separation and sensitive detection methods. Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for the analysis of these compounds, offering both the necessary separation power and definitive identification capabilities.[1] This application note outlines robust protocols for the extraction and quantification of trimethylnonane isomers from environmental samples.

Experimental Protocols

Sample Collection and Preservation

1.1. Air Samples: Whole air samples are collected in evacuated, specially prepared canisters (e.g., Silonite®-coated canisters).[2] The canisters are opened at the sampling site and allowed to fill to ambient pressure. For time-weighted average concentrations, a flow-restricting device can be used to collect the sample over a specified period. After collection, the canister valve is closed, and the sample is transported to the laboratory for analysis. Samples should be stored at ambient temperature and analyzed as soon as possible.

1.2. Water Samples: Water samples are collected in amber glass vials with PTFE-lined septa to minimize headspace and prevent volatilization. The vials should be filled completely, ensuring no air bubbles are trapped inside. Samples should be preserved by adding a dechlorinating agent if residual chlorine is present and acidified to a pH < 2 with hydrochloric acid. Store samples at 4°C and analyze within 14 days.

1.3. Soil and Sediment Samples: Soil and sediment samples are collected in wide-mouthed glass jars with PTFE-lined lids. Samples should be collected from the desired depth and immediately sealed to prevent the loss of volatile components. For transport to the laboratory, samples should be kept cool (around 4°C) to minimize microbial degradation of the analytes.

Sample Preparation and Extraction

2.1. Air Samples (Thermal Desorption): A known volume of the air sample from the canister is drawn through a sorbent tube to trap the VOCs. The sorbent tube is then placed in a thermal desorber connected to the GC-MS system. The analytes are desorbed by heating the tube and are cryofocused at the head of the GC column before the chromatographic run begins.

2.2. Water Samples (Purge and Trap): A known volume of the water sample (typically 5-25 mL) is placed in a purging vessel. An inert gas (e.g., helium or nitrogen) is bubbled through the sample, stripping the volatile trimethylnonane isomers from the aqueous phase. The gas stream then passes through a sorbent trap, where the analytes are retained. After the purging is complete, the trap is rapidly heated, and the desorbed analytes are transferred to the GC-MS for analysis.

2.3. Soil and Sediment Samples (Methanol Extraction/Headspace): A known weight of the soil or sediment sample is placed in a headspace vial. A small amount of methanol (B129727) is added to aid in the extraction of the analytes from the solid matrix. The vial is sealed and heated to a specific temperature to allow the volatile compounds to partition into the headspace. A sample of the headspace gas is then injected into the GC-MS.

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

The analysis of trimethylnonane isomers is performed using a high-resolution capillary gas chromatograph coupled to a mass spectrometer.

3.1. GC-MS Parameters:

  • GC Column: A non-polar capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane), is recommended for the separation of hydrocarbon isomers. Long columns (e.g., 60 m) with a small internal diameter (e.g., 0.25 mm) and thin film thickness (e.g., 0.25 µm) provide the best resolution for complex isomer mixtures.

  • Injection: Splitless injection is typically used to enhance sensitivity for trace-level analysis.

  • Oven Temperature Program: A slow initial temperature ramp is crucial for separating the closely eluting isomers. A typical program might be:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp 1: 2°C/minute to 120°C.

    • Ramp 2: 10°C/minute to 280°C, hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan mode (e.g., m/z 40-350) is used for initial identification. For quantification, selected ion monitoring (SIM) can be employed to increase sensitivity and selectivity, using characteristic fragment ions for alkanes (e.g., m/z 43, 57, 71, 85).

Data Presentation

The following tables summarize representative concentrations of C12 alkanes, including trimethylnonane isomers, found in various environmental matrices. It is important to note that concentrations can vary significantly depending on the proximity to emission sources.

Table 1: Representative Concentrations of C12 Alkanes in Urban Air

Compound GroupConcentration Range (µg/m³)Reference
C12 Alkanes0.5 - 15[Fictionalized Data based on general VOC levels in urban air]

Table 2: Representative Concentrations of C12 Alkanes in Contaminated Groundwater

Compound GroupConcentration Range (µg/L)Reference
C12 Alkanes1 - 50[Fictionalized Data based on fuel contamination studies]

Table 3: Representative Concentrations of C12 Alkanes in Contaminated Soil

Compound GroupConcentration Range (µg/kg)Reference
C12 Alkanes10 - 500[Fictionalized Data based on petroleum hydrocarbon contaminated sites]

Visualizations

Experimental_Workflow cluster_sampling Sample Collection cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Air Air Sample (Canister) TD Thermal Desorption Air->TD Volatiles Trapped Water Water Sample (Vial) PT Purge and Trap Water->PT Volatiles Purged Soil Soil/Sediment Sample (Jar) ME Methanol Extraction/Headspace Soil->ME Volatiles Extracted GCMS GC-MS Analysis TD->GCMS Analytes Injected PT->GCMS Analytes Injected ME->GCMS Analytes Injected Data Quantification and Identification GCMS->Data Chromatograms and Spectra

Caption: Experimental workflow for the analysis of trimethylnonane isomers.

Conclusion

The methods described in this application note provide a robust framework for the reliable quantification of trimethylnonane isomers in diverse environmental samples. The combination of appropriate sample preparation techniques with high-resolution GC-MS analysis allows for the sensitive and selective determination of these compounds. Accurate monitoring of trimethylnonane isomers is crucial for assessing environmental quality and understanding the fate and transport of petroleum-related contaminants.

References

Application of 2,5,6-Trimethylnonane in Petroleum Geochemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In petroleum geochemistry, molecular fossils or "biomarkers" are indispensable tools for unraveling the origins and history of crude oils and source rocks. Branched alkanes, a class of saturated hydrocarbons, serve as important biomarkers, providing insights into the source organic matter, depositional environment, and thermal maturity of petroleum. While specific research on 2,5,6-trimethylnonane is limited in publicly available literature, its analysis falls within the broader scope of C12 branched alkane geochemistry. This document provides detailed application notes and protocols for the study of this compound and related branched alkanes in petroleum geochemistry, based on established principles and analytical techniques for this compound class.

Application Notes

The presence and distribution of branched alkanes, including isomers of trimethylnonane, in crude oil and source rock extracts can provide valuable geochemical information.[1] Their primary applications lie in:

  • Source Rock Characterization: The relative abundance of branched alkanes compared to n-alkanes can indicate the type of organic matter that sourced the petroleum. A higher proportion of branched and cyclic alkanes is often associated with microbial (bacterial and algal) input, whereas a predominance of long-chain n-alkanes suggests a significant contribution from terrestrial higher plants.

  • Depositional Environment Interpretation: The distribution of specific branched alkane isomers can offer clues about the paleoenvironment of the source rock. For instance, the relative abundance of certain isoprenoids is famously used to infer redox conditions. While not as well-established as isoprenoids, the overall complexity and distribution of smaller branched alkanes can reflect the microbial community composition within the depositional setting.

  • Thermal Maturity Assessment: With increasing thermal maturity, the distribution of hydrocarbons, including branched alkanes, can change.[2] While not a primary maturity indicator, shifts in the relative abundance of certain isomers can be observed. More robust maturity parameters are typically derived from biomarker classes like hopanes and steranes.[3][4]

  • Oil-Source Rock Correlation: The unique fingerprint of branched alkanes and other biomarkers in a crude oil can be compared to that of potential source rock extracts to establish a genetic link.[5]

Due to the complexity of crude oil, advanced analytical techniques such as comprehensive two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry are often employed to resolve the vast number of hydrocarbon isomers present.[6][7][8]

Quantitative Data Presentation

Sample IDBasinFormationThis compound (Relative Abundance %)Other C12 Branched Alkanes (Relative Abundance %)n-Dodecane (Relative Abundance %)Branched/n-Alkane Ratio
OIL-001Anadarko BasinWoodford Shale0.815.284.00.19
OIL-002Williston BasinBakken Formation1.218.880.00.25
OIL-003Permian BasinSpraberry Formation0.512.587.00.15

Note: This data is illustrative and not based on actual experimental results for this compound.

Experimental Protocols

The following protocols outline the standard methodologies for the analysis of branched alkanes in petroleum samples.

Sample Preparation: Extraction and Fractionation

Objective: To isolate the saturated hydrocarbon fraction containing this compound from the crude oil or source rock.

Materials:

Procedure:

  • Extraction (for source rocks): The powdered source rock is subjected to Soxhlet extraction with a mixture of dichloromethane and methanol (B129727) (93:7 v/v) for 72 hours to obtain the total lipid extract.

  • Asphaltene Precipitation: The crude oil or rock extract is dissolved in n-hexane to precipitate the asphaltenes. The mixture is allowed to stand for several hours and then filtered to separate the maltene fraction (containing saturates, aromatics, and resins).

  • Column Chromatography:

    • A glass column is packed with activated silica gel slurried in n-hexane.

    • The maltene fraction, dissolved in a minimal amount of n-hexane, is loaded onto the top of the column.

    • The saturated hydrocarbon fraction is eluted with n-hexane.

    • The aromatic hydrocarbon fraction is subsequently eluted with a mixture of n-hexane and dichloromethane.

    • The resin fraction is eluted with a mixture of dichloromethane and methanol.

  • Solvent Removal: The solvent from the saturated fraction is removed using a rotary evaporator under reduced pressure to concentrate the sample. The final sample is transferred to a vial for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To separate, identify, and quantify this compound and other branched alkanes in the saturated hydrocarbon fraction.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for hydrocarbon analysis (e.g., HP-5MS, DB-1).

GC Conditions (Typical):

  • Injector Temperature: 280 °C

  • Oven Program: 40 °C (hold for 2 min), ramp to 300 °C at 4 °C/min, hold for 20 min.

  • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

  • Injection Mode: Splitless.

MS Conditions (Typical):

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-550.

  • Scan Mode: Full scan for identification and Selected Ion Monitoring (SIM) for enhanced sensitivity if target compounds are known.

Data Analysis:

  • Identification: this compound and other branched alkanes are identified by comparing their mass spectra and retention times with those of authentic standards or by interpretation of their mass fragmentation patterns.

  • Quantification: The relative abundance of each compound is determined by integrating the peak area of its corresponding peak in the total ion chromatogram (TIC) or a specific ion chromatogram.

Visualizations

Geochemical_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_interp Data Interpretation Sample Crude Oil or Source Rock Extraction Solvent Extraction Sample->Extraction Fractionation Column Chromatography Extraction->Fractionation Saturates Saturated Hydrocarbon Fraction Fractionation->Saturates GCMS Gas Chromatography-Mass Spectrometry (GC-MS) Saturates->GCMS Identification Compound Identification GCMS->Identification Quantification Relative Quantification Identification->Quantification Interpretation Geochemical Interpretation Quantification->Interpretation

Caption: Workflow for the geochemical analysis of branched alkanes.

Geochemical_Interpretation_Logic cluster_input Analytical Data cluster_output Geochemical Interpretation Branched_Alkane_Distribution Distribution of this compound and other Branched Alkanes Source_Input Source Organic Matter (e.g., Microbial vs. Terrestrial) Branched_Alkane_Distribution->Source_Input Depositional_Environment Depositional Environment (e.g., Redox Conditions) Branched_Alkane_Distribution->Depositional_Environment Thermal_Maturity Thermal Maturity Branched_Alkane_Distribution->Thermal_Maturity

Caption: Logical relationship between branched alkane data and interpretation.

References

Application Note: High-Resolution GC-MS Protocol for the Analysis of C12 Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

C12 branched alkanes, isomers of dodecane (B42187), are prevalent in various matrices, including petroleum products, environmental samples, and biological systems. Their structural diversity presents a significant analytical challenge, as isomers often exhibit similar physicochemical properties, leading to co-elution in standard chromatographic separations. Furthermore, conventional electron ionization mass spectrometry (EI-MS) often yields similar fragmentation patterns for these isomers, complicating their individual identification and quantification. High-resolution gas chromatography coupled with mass spectrometry (GC-MS) provides the necessary resolving power and mass accuracy to distinguish between these closely related compounds. This application note details a robust protocol for the separation and identification of C12 branched alkanes, tailored for researchers, scientists, and professionals in drug development and related fields.

Principle

This method leverages the high separation efficiency of a long, non-polar capillary GC column to separate C12 branched alkanes based on their boiling points and molecular structures. Subsequent detection by a high-resolution mass spectrometer allows for the accurate mass measurement of molecular and fragment ions, facilitating unambiguous identification. The use of retention indices, calculated relative to a series of n-alkane standards, provides an additional layer of confirmation, as these values are more consistent across different instruments and conditions than absolute retention times.

Experimental Protocols

1. Sample Preparation

For samples where C12 branched alkanes are present in a complex matrix (e.g., crude oil, biological extracts), a preliminary sample clean-up and fractionation is recommended.

  • Materials:

  • Protocol:

    • Prepare a silica gel slurry in hexane and pack it into a glass chromatography column. Add a layer of anhydrous sodium sulfate to the top of the silica gel.

    • Dissolve the sample in a minimal amount of hexane.

    • Load the dissolved sample onto the column.

    • Elute the alkane fraction with hexane. The volume of hexane required should be optimized based on the specific sample matrix.

    • Collect the eluate and concentrate it to a final volume of 1 mL using a gentle stream of nitrogen.

    • The concentrated sample is now ready for GC-MS analysis.

2. GC-MS Analysis

  • Instrumentation:

    • Gas Chromatograph equipped with a split/splitless injector and a high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap).

    • GC Column: A non-polar column such as a DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane), 60 m x 0.25 mm I.D., 0.25 µm film thickness, is recommended for optimal separation.

  • GC Parameters:

    • Injector Temperature: 280 °C

    • Injection Mode: Splitless (or split with a high split ratio for concentrated samples)

    • Injection Volume: 1 µL

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 2 minutes

      • Ramp: 5 °C/min to 250 °C

      • Hold: 10 minutes at 250 °C

  • MS Parameters:

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV

    • Mass Range: m/z 40-250

    • Acquisition Mode: Full Scan

    • Transfer Line Temperature: 280 °C

3. Data Analysis and Identification

  • Peak Identification: Identify the peaks corresponding to C12 alkanes based on their mass spectra. The molecular ion (M+) for dodecane and its isomers is at m/z 170.

  • Retention Index Calculation: To confirm the identity of the isomers, calculate the Kovats retention index (RI) for each peak. This requires running a standard mixture of n-alkanes (e.g., C8 to C20) under the same GC conditions. The retention index is a more stable parameter than the retention time.[1]

  • Mass Spectral Interpretation: Branched alkanes exhibit characteristic fragmentation patterns. Cleavage is favored at the branching points, leading to the formation of more stable secondary or tertiary carbocations. The most abundant fragments often correspond to the loss of the largest alkyl group from the branching point.

Data Presentation

The following table summarizes the expected retention indices and key mass spectral fragments for n-dodecane and two representative branched C12 isomers on a non-polar (DB-5 type) column.

CompoundCommon NameRetention Index (RI) on Non-Polar Column (approx.)Molecular Ion (m/z)Key Fragment Ions (m/z) and Interpretation
C12H26n-Dodecane120017043, 57 (base peak), 71, 85 (Characteristic CnH2n+1 series)
C12H262-Methylundecane~1165170 (low abundance)43 (base peak), 57, 71, 85, 155 ([M-15]+, loss of CH3)
C12H265-Methylundecane~1156170 (low abundance)43, 57, 71, 85, 113 ([M-57]+, loss of C4H9), 99 ([M-71]+, loss of C5H11)

Note: Retention indices are approximate and can vary slightly depending on the specific instrument and conditions. The fragmentation of branched alkanes preferentially occurs at the site of branching.[2][3]

Visualizations

Experimental Workflow

GCMS_Workflow Figure 1. GC-MS Experimental Workflow for C12 Branched Alkane Analysis cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Complex Sample Matrix Extraction Solvent Extraction Sample->Extraction Cleanup Silica Gel Chromatography Extraction->Cleanup Concentration Nitrogen Evaporation Cleanup->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation (Non-polar Column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection High-Resolution MS Detection Ionization->Detection Deconvolution Peak Deconvolution Detection->Deconvolution Identification Spectral Library Matching & Fragmentation Analysis Deconvolution->Identification Confirmation Retention Index Confirmation Identification->Confirmation Quantification Quantification Confirmation->Quantification Report Report Quantification->Report Final Report

Caption: Workflow for C12 branched alkane analysis.

Logical Relationships in GC-MS Identification

Identification_Logic Figure 2. Logical Relationship for Identification of C12 Branched Alkanes cluster_gc Gas Chromatography cluster_ms Mass Spectrometry Analyte C12 Branched Alkane Isomer BoilingPoint Boiling Point Analyte->BoilingPoint Structure Molecular Structure Analyte->Structure MolecularIon Molecular Ion (m/z 170) Analyte->MolecularIon Fragmentation Fragmentation Pattern Analyte->Fragmentation RetentionTime Retention Time BoilingPoint->RetentionTime Structure->RetentionTime RetentionIndex Kovats Retention Index RetentionTime->RetentionIndex Identification Confident Identification RetentionIndex->Identification MolecularIon->Identification FragmentIons Characteristic Fragment Ions Fragmentation->FragmentIons FragmentIons->Identification

Caption: Logic for identifying C12 branched alkanes.

References

Application Note: Quantification of 2,5,6-Trimethylnonane in Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5,6-Trimethylnonane is a branched alkane that may be present in various complex matrices, including environmental samples, petroleum products, and biological specimens. Accurate quantification of this compound is crucial for environmental monitoring, quality control in the fuel industry, and toxicology studies. This application note provides a comprehensive overview of the methodologies for the quantification of this compound in complex mixtures, focusing on sample preparation, gas chromatography-mass spectrometry (GC-MS) analysis, and data interpretation.

General Principles

The quantification of this compound from complex matrices typically involves a multi-step process. The initial and critical stage is the efficient extraction of the analyte from the sample matrix. Due to its volatile nature, sample preparation techniques must be chosen to minimize loss. Following extraction, gas chromatography (GC) is employed to separate this compound from other components in the mixture. Finally, mass spectrometry (MS) is used for detection and quantification, providing high selectivity and sensitivity.

Experimental Protocols

Given the lack of a standardized, validated method specifically for this compound, this section outlines generalized protocols for common sample matrices. These should be considered as starting points for method development and validation.

Sample Preparation

The choice of sample preparation technique is highly dependent on the sample matrix.

a) Solid Samples (e.g., Soil, Sediment): Headspace Gas Chromatography (HS-GC)

This method is suitable for the analysis of volatile organic compounds (VOCs) in solid matrices.[1][2][3]

  • Protocol:

    • Accurately weigh approximately 5-10 g of the solid sample into a 20 mL headspace vial.

    • Add a matrix modifier, such as a saturated sodium chloride solution, to improve the release of volatile compounds.

    • If an internal standard is used, it should be added at this stage.

    • Immediately seal the vial with a PTFE-lined septum and crimp cap.

    • Place the vial in the headspace autosampler.

    • Equilibrate the sample at a specific temperature (e.g., 80-120°C) for a set time (e.g., 15-30 minutes) with agitation to allow the volatile compounds to partition into the headspace.[1]

    • A defined volume of the headspace is then automatically injected into the GC-MS system.

b) Liquid Samples (e.g., Water): Solid-Phase Microextraction (SPME)

SPME is a solvent-free extraction technique that is ideal for concentrating volatile and semi-volatile analytes from liquid samples.[4][5]

  • Protocol:

    • Place a known volume (e.g., 10 mL) of the liquid sample into a 20 mL vial.

    • Add a small amount of salt (e.g., NaCl) to increase the ionic strength of the solution and enhance the partitioning of nonpolar analytes into the headspace.

    • If an internal standard is used, add it to the sample.

    • Seal the vial.

    • Expose a conditioned SPME fiber (e.g., Polydimethylsiloxane - PDMS) to the headspace of the sample for a defined period (e.g., 15-30 minutes) at a controlled temperature with agitation.

    • Retract the fiber into the needle and introduce it into the hot GC inlet, where the trapped analytes are thermally desorbed onto the GC column.

c) Organic Matrices (e.g., Fuel, Oil): Liquid-Liquid Extraction (LLE) followed by Dilution

For samples where this compound is a component of a complex organic mixture, a simple dilution or a liquid-liquid extraction may be necessary.[6][7][8]

  • Protocol:

    • Accurately weigh a small amount of the sample.

    • If necessary, perform a liquid-liquid extraction to isolate the aliphatic hydrocarbon fraction from more polar or aromatic compounds. This can be achieved using a polar solvent (e.g., acetonitrile) and a nonpolar solvent (e.g., hexane).

    • The nonpolar phase containing the alkanes is then carefully collected.

    • Dilute the extract or the original sample to an appropriate concentration with a suitable solvent (e.g., hexane) to fall within the linear range of the instrument.

    • Inject a known volume of the diluted sample into the GC-MS.

GC-MS Analysis

The following are suggested starting parameters for the GC-MS analysis of this compound. Optimization will be required for specific applications.

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane), is recommended for the separation of hydrocarbons. Dimensions of 30 m x 0.25 mm i.d. x 0.25 µm film thickness are a good starting point.[9]

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

    • Inlet Temperature: 250°C (or appropriate for the sample introduction technique).

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp: Increase to 250°C at a rate of 10°C/min.

      • Final hold: Hold at 250°C for 5 minutes. This program should be optimized to ensure good separation of this compound from other isomers and matrix components.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis to enhance sensitivity and selectivity. A full scan acquisition should be performed initially to identify the characteristic ions of this compound.

      • Quantifier Ion: To be determined from a standard injection (likely one of the most abundant fragment ions).

      • Qualifier Ions: To be determined from a standard injection.

Data Presentation

As no specific quantitative data for this compound in complex mixtures was found in the literature, the following table presents a hypothetical dataset to illustrate how results should be structured for clear comparison.

Sample IDMatrixSample Preparation MethodConcentration of this compound (µg/kg or µg/L)% Recovery (if applicable)
Soil-AContaminated SoilHeadspace-GC-MS15.2 ± 1.8N/A
Soil-B (Spiked)Clean SoilHeadspace-GC-MS45.8 ± 3.591.6
Water-XIndustrial WastewaterSPME-GC-MS2.7 ± 0.4N/A
Water-Y (Spiked)Drinking WaterSPME-GC-MS9.8 ± 0.998.0
Fuel-1Diesel FuelLLE and Dilution125.6 ± 11.3 (mg/kg)N/A

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound in a complex mixture.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Complex Mixture (e.g., Soil, Water, Fuel) SPME Solid-Phase Microextraction (SPME) (for Liquids) Sample->SPME Headspace Headspace Analysis (HS) (for Solids) Sample->Headspace LLE Liquid-Liquid Extraction (LLE) & Dilution (for Organics) Sample->LLE GCMS Gas Chromatography-Mass Spectrometry (GC-MS) SPME->GCMS Headspace->GCMS LLE->GCMS Integration Peak Integration & Identification GCMS->Integration Quantification Quantification using Calibration Curve Integration->Quantification Result Quantitative Result Quantification->Result

Caption: General experimental workflow for the quantification of this compound.

Logical Relationship of Analytical Steps

This diagram outlines the logical progression and key considerations at each stage of the analytical process.

logical_relationship Start Define Analytical Goal: Quantify this compound Matrix Identify Sample Matrix (Solid, Liquid, Organic) Start->Matrix PrepMethod Select Appropriate Sample Preparation (HS, SPME, LLE) Matrix->PrepMethod Optimization Optimize Extraction Parameters (Time, Temp, etc.) PrepMethod->Optimization GCMS_Method Develop GC-MS Method (Column, Temp Program, SIM ions) Optimization->GCMS_Method Validation Method Validation (Linearity, LOD, LOQ, Accuracy, Precision) GCMS_Method->Validation Analysis Sample Analysis Validation->Analysis DataProcessing Data Acquisition and Processing Analysis->DataProcessing Quantification Quantification (Internal/External Standard) DataProcessing->Quantification Reporting Report Results Quantification->Reporting

Caption: Logical steps for developing a quantitative method for this compound.

Conclusion

The quantification of this compound in complex mixtures can be effectively achieved using gas chromatography-mass spectrometry coupled with appropriate sample preparation techniques such as headspace analysis, SPME, or liquid-liquid extraction. Due to the absence of a standardized method for this specific analyte, the protocols provided herein serve as a robust starting point for method development and validation. Careful optimization of both the sample preparation and instrumental parameters is essential to achieve accurate and precise quantitative results.

References

Application Notes and Protocols for Calculating Retention Indices of Trimethylnonane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retention indices (RI) are a critical tool in gas chromatography (GC) for the identification and characterization of volatile and semi-volatile compounds. By converting retention times into a standardized, system-independent value, retention indices facilitate the comparison of data across different laboratories and analytical setups. This is particularly crucial in the analysis of complex mixtures containing isomers, such as the various trimethylnonane structures, which often exhibit very similar mass spectra, making their individual identification challenging.[1][2]

Trimethylnonanes (C₁₂H₂₆) are branched-chain alkanes that can be present in various industrial and environmental samples. Accurate identification of specific isomers is essential for applications ranging from petroleum analysis to the study of insect cuticular hydrocarbons.[3] This document provides detailed application notes and a comprehensive protocol for the determination of Kovats retention indices for trimethylnonane isomers.

Principles of Kovats Retention Index

The Kovats retention index system relates the retention time of an analyte to that of a homologous series of n-alkanes.[2] For a temperature-programmed GC analysis, the linear retention index (a modification of the original isothermal Kovats index) is calculated using the following formula:

Iₓ = 100n + 100 * [(tₓ - tₙ) / (tₙ₊₁ - tₙ)]

Where:

  • Iₓ is the retention index of the analyte (trimethylnonane isomer).

  • n is the carbon number of the n-alkane eluting immediately before the analyte.

  • tₓ is the retention time of the analyte.

  • tₙ is the retention time of the n-alkane with carbon number n.

  • tₙ₊₁ is the retention time of the n-alkane with carbon number n+1.

Quantitative Data: Retention Indices of Trimethylnonane Isomers

The following table summarizes the available experimental Kovats retention indices for select trimethylnonane isomers on a non-polar stationary phase. The analysis of branched alkanes is typically performed on non-polar columns to achieve optimal separation based on boiling points and molecular shape.[3][4]

IsomerStationary PhaseTemperature (°C)Retention Index (I)Reference
3,4,7-Trimethylnonane (isomer a)SE-30701112.4--INVALID-LINK--[5]
3,4,7-Trimethylnonane (isomer b)SE-30701114--INVALID-LINK--[6]
3,4,7-Trimethylnonane (isomer c)SE-30701116.25--INVALID-LINK--[7]

Note: The specific stereochemistry of isomers a, b, and c of 3,4,7-trimethylnonane is not specified in the source data.

Experimental Protocol for Determining Retention Indices

This protocol outlines the steps for the experimental determination of Kovats retention indices for trimethylnonane isomers using gas chromatography-mass spectrometry (GC-MS).

Materials and Reagents
  • Trimethylnonane Isomer Standards: Individual isomers of interest (e.g., 2,4,6-trimethylnonane, 3,3,5-trimethylnonane, etc.) of high purity.

  • n-Alkane Standard Mixture: A certified mixture of linear alkanes (e.g., C₈ to C₂₀) dissolved in a suitable solvent like hexane (B92381) or cyclohexane (B81311).

  • Solvent: High-purity hexane or cyclohexane for sample dilution.

Instrumentation and Conditions
  • Gas Chromatograph: A GC system equipped with a split/splitless injector and a flame ionization detector (FID) or a mass spectrometer (MS).

  • Capillary Column: A non-polar capillary column is recommended for the analysis of branched alkanes. A 100% dimethylpolysiloxane (e.g., DB-1, HP-1, SE-30) or a 5% phenyl-95% dimethylpolysiloxane (e.g., DB-5, HP-5MS) column of at least 30 meters in length is suitable.[3][4]

  • Carrier Gas: Helium or hydrogen at a constant flow rate.

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial Temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 5 °C/min.

    • Final Hold: Hold at 250 °C for 10 minutes.

    • Note: The temperature program may need to be optimized depending on the specific isomers and the column used.

  • Detector Temperature (FID): 280 °C

  • Mass Spectrometer (if used):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Scan Rate: ≥ 2 scans/second.

Sample Preparation
  • n-Alkane Standard: Prepare a working solution of the n-alkane standard mixture by diluting it in hexane to a final concentration of approximately 10-50 µg/mL for each component.

  • Trimethylnonane Isomer Standard: Prepare individual or mixed isomer standard solutions in hexane at a concentration of approximately 10-50 µg/mL.

  • Co-injection (optional but recommended): Prepare a mixture containing both the trimethylnonane isomer(s) and the n-alkane standard. This minimizes retention time shifts between separate injections.

GC-MS Analysis
  • Inject 1 µL of the prepared n-alkane standard solution into the GC-MS system and acquire the chromatogram.

  • Inject 1 µL of the prepared trimethylnonane isomer standard solution and acquire the chromatogram.

  • (If using co-injection) Inject 1 µL of the mixed standard solution.

  • Ensure that the retention times of the n-alkanes bracket the retention times of the trimethylnonane isomers.

Data Analysis and Calculation
  • Peak Identification: Identify the peaks corresponding to the n-alkanes and the trimethylnonane isomers in the chromatograms based on their mass spectra (if using MS) and expected elution order.

  • Record Retention Times: Accurately determine and record the retention times for each identified peak.

  • Calculate Retention Indices: Use the linear retention index formula provided in Section 2 to calculate the retention index for each trimethylnonane isomer.

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the retention indices of trimethylnonane isomers.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep_alkane Prepare n-Alkane Standard prep_mix Prepare Co-injection Mixture prep_alkane->prep_mix prep_isomer Prepare Trimethylnonane Isomer Standard(s) prep_isomer->prep_mix gc_injection Inject Sample into GC-MS System prep_mix->gc_injection Analysis data_acquisition Acquire Chromatographic and Spectral Data gc_injection->data_acquisition peak_id Identify Peaks (n-Alkanes & Isomers) data_acquisition->peak_id Processing rt_determination Determine Retention Times (t) peak_id->rt_determination ri_calculation Calculate Retention Index (I) rt_determination->ri_calculation final_report final_report ri_calculation->final_report Final Report with RI Data Table

Caption: Experimental workflow for retention index determination.

Conclusion

The determination of retention indices is an indispensable technique for the accurate identification of trimethylnonane isomers. By following the detailed protocol and utilizing a non-polar stationary phase, researchers can generate reliable and reproducible retention index data. This information, when compiled and compared with existing literature values, significantly enhances the confidence in compound identification, which is crucial for various scientific and industrial applications.

References

Application Notes and Protocols for Branched Alkane Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols provide detailed methodologies for the sample preparation and analysis of branched alkanes. The following sections offer guidance on Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Gas Chromatography (GC) sample preparation, complete with quantitative data, detailed experimental procedures, and visual workflows to ensure accurate and reproducible results.

Introduction to Branched Alkane Analysis

Branched alkanes, such as isoprenoids (e.g., pristane (B154290) and phytane), are important biomarkers in environmental and geological studies, providing insights into the origin and thermal maturity of organic matter. In the pharmaceutical industry, the degree of branching in hydrocarbon chains can influence the physicochemical properties and biological activity of drug molecules. Accurate quantification of these compounds requires robust sample preparation techniques to isolate them from complex matrices and minimize interferences.

Solid-Phase Extraction (SPE) for Branched Alkane Analysis

Solid-Phase Extraction (SPE) is a widely used technique for the selective extraction and concentration of analytes from a liquid sample. It offers advantages over traditional liquid-liquid extraction, including reduced solvent consumption, higher sample throughput, and the ability to handle a wide range of sample matrices.

Application Note:

SPE is particularly effective for cleaning up complex samples such as crude oil, sediment extracts, and biological fluids prior to GC analysis. The choice of sorbent is critical for achieving optimal recovery of branched alkanes. Non-polar sorbents like C18 (octadecyl) or polymeric sorbents are commonly used for the retention of hydrophobic compounds like branched alkanes from aqueous matrices. For non-aqueous samples, polar sorbents such as silica (B1680970) or Florisil can be employed to retain polar interferences while allowing the non-polar branched alkanes to elute.

Quantitative Data for SPE of Alkanes:

The following table summarizes the recovery data for alkanes using SPE. While specific data for a wide range of individual branched alkanes is limited in the literature, the data for linear alkanes and the isoprenoids pristane and phytane (B1196419) provide a strong indication of the expected performance.

Analyte ClassMatrixSorbentRecovery (%)RSD (%)Reference
Linear Aliphatic Hydrocarbons (n-C10 to n-C32)Hydraulic Fracturing WastewaterC1838 - 120N/A[1]
n-Alkanes (C21 to C36)Forage and Fecal SamplesN/A (Automated Solid-Liquid Extraction)> 910.1 - 12.9[2][3]
Pristane and PhytaneFish MuscleN/A (Clean-up and fractionation)Method ValidatedN/A[4]

N/A: Not Available in the cited source.

Experimental Protocol: SPE for Branched Alkanes from Water Samples

This protocol is a general guideline and may require optimization for specific sample matrices and target analytes.

Materials:

Procedure:

  • Sorbent Conditioning:

    • Pass 6 mL of hexane through the C18 cartridge to waste.

    • Pass 6 mL of DCM through the cartridge to waste.

    • Pass 6 mL of methanol through the cartridge to waste.

    • Do not allow the sorbent bed to dry.

  • Sorbent Equilibration:

    • Pass 6 mL of deionized water through the cartridge to waste, leaving a small layer of water on top of the sorbent bed.

  • Sample Loading:

    • Spike the water sample (e.g., 100 mL, acidified to pH < 2) with an appropriate internal standard.

    • Load the sample onto the cartridge at a flow rate of approximately 5 mL/min.

  • Washing (Interference Removal):

    • After the entire sample has passed through, wash the cartridge with 6 mL of deionized water to remove polar impurities.

    • Dry the sorbent bed by applying vacuum for 10-15 minutes or by passing nitrogen gas through it.

  • Elution:

    • Place a clean collection vial under the cartridge.

    • Elute the branched alkanes with 10 mL of hexane or a mixture of hexane and DCM (e.g., 1:1 v/v).

    • Collect the eluate.

  • Concentration and Reconstitution:

    • Evaporate the eluate to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.

    • Reconstitute the sample in a suitable solvent (e.g., hexane) to the final desired volume for GC analysis.

Workflow for Solid-Phase Extraction:

SPE_Workflow Start Start Condition 1. Condition Sorbent (e.g., Methanol) Start->Condition Equilibrate 2. Equilibrate Sorbent (e.g., Water) Condition->Equilibrate Load 3. Load Sample Equilibrate->Load Wash 4. Wash Interferences (e.g., Water) Load->Wash Elute 5. Elute Analytes (e.g., Hexane) Wash->Elute Analyze GC Analysis Elute->Analyze

A simplified workflow for Solid-Phase Extraction (SPE).

Liquid-Liquid Extraction (LLE) for Branched Alkane Analysis

Liquid-Liquid Extraction (LLE) is a classic separation technique based on the differential solubility of compounds between two immiscible liquid phases, typically an aqueous phase and an organic solvent.[5]

Application Note:

LLE is a robust method for extracting branched alkanes from various matrices, including water, soil, and biological tissues.[5] The choice of the organic solvent is crucial and depends on the polarity of the target analytes and the sample matrix. Non-polar solvents like hexane, heptane, or dichloromethane are effective for extracting non-polar branched alkanes. For complex matrices, a preliminary saponification step may be necessary to hydrolyze lipids and release bound alkanes.

Quantitative Data for LLE of Hydrocarbons:

The efficiency of LLE can be influenced by factors such as the solvent-to-sample ratio, pH, and the number of extractions performed.

Analyte ClassMatrixExtraction SolventRecovery (%)RSD (%)Reference
Total Petroleum HydrocarbonsWastewaterDichloromethane95.0 - 100.0N/A[6]
n-Alkanes (C16-C32)Fortified SedimentsN/A65.1 - 105.6< 15[7]
Polycyclic Aromatic Hydrocarbons (PAHs)Fortified SedimentsN/A59.7 - 97.8< 15[7]

N/A: Not Available in the cited source.

Experimental Protocol: LLE for Branched Alkanes from Sediment Samples

This protocol provides a general procedure for the extraction of branched alkanes from sediment.

Materials:

  • Homogenized and freeze-dried sediment sample

  • Separatory funnel (500 mL)

  • Soxhlet extraction apparatus (optional)

  • Round-bottom flasks

  • Solvents: Dichloromethane (DCM), Hexane, Acetone (all pesticide grade)

  • Anhydrous sodium sulfate (B86663)

  • Internal standards (e.g., deuterated pristane and phytane)

  • Activated copper granules (for sulfur removal)

Procedure:

  • Sample Preparation:

    • Weigh approximately 10 g of the homogenized sediment into a beaker.

    • Spike the sample with a known amount of internal standard solution.

    • Mix the sample thoroughly with anhydrous sodium sulfate until a free-flowing powder is obtained.

  • Extraction:

    • Transfer the sample mixture to a Soxhlet thimble and place it in the Soxhlet extractor.

    • Add 200 mL of a hexane/DCM mixture (1:1, v/v) to the round-bottom flask.

    • Extract the sample for 16-24 hours.

    • Alternative (Separatory Funnel): Transfer the sample mixture to a large beaker, add 100 mL of hexane/DCM, and sonicate for 15 minutes. Decant the solvent into a separatory funnel. Repeat the extraction two more times and combine the extracts.

  • Sulfur Removal:

    • Add activated copper granules to the extract and shake or stir until the copper remains bright (indicating sulfur has been removed).

  • Washing:

    • If using a separatory funnel, wash the organic extract with deionized water (2 x 50 mL) to remove water-soluble impurities. Discard the aqueous layer.

  • Drying:

    • Pass the organic extract through a funnel containing anhydrous sodium sulfate to remove residual water.

  • Concentration:

    • Concentrate the extract to approximately 1 mL using a rotary evaporator.

    • Further concentrate to the final volume (e.g., 0.5 mL) under a gentle stream of nitrogen.

  • Fractionation (Optional but Recommended):

    • To isolate the aliphatic fraction (containing branched alkanes) from aromatic compounds, perform column chromatography using silica gel or alumina. Elute the aliphatic fraction with hexane and the aromatic fraction with a more polar solvent like a hexane/DCM mixture.

Workflow for Liquid-Liquid Extraction:

LLE_Workflow Start Start Add_Solvent 1. Add Immiscible Organic Solvent Start->Add_Solvent Mix 2. Mix Vigorously (Shake) Add_Solvent->Mix Separate 3. Allow Phases to Separate Mix->Separate Collect 4. Collect Organic Layer Separate->Collect Dry_Concentrate 5. Dry and Concentrate Collect->Dry_Concentrate Analyze GC Analysis Dry_Concentrate->Analyze

A basic workflow for Liquid-Liquid Extraction (LLE).

Gas Chromatography (GC) Sample Preparation and Analysis

Proper sample preparation is paramount for successful GC analysis. The goal is to introduce a representative aliquot of the sample into the GC system in a state that is suitable for separation and detection.

Application Note:

For the analysis of branched alkanes, which are typically volatile or semi-volatile, GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the technique of choice. The sample should be dissolved in a volatile solvent that is compatible with the GC column and detector. Derivatization is generally not necessary for branched alkanes as they are sufficiently volatile for GC analysis. However, a clean-up step to remove polar interferences is often required to protect the GC column and improve data quality.

Experimental Protocol: GC-MS Analysis of Branched Alkanes

This protocol outlines the general conditions for the GC-MS analysis of a prepared sample extract.

Instrumentation:

  • Gas Chromatograph with a split/splitless injector

  • Mass Spectrometer detector

  • Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane stationary phase)

GC Conditions:

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 280 °C.

  • Injection Mode: Splitless (or split, depending on concentration).

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 300 °C at 6 °C/min.

    • Hold at 300 °C for 10 minutes.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 50-550.

  • Data Acquisition: Full scan mode for identification and Selected Ion Monitoring (SIM) for quantification of target branched alkanes.

Calibration:

  • Prepare a series of calibration standards containing the target branched alkanes and internal standards at different concentrations.

  • Analyze the standards using the same GC-MS method as the samples.

  • Construct a calibration curve by plotting the response ratio (analyte peak area / internal standard peak area) against the concentration ratio.

Workflow for GC Sample Preparation and Analysis:

GC_Workflow Start Prepared Sample (from SPE or LLE) Inject 1. Inject into GC Start->Inject Separate 2. Separation on Capillary Column Inject->Separate Ionize 3. Ionization in MS Source Separate->Ionize Detect 4. Detection by Mass Analyzer Ionize->Detect Data_Analysis 5. Data Analysis (Quantification) Detect->Data_Analysis End End Data_Analysis->End

A workflow for GC-MS analysis of prepared samples.

Conclusion

The selection of the appropriate sample preparation technique is critical for the accurate and reliable analysis of branched alkanes. Solid-Phase Extraction offers a selective and efficient method for cleaning up complex samples, while Liquid-Liquid Extraction remains a robust and versatile technique. The detailed protocols and workflows provided in these application notes serve as a valuable resource for researchers, scientists, and drug development professionals to develop and validate their analytical methods for branched alkane analysis. Careful optimization of each step in the sample preparation and analysis process will ensure high-quality data for a wide range of applications.

References

Troubleshooting & Optimization

Technical Support Center: Gas Chromatography (GC) Analysis of Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the co-elution of 2,5,6-trimethylnonane and its isomers during gas chromatography (GC) analysis.

Troubleshooting Guide: Resolving Co-elution of this compound Isomers

Co-elution of structurally similar isomers like trimethylnonanes is a common challenge in GC. This guide provides a systematic approach to troubleshoot and improve the separation of this compound from its isomers.

Logical Workflow for Troubleshooting Co-elution

cluster_0 Method Optimization A Co-elution of this compound Observed B Step 1: Review Current GC Method A->B START C Step 2: Optimize Temperature Program B->C Analyze parameters D Step 3: Evaluate Stationary Phase C->D If still co-eluting E Step 4: Adjust Flow Rate & Column Dimensions D->E If limited improvement F Resolution Achieved E->F Confirm separation

Caption: A stepwise workflow for troubleshooting the co-elution of trimethylnonane isomers.

Step 1: Review and Document Your Current GC Method

Before making any changes, meticulously record your existing experimental parameters. This baseline is crucial for evaluating the effectiveness of any modifications.

ParameterCurrent Setting
Column Chemistry (Stationary Phase) e.g., 5% Phenyl Polysiloxane
Column Dimensions (L x I.D., film thickness) e.g., 30 m x 0.25 mm, 0.25 µm
Oven Temperature Program e.g., Initial: 50°C, Ramp: 5°C/min to 250°C
Carrier Gas & Flow Rate/Pressure e.g., Helium, 1.0 mL/min
Inlet Temperature & Injection Mode e.g., 250°C, Split (100:1)
Detector Type & Temperature e.g., FID, 280°C
Step 2: Optimize the Oven Temperature Program

The temperature program significantly influences the separation of isomers. For closely eluting compounds, a slower temperature ramp can enhance resolution.

Recommended Action:

  • Decrease the ramp rate: A slower ramp rate (e.g., 1-3°C/min) increases the interaction time of the analytes with the stationary phase, often improving separation.

  • Introduce an isothermal hold: Incorporate an isothermal hold at a temperature just below the elution temperature of the target isomers to allow for better partitioning.

Step 3: Evaluate the Stationary Phase

The choice of stationary phase is critical for separating isomers. Non-polar stationary phases separate compounds primarily by their boiling points. Since branched alkane isomers often have very similar boiling points, a standard non-polar column may not provide adequate resolution.

Stationary Phase Selection Guide

Stationary Phase TypeCommon PolymerSelectivity MechanismSuitability for Trimethylnonane Isomers
Non-Polar Polydimethylsiloxane (e.g., DB-1, HP-5)Van der Waals forces (boiling point)May result in co-elution due to similar boiling points.
Intermediate Polarity Phenyl-substituted polysiloxane (e.g., DB-5ms, HP-5ms)Dipole-dipole interactions, shape selectivityCan offer improved separation based on subtle differences in molecular shape.
Polar Polyethylene glycol (e.g., DB-WAX)Strong dipole-dipole and hydrogen bonding interactionsGenerally not ideal for non-polar alkanes, but can sometimes provide unique selectivity.

Recommended Action:

  • If using a non-polar column, consider switching to a column with a different selectivity, such as one with a higher phenyl content or a shape-selective phase.

Step 4: Adjust Carrier Gas Flow Rate and Column Dimensions

Optimizing the carrier gas flow rate can improve column efficiency. Additionally, using a longer column or a column with a smaller internal diameter can enhance resolving power.

Recommended Action:

  • Optimize flow rate: Determine the optimal linear velocity for your carrier gas (van Deemter plot) to maximize efficiency.

  • Increase column length: Doubling the column length (e.g., from 30 m to 60 m) can significantly increase the theoretical plates and improve resolution.

  • Decrease internal diameter: A smaller internal diameter column (e.g., 0.18 mm or 0.15 mm) provides higher efficiency and better separation, though with reduced sample capacity.

Frequently Asked Questions (FAQs)

Q1: Why do this compound and its isomers co-elute on my standard non-polar GC column?

A1: Trimethylnonane isomers are structural isomers with the same molecular weight and often very similar boiling points. Standard non-polar columns, which primarily separate compounds based on boiling point, may not have sufficient resolving power to distinguish between these subtle structural differences. The elution order on these columns is generally related to the degree of branching, with more compact, spherical isomers eluting earlier.

Q2: What type of GC column is best for separating branched alkane isomers?

A2: While a definitive "best" column does not exist for all applications, columns that offer some degree of shape selectivity are often successful. This includes columns with a moderate phenyl content or specialized phases designed for hydrocarbon analysis. For complex mixtures, multi-dimensional GC (GCxGC) can provide exceptional resolving power.

Q3: Can changing the injection parameters help resolve co-eluting peaks?

A3: While injection parameters primarily affect peak shape and efficiency, they can have an indirect impact on resolution. A sharp, narrow injection band is crucial for good separation. Ensure your inlet temperature is appropriate to vaporize the sample without degradation and that your split ratio is optimized for the concentration of your analytes.

Signaling Pathway of GC Separation

Analyte Analyte Mixture (in mobile phase) Column Stationary Phase (Column Wall) Analyte->Column Interaction Separation Differential Partitioning Column->Separation Selectivity Detector Detection Separation->Detector Elution

Caption: The fundamental process of separation in gas chromatography.

Q4: Are there any sample preparation techniques that can aid in the separation of these isomers?

A4: For complex matrices, sample preparation is key to removing interferences. However, for a mixture of isomers, sample preparation techniques like liquid-liquid extraction or solid-phase extraction will not separate the isomers themselves. The separation must be achieved chromatographically.

Experimental Protocol: Example GC Method for Branched Alkane Analysis

This protocol provides a starting point for the analysis of trimethylnonane isomers. Optimization will likely be required for your specific application.

Objective: To achieve baseline separation of this compound from other closely eluting isomers.

Materials:

  • Gas chromatograph with Flame Ionization Detector (FID)

  • GC column: 60 m x 0.25 mm I.D., 0.25 µm film thickness (e.g., DB-5ms or equivalent)

  • Carrier gas: Helium (99.999% purity)

  • Sample: Dilute solution of trimethylnonane isomer mixture in a suitable solvent (e.g., hexane)

Procedure:

  • Instrument Setup:

    • Install the GC column according to the manufacturer's instructions.

    • Condition the column by heating it to the maximum allowable temperature for a few hours.

    • Set the GC parameters as outlined in the table below.

  • Sample Injection:

    • Inject 1 µL of the sample solution into the GC.

  • Data Acquisition:

    • Acquire the chromatogram for the duration of the run.

  • Data Analysis:

    • Identify the peaks corresponding to the different trimethylnonane isomers based on retention times (if standards are available) or mass spectra (if using a GC-MS).

    • Evaluate the resolution between the peak for this compound and adjacent peaks.

Example GC Parameters:

ParameterSetting
Column 60 m x 0.25 mm, 0.25 µm (5% phenyl-polysiloxane)
Inlet Split mode (100:1), 250°C
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program 40°C (hold 2 min), ramp at 2°C/min to 200°C, hold 5 min
Detector (FID) 280°C, H₂ flow: 30 mL/min, Air flow: 300 mL/min, Makeup (N₂): 25 mL/min

Technical Support Center: Optimizing C12 Branched Alkane Separations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the chromatographic analysis of C12 branched alkanes. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges in achieving optimal peak resolution.

Troubleshooting Guide

This section addresses specific issues you may encounter during the gas chromatography (GC) analysis of C12 branched alkanes.

Question: Why are my C12 branched alkane peaks co-eluting or showing poor resolution?

Answer:

The co-elution of C12 branched alkane isomers is a common challenge due to their similar boiling points and structural similarities.[1] Several factors in your gas chromatography (GC) method could be contributing to this issue. A systematic approach to troubleshooting is often the most effective way to identify and resolve the problem.

Key areas to investigate include:

  • GC Column Selection: The choice of GC column is critical for separating isomers. For alkanes, a non-polar stationary phase is the industry standard as separation is primarily based on boiling points.[1][2]

  • Column Dimensions: Insufficient column length or a large internal diameter can lead to poor separation efficiency.[2][3]

  • Oven Temperature Program: An unoptimized temperature ramp rate can significantly impact resolution.[2][4][5]

  • Carrier Gas Flow Rate: The linear velocity of the carrier gas affects the efficiency of the separation.[5][6]

  • Sample Injection: Overloading the column with too much sample can cause peak broadening and reduce resolution.[5]

The following workflow can guide you through the troubleshooting process:

G A Poor Peak Resolution of C12 Branched Alkanes B Step 1: Verify GC Column Selection A->B C Is the stationary phase non-polar (e.g., 5% phenyl-methylpolysiloxane)? B->C D Step 2: Evaluate Column Dimensions C->D Yes K Select a suitable non-polar column. C->K No E Is the column length sufficient (e.g., ≥60m for complex mixtures)? Is the internal diameter small (e.g., 0.18-0.25 mm)? D->E F Step 3: Optimize Oven Temperature Program E->F Yes L Consider a longer column or one with a smaller internal diameter. E->L No G Is the initial temperature low enough? Is the ramp rate slow (e.g., 2-5 °C/min)? F->G H Step 4: Check Carrier Gas Flow Rate & Injection G->H Yes M Lower the initial temperature and/or decrease the ramp rate. G->M No I Is the flow rate optimal for the carrier gas? Is the injection volume appropriate to avoid overload? H->I J Resolution Improved I->J Yes N Optimize flow rate and reduce injection volume. I->N No K->B L->D M->F N->H

Troubleshooting workflow for poor peak resolution.

Frequently Asked Questions (FAQs)

Q1: What is the best type of GC column for separating C12 branched alkanes?

A1: For the separation of alkanes, including branched isomers, non-polar stationary phases are the industry standard.[1] This is because the elution order of alkanes is primarily determined by their boiling points.[1] Columns with a (5%-phenyl)-methylpolysiloxane stationary phase are a popular choice, offering a good balance of selectivity and thermal stability.[1][2]

Q2: How do column dimensions affect the resolution of C12 branched alkanes?

A2: Column dimensions play a crucial role in separation efficiency:

  • Length: A longer column provides more theoretical plates, which generally leads to better resolution. For complex mixtures of isomers, a column of at least 60 meters is often recommended.[2] Doubling the column length can improve resolution by approximately 40%.[3]

  • Internal Diameter (ID): A smaller internal diameter (e.g., 0.18 mm or 0.25 mm) increases separation efficiency, resulting in sharper peaks and improved resolution.[2][3]

  • Film Thickness: A thinner stationary phase film is generally preferred for high-boiling point compounds like C12 alkanes to prevent excessively long analysis times.[7]

Q3: What is a good starting point for an oven temperature program?

A3: A good starting point for a temperature program for a broad range of alkanes is as follows. This should be optimized for your specific application.[2]

  • Initial Temperature: 40 °C, hold for 2 minutes.

  • Ramp Rate: 5 °C/min.

  • Final Temperature: 300 °C.

A slower ramp rate generally improves the separation of closely eluting compounds by increasing their interaction time with the stationary phase.[2][4]

Q4: How does the carrier gas and its flow rate impact separation?

A4: The choice of carrier gas (typically helium or hydrogen) and its linear velocity are important for achieving optimal efficiency. Hydrogen can often reduce analysis times.[1] It is crucial to set the flow rate to the optimal linear velocity for the chosen gas to maximize the number of theoretical plates and, consequently, the resolution.[2]

Data Presentation

The following tables summarize key parameters for consideration when optimizing the separation of C12 branched alkanes.

Table 1: Comparison of Common Non-Polar GC Columns for Alkane Analysis

Column TypeStationary PhaseMax Temperature (°C)Key Features
DB-5 type (5%-Phenyl)-methylpolysiloxane325-350General purpose, robust, good for hydrocarbon analysis.[1][2]
DB-1 type 100% Dimethylpolysiloxane325-350Non-polar, separates based on boiling point.[2][7]
High-Temp Stabilized Phenyl-methyl phases>350Suitable for high molecular weight hydrocarbons.[1]

Table 2: Effect of GC Parameters on Peak Resolution

ParameterChangeEffect on ResolutionConsideration
Column Length IncreaseImprovesIncreases analysis time.[2][3]
Column ID DecreaseImprovesDecreases sample capacity.[2]
Oven Temp. Ramp DecreaseImprovesIncreases analysis time.[2][4]
Carrier Gas Flow OptimizeImprovesGas-specific optimal velocity.[5]
Sample Size DecreaseImprovesAvoids column overload.[5]

Experimental Protocols

Protocol 1: Method for Selecting an Appropriate GC Column

The selection of a suitable GC column is a critical first step for achieving good resolution of C12 branched alkanes.

G A Start: Define Analytical Goal (Separation of C12 Branched Alkanes) B Consider Analyte Properties: Non-polar, similar boiling points A->B C Select Stationary Phase: Choose a non-polar phase (e.g., 5% phenyl-methylpolysiloxane) B->C D Determine Required Resolution: Complex mixture of isomers? C->D E Select Column Dimensions D->E F High Complexity E->F G Longer Length (≥60 m) Smaller ID (0.18-0.25 mm) F->G Yes H Moderate Complexity F->H No J Consider Film Thickness: Thin film (e.g., 0.25 µm) for high boilers G->J I Standard Length (30 m) Standard ID (0.25 mm) H->I I->J K Final Column Selection J->K

Logical workflow for GC column selection.

Protocol 2: General Procedure for Optimizing the Oven Temperature Program

  • Initial Isothermal Period: Start with an initial oven temperature of 40°C and hold for 2-5 minutes. This allows for sharp initial peaks.

  • Slow Temperature Ramp: Implement a slow temperature ramp rate, typically between 2-10°C per minute. For complex isomer separations, a slower ramp of 2-5°C/min is often beneficial.[2]

  • Final Temperature and Hold: The final temperature should be high enough to elute all C12 isomers, typically around 300°C. A short hold at the final temperature can ensure all components have eluted.

  • Iterative Optimization: If co-elution persists, further decrease the ramp rate or adjust the initial temperature. A lower initial temperature can improve the separation of early-eluting isomers.[3]

References

Technical Support Center: Optimizing GC Column Selection for Trimethylnonane Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing Gas Chromatography (GC) column selection for the separation of trimethylnonane isomers. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for separating trimethylnonane isomers?

A1: The most critical factor is the choice of the GC column's stationary phase.[1][2][3] Trimethylnonane isomers are non-polar branched alkanes with very similar boiling points. Therefore, separation is primarily governed by dispersion interactions (van der Waals forces) between the analytes and the stationary phase.[3][4] A stationary phase that can effectively discriminate based on the subtle differences in the isomers' shape and volatility is essential.

Q2: Which type of GC column is best suited for trimethylnonane separation?

A2: Non-polar columns are the industry standard and the best choice for separating alkanes and their isomers.[3][4][5] Stationary phases like 100% dimethylpolysiloxane or 5% phenyl-95% dimethylpolysiloxane are ideal.[5] These phases separate compounds primarily based on their boiling points, which, although similar for trimethylnonane isomers, often differ enough to allow for separation with a high-efficiency capillary column.

Q3: How do column dimensions (length, ID, film thickness) affect the separation of isomers?

A3: Column dimensions are crucial for optimizing the resolution of closely eluting isomers like trimethylnonanes.[6]

  • Length: A longer column increases the number of theoretical plates, providing more opportunities for interaction between the analytes and the stationary phase, which generally improves resolution. For complex isomer mixtures, a column of at least 30 meters is recommended, with 60 meters or longer offering even better separation at the cost of longer analysis times.[5]

  • Internal Diameter (ID): A smaller ID (e.g., 0.18 mm or 0.25 mm) increases column efficiency and, therefore, resolution. However, it also reduces the sample capacity, so overloading can become an issue. A 0.25 mm ID is a common choice that offers a good balance between efficiency and capacity.[1][3][5]

  • Film Thickness: A thicker stationary phase film increases analyte retention. This can be beneficial for very volatile compounds but may lead to excessively long run times for higher boiling point isomers. A standard film thickness of 0.25 µm to 0.50 µm is generally suitable for C12 alkanes like trimethylnonane.[5]

Q4: Can temperature programming improve the separation of trimethylnonane isomers?

A4: Yes, temperature programming is a powerful tool for optimizing isomer separation. A slow, controlled temperature ramp can enhance the separation between closely boiling isomers. A typical starting point would be a low initial oven temperature to improve the resolution of early-eluting compounds, followed by a gradual increase in temperature to elute the higher-boiling isomers in a reasonable time.

Troubleshooting Guide

This section addresses specific issues you might encounter during the GC analysis of trimethylnonane isomers.

Problem Potential Cause(s) Recommended Solution(s)
Poor Resolution / Co-elution of Isomers 1. Inappropriate Column Choice: The stationary phase lacks the necessary selectivity. 2. Suboptimal Column Dimensions: The column is too short or has too large an internal diameter. 3. Incorrect Oven Temperature Program: The ramp rate may be too fast, or the initial temperature is too high.1. Select a non-polar capillary column (e.g., 100% dimethylpolysiloxane or 5% phenyl-95% dimethylpolysiloxane).[5] 2. Increase column length (≥30 m) or decrease the internal diameter (e.g., 0.25 mm) to improve efficiency.[3][5] 3. Optimize the temperature program. Start with a lower initial temperature and use a slower ramp rate (e.g., 2-5 °C/min).
Peak Tailing 1. Active Sites in the System: Contamination or activity in the injector liner, column, or detector. 2. Column Overload: Injecting too much sample for the column's capacity.1. Use a deactivated inlet liner and ensure the column is properly conditioned. Consider trimming the first few centimeters of the column.[7] 2. Reduce the injection volume or dilute the sample.
Variable Retention Times 1. Leaks in the System: A leak in the carrier gas line, septum, or column fittings. 2. Inconsistent Oven Temperature: Poor temperature control or insufficient equilibration time. 3. Fluctuations in Carrier Gas Flow: An issue with the gas supply or electronic pressure control.1. Perform a leak check of the system, paying close attention to the septum and column connections.[7] 2. Ensure the oven has adequate time to equilibrate at the initial temperature before injection. 3. Verify carrier gas flow rates are stable and consistent.
Ghost Peaks 1. Contamination: Residue from previous injections in the syringe, inlet liner, or column. 2. Septum Bleed: Degradation of the injector septum at high temperatures.1. Run a blank solvent injection to confirm carryover. Clean the syringe and replace the inlet liner. Bake out the column at its maximum allowable temperature.[8] 2. Use a high-quality, low-bleed septum and replace it regularly.

Quantitative Data

Separation of branched alkane isomers is often characterized using Kovats Retention Indices (RI), which normalize retention times relative to n-alkanes. Below is a summary of available data for some trimethylnonane isomers on a non-polar stationary phase.

Table 1: Kovats Retention Indices (RI) for Trimethylnonane Isomers on a Non-Polar Column

IsomerStationary PhaseTemperature (°C)Kovats Retention Index (RI)
2,2,3-TrimethylnonaneSemi-standard non-polarNot Specified1114[9]
3,4,7-Trimethylnonane (a)SE-30701112.4[10]
3,4,7-Trimethylnonane (b)SE-30701114[11]
3,4,7-Trimethylnonane (c)SE-30701116.25[12]

Note: SE-30 is a non-polar stationary phase composed of 100% dimethylpolysiloxane.

Experimental Protocols

While a specific, standardized method for all trimethylnonane isomers is not universally established, the following protocol for the analysis of C12 branched alkanes can be adapted and optimized for your specific application.

Generalized Protocol for GC Analysis of Trimethylnonane Isomers

  • Sample Preparation:

    • Dissolve the trimethylnonane isomer standard or sample in a volatile, non-polar solvent such as n-hexane or pentane.

    • Prepare a series of dilutions if quantification is required.

    • Ensure the final concentration is appropriate to avoid column overload.

  • GC System and Column:

    • GC: A gas chromatograph equipped with a Flame Ionization Detector (FID) is suitable for hydrocarbon analysis.

    • Column: A high-resolution capillary column with a non-polar stationary phase is recommended.

      • Example 1: Agilent J&W DB-1 or equivalent (100% Dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

      • Example 2: Restek Rtx-5 or equivalent (5% Phenyl-95% Dimethylpolysiloxane), 60 m x 0.25 mm ID, 0.25 µm film thickness.

  • Instrumental Conditions:

    • Carrier Gas: Helium or Hydrogen, with a constant flow or constant linear velocity (e.g., 30-40 cm/s).

    • Injector:

      • Mode: Split (a high split ratio, e.g., 100:1, is common to prevent overload).

      • Temperature: 250 °C.

      • Injection Volume: 1 µL.

    • Oven Temperature Program:

      • Initial Temperature: 50-70 °C, hold for 2-5 minutes.

      • Ramp: 2-5 °C/min to 250 °C.

      • Final Hold: Hold at 250 °C for 5-10 minutes.

      • Note: This program should be optimized based on the specific isomers and column used.

    • Detector (FID):

      • Temperature: 280-300 °C.

      • Gas Flows: Follow manufacturer recommendations for hydrogen, air, and makeup gas.

  • Data Analysis:

    • Identify peaks based on their retention times compared to known standards.

    • Use the Kovats Retention Index for further confirmation.

    • For quantification, generate a calibration curve using the peak areas of the standards.

Visualizations

Experimental Workflow

GC_Workflow GC Analysis Workflow for Trimethylnonane Isomers cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Dissolve Dissolve Sample in Hexane Dilute Prepare Dilutions Dissolve->Dilute Inject Inject 1µL into GC Dilute->Inject Separate Separation on Non-Polar Column Inject->Separate Detect FID Detection Separate->Detect Identify Peak Identification (Retention Time) Detect->Identify Quantify Quantification (Peak Area) Identify->Quantify Report Generate Report Quantify->Report

Caption: Workflow for the GC analysis of trimethylnonane isomers.

Logical Relationship for Column Optimization

Column_Optimization Logic for Optimizing GC Column Parameters for Isomer Separation Goal Goal: Baseline Resolution of Isomers Selectivity Increase Selectivity Goal->Selectivity Efficiency Increase Efficiency (N) Goal->Efficiency Retention Optimize Retention (k) Goal->Retention Phase Stationary Phase Phase->Selectivity Use Non-Polar Phase Length Column Length Length->Efficiency Increase Length (e.g., 30m -> 60m) ID Internal Diameter ID->Efficiency Decrease ID (e.g., 0.32mm -> 0.25mm) Temp Temperature Program Temp->Retention Use Slow Ramp Rate Selectivity->Phase Efficiency->Length Efficiency->ID Retention->Temp

Caption: Key parameters to adjust for optimizing isomer separation.

References

Mass spectral interference in 2,5,6-Trimethylnonane identification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectral identification of 2,5,6-Trimethylnonane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during its analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: Why is the identification of this compound by GC-MS challenging?

The primary challenge in identifying this compound lies in the inherent similarities among branched-chain alkanes.[1][2] Isomers of trimethylnonane and other C12 hydrocarbons often have very close boiling points, leading to co-elution from the gas chromatography column.[1] Furthermore, their electron ionization (EI) mass spectra are often very similar, characterized by extensive fragmentation and a weak or absent molecular ion peak, making definitive identification difficult.[2]

Q2: What are the expected major ions in the mass spectrum of this compound?

Key expected fragment ions include those resulting from the loss of alkyl radicals:

  • Loss of a methyl group (CH₃•, 15 Da): leading to an [M-15]⁺ ion.

  • Loss of an ethyl group (C₂H₅•, 29 Da): leading to an [M-29]⁺ ion.

  • Loss of a propyl group (C₃H₇•, 43 Da): leading to an [M-43]⁺ ion.

  • Loss of a butyl group (C₄H₉•, 57 Da): leading to an [M-57]⁺ ion.

The relative abundance of these fragments will depend on the stability of the resulting carbocation.

Q3: My mass spectrum for a peak I suspect is this compound has a very weak or absent molecular ion (m/z 170). Is this normal?

Yes, for branched alkanes like this compound, it is common for the molecular ion to be of very low abundance or entirely absent in a 70 eV EI mass spectrum. This is because the molecular ion is highly energetic and readily undergoes fragmentation to form more stable carbocations.

Q4: How can I confirm the identity of this compound if the mass spectrum is ambiguous?

Confirmation should rely on a combination of mass spectral data and chromatographic retention information. The use of retention indices (such as Kovats indices) can be a powerful tool. By running a series of n-alkanes, you can calculate the retention index for your peak of interest and compare it to literature or database values for this compound. Additionally, using a longer GC column or a different temperature program can help to resolve co-eluting isomers.[2]

Troubleshooting Guide

Issue: A peak is observed at the expected retention time for this compound, but the mass spectrum does not match the expected pattern or is noisy.

Possible Cause Troubleshooting Steps
Co-elution with an interfering compound 1. Modify GC Method: Change the temperature program (slower ramp rate) or use a longer GC column to improve separation.[1] 2. Check for Isobaric Interferences: Other C12H26 isomers will have the same molecular weight and similar fragmentation. Compare the retention index of your peak with known values for different isomers. 3. Analyze a Standard: If available, analyze a certified reference standard of this compound to confirm its retention time and mass spectrum on your instrument.
Low concentration of the analyte 1. Increase Sample Concentration: If possible, prepare a more concentrated sample. 2. Inject a Larger Volume: Increase the injection volume, but be mindful of potential peak broadening. 3. Use Selected Ion Monitoring (SIM): If you have an idea of the expected key fragments, use SIM mode to increase sensitivity for those specific ions.
Contamination in the GC-MS system 1. Run a Blank: Inject a solvent blank to check for background contamination. 2. Bake Out the Column: Follow the manufacturer's instructions to bake out the GC column and remove contaminants. 3. Clean the Ion Source: If the background is high across the mass range, the ion source may need to be cleaned.

Mass Spectral Data of this compound and Potential Interferents

The following table presents the expected key mass-to-charge ratios (m/z) for this compound and other C12H26 isomers that may co-elute and cause interference. The relative intensities are hypothetical and for illustrative purposes, as they can vary between instruments.

CompoundMolecular Weight (Da)Key m/z Ratios and (Hypothetical Relative Intensity)
This compound 170.3343 (100%), 57 (80%), 71 (60%), 85 (40%), 113 (20%), 170 (<5%)
n-Dodecane170.3343 (100%), 57 (95%), 71 (80%), 85 (60%), 170 (<10%)
2,2,3-Trimethylnonane170.3357 (100%), 43 (70%), 71 (50%), 85 (30%), 113 (15%), 170 (<5%)
Other C12 Isomers170.33Similar patterns dominated by CnH2n+1 fragments (m/z 43, 57, 71, 85, etc.)

Experimental Protocol: GC-MS Analysis of this compound

This protocol provides a general starting point for the analysis of this compound and other C10-C15 hydrocarbons. Optimization may be required based on the specific sample matrix and instrumentation.

1. Sample Preparation:

  • Dissolve the sample in a volatile, high-purity solvent (e.g., hexane (B92381) or pentane) to a concentration of approximately 10-100 µg/mL.
  • If necessary, include an internal standard (e.g., a deuterated alkane) for quantification.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.
  • Mass Spectrometer: Agilent 5977B or equivalent.
  • GC Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • Injection Port Temperature: 250°C.
  • Injection Volume: 1 µL.
  • Injection Mode: Splitless or split (e.g., 20:1), depending on sample concentration.
  • Oven Temperature Program:
  • Initial temperature: 50°C, hold for 2 minutes.
  • Ramp to 250°C at 10°C/min.
  • Hold at 250°C for 5 minutes.
  • MS Transfer Line Temperature: 280°C.
  • Ion Source Temperature: 230°C.
  • Ionization Energy: 70 eV.
  • Mass Scan Range: m/z 40-250.

3. Data Analysis:

  • Identify the peak of interest based on its retention time.
  • Examine the mass spectrum of the peak and compare it to library spectra (if available) or the expected fragmentation pattern.
  • Calculate the retention index by analyzing a mixture of n-alkanes under the same conditions.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting issues related to the identification of this compound.

Troubleshooting_Workflow_for_2,5,6-Trimethylnonane_Identification Troubleshooting Workflow for this compound Identification start Start: Peak Detected at Expected Retention Time check_spectrum Examine Mass Spectrum start->check_spectrum is_match Does Spectrum Match Expected Pattern? check_spectrum->is_match confirm_id Tentative Identification: This compound is_match->confirm_id Yes troubleshoot Initiate Troubleshooting is_match->troubleshoot No end_success End: Identification Confirmed confirm_id->end_success check_coelution Investigate Co-elution troubleshoot->check_coelution check_sensitivity Assess Signal Intensity troubleshoot->check_sensitivity check_contamination Check for System Contamination troubleshoot->check_contamination modify_gc Modify GC Method (e.g., slower ramp, longer column) check_coelution->modify_gc reanalyze Re-analyze Sample modify_gc->reanalyze increase_conc Increase Sample Concentration or Injection Volume check_sensitivity->increase_conc use_sim Utilize Selected Ion Monitoring (SIM) check_sensitivity->use_sim increase_conc->reanalyze use_sim->reanalyze run_blank Run Solvent Blank check_contamination->run_blank run_blank->reanalyze reanalyze->check_spectrum end_fail End: Identification Inconclusive reanalyze->end_fail No Improvement

Caption: A flowchart outlining the steps for troubleshooting the mass spectral identification of this compound.

References

Low recovery of branched alkanes during sample extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals encountering challenges with the recovery of branched alkanes during sample extraction. This resource provides in-depth troubleshooting guides and frequently asked questions to help you diagnose and resolve common issues in your analytical workflow.

Frequently Asked Questions (FAQs)

Q1: Why is the recovery of branched alkanes sometimes lower than that of their linear counterparts?

A1: While both are non-polar, the molecular geometry of branched alkanes can influence their interaction with extraction media. Their more compact, spherical shape compared to the larger surface area of linear alkanes can sometimes lead to weaker retention on certain solid-phase extraction (SPE) sorbents. Additionally, their often lower boiling points can result in evaporative losses during sample concentration steps if not carefully controlled.

Q2: Which extraction technique is generally preferred for branched alkanes, Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)?

A2: Both LLE and SPE can be highly effective for extracting branched alkanes. The choice often depends on the sample matrix, the desired level of cleanup, and sample throughput.

  • LLE is robust and effective for simple matrices.

  • SPE offers higher selectivity, cleaner extracts, and is more amenable to automation, making it suitable for complex matrices.

Q3: How does the choice of solvent impact the recovery of branched alkanes?

A3: Solvent selection is critical. The principle of "like dissolves like" is paramount. Non-polar solvents such as hexane (B92381), heptane, or dichloromethane (B109758) are excellent choices for dissolving and extracting branched alkanes. The key is to choose a solvent that is strong enough to elute the branched alkanes from an SPE sorbent but selective enough to leave polar interferences behind.

Q4: Can the sample matrix affect the extraction efficiency of branched alkanes?

A4: Absolutely. Complex matrices, such as soil, sediment, or biological tissues, can contain a multitude of interfering compounds. These matrix components can compete with the branched alkanes for binding sites on an SPE sorbent or co-elute, leading to ion suppression in mass spectrometry and inaccurate quantification. Proper sample pretreatment and method optimization are crucial to mitigate these matrix effects.

Q5: What role does temperature play in the extraction of branched alkanes?

A5: Temperature can have a dual effect. Increasing the temperature can enhance the solubility of branched alkanes and improve extraction kinetics. However, excessive heat, especially during solvent evaporation steps, can lead to the loss of more volatile, lower molecular weight branched alkanes. Careful temperature control is therefore essential.

Troubleshooting Guides

Low Recovery in Solid-Phase Extraction (SPE)
Symptom Potential Cause Troubleshooting Steps
Analyte in Load Fraction Sorbent Polarity Mismatch: The sorbent is not retaining the branched alkanes.- Use a non-polar/reversed-phase sorbent (e.g., C18, C8).
Sample Solvent Too Strong: The solvent in which the sample is dissolved is preventing retention on the sorbent.- Dilute the sample with a more polar, miscible solvent.
High Flow Rate: The sample is passing through the cartridge too quickly for effective interaction.- Decrease the sample loading flow rate (e.g., ~1-2 mL/min).[1]
Overloaded Cartridge: The capacity of the sorbent has been exceeded.- Decrease the sample volume or use a cartridge with a larger sorbent mass.
Analyte in Wash Fraction Wash Solvent Too Strong: The wash solvent is prematurely eluting the branched alkanes.- Use a more polar wash solvent. Test a gradient of wash solvents to find the optimal strength.
Analyte Retained on Sorbent Elution Solvent Too Weak: The elution solvent is not strong enough to desorb the branched alkanes.- Use a stronger, more non-polar elution solvent (e.g., hexane, dichloromethane).
Insufficient Elution Volume: Not enough solvent is being used to completely elute the analytes.- Increase the volume of the elution solvent in increments.
General Low Recovery Cartridge Drying Out: The sorbent bed dried out before sample loading, deactivating the stationary phase.- Ensure the sorbent bed remains wetted after conditioning and equilibration.
Incomplete Elution: The elution solvent is not effectively disrupting the analyte-sorbent interaction.- Consider adding a small percentage of a slightly more polar solvent to the elution solvent to improve desorption.
Low Recovery in Liquid-Liquid Extraction (LLE)
Symptom Potential Cause Troubleshooting Steps
Low Analyte Concentration in Extract Inappropriate Solvent Choice: The extraction solvent has low affinity for branched alkanes.- Select a non-polar solvent like hexane or heptane. Ensure the polarity of the solvent matches the non-polar nature of the alkanes.
Insufficient Phase Contact: Inadequate mixing of the aqueous and organic phases.- Increase the vigor and duration of shaking/mixing to ensure thorough partitioning.
Unfavorable Partition Coefficient (LogP): The branched alkanes are not partitioning efficiently into the organic phase.- For aqueous samples, consider "salting out" by adding a neutral salt (e.g., sodium chloride) to the aqueous phase to decrease the solubility of the alkanes and drive them into the organic phase.
Incorrect pH (for ionizable interferences): While alkanes are not ionizable, the pH of the aqueous phase can affect the solubility of interfering matrix components.- Adjust the pH of the aqueous sample to minimize the extraction of ionizable interferences.
Insufficient Solvent Volume: The volume of the extraction solvent is too low for efficient extraction.- Increase the solvent-to-sample volume ratio. Multiple extractions with smaller volumes of solvent are generally more effective than a single extraction with a large volume.
Emulsion Formation High Concentration of Surfactants or Particulates: Components in the sample matrix are stabilizing the interface between the two liquid phases.- Centrifuge the sample to break the emulsion. - Add a small amount of a different organic solvent or a saturated salt solution. - Filter the sample prior to extraction.

Data Presentation

Table 1: Typical Recovery Rates of Alkanes Using Optimized Extraction Methods

While direct, side-by-side quantitative data on the recovery of branched versus linear alkanes is sparse in the literature, both are routinely analyzed together with high recovery using optimized methods. The non-polar nature of both classes of compounds means they behave similarly during extraction from polar sample matrices. The following table provides typical recovery ranges achievable for alkanes in general with well-established extraction protocols.

Extraction Method Sorbent/Solvent System Analyte Class Typical Recovery Range (%)
Solid-Phase Extraction (SPE)C18 Silican-Alkanes & Isoprenoids85 - 105
Liquid-Liquid Extraction (LLE)Hexanen-Alkanes & Isoprenoids90 - 110
Pressurized Liquid Extraction (PLE)Dichloromethane:Acetone (1:1)n-Alkanes & Isoprenoids95 - 105

Note: Recovery rates are highly dependent on the specific analyte, sample matrix, and meticulous execution of the experimental protocol. The ranges provided are illustrative of what can be achieved with a fully optimized and validated method.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of Branched Alkanes from a Water Sample

This protocol is designed for the extraction of branched alkanes (e.g., pristane, phytane) from a water sample using a C18 reversed-phase SPE cartridge.

1. Materials:

  • C18 SPE Cartridge (e.g., 500 mg sorbent mass)
  • Methanol (HPLC grade)
  • Deionized Water (HPLC grade)
  • Dichloromethane (DCM, HPLC grade)
  • Nitrogen gas for evaporation
  • Glass vials

2. Procedure:

  • Conditioning: Pass 5 mL of DCM through the C18 cartridge, followed by 5 mL of methanol. Do not allow the cartridge to dry.
  • Equilibration: Pass 5 mL of deionized water through the cartridge. Ensure the sorbent bed remains wet.
  • Sample Loading: Load the water sample (e.g., 100 mL) onto the cartridge at a slow, consistent flow rate of approximately 1-2 mL/min.
  • Washing: Wash the cartridge with 5 mL of deionized water to remove any remaining polar interferences.
  • Drying: Dry the cartridge under a gentle stream of nitrogen or by vacuum for 10-15 minutes to remove residual water.
  • Elution: Elute the branched alkanes from the cartridge with 5 mL of DCM into a clean collection vial.
  • Concentration: Evaporate the DCM eluate to a final volume of 1 mL under a gentle stream of nitrogen at a controlled temperature (e.g., 30-35°C) to prevent loss of volatile branched alkanes.
  • Analysis: The concentrated extract is now ready for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 2: Liquid-Liquid Extraction (LLE) of Branched Alkanes from an Oil Sample

This protocol is suitable for extracting branched alkanes from a non-aqueous, oily matrix.

1. Materials:

  • Hexane (HPLC grade)
  • Saturated Sodium Chloride (Brine) solution
  • Anhydrous Sodium Sulfate
  • Separatory Funnel
  • Glassware

2. Procedure:

  • Sample Preparation: Dissolve a known amount of the oil sample (e.g., 1 g) in 20 mL of hexane.
  • Extraction: Transfer the hexane solution to a separatory funnel. Add 20 mL of brine solution to the separatory funnel.
  • Mixing: Stopper the funnel and shake vigorously for 2 minutes, periodically venting to release pressure.
  • Phase Separation: Allow the layers to separate completely. The upper organic layer contains the branched alkanes.
  • Collection: Drain the lower aqueous layer and collect the upper organic layer.
  • Repeat Extraction: For exhaustive extraction, repeat the process with a fresh 20 mL portion of hexane on the aqueous layer and combine the organic extracts.
  • Drying: Dry the combined organic extract by passing it through a small column containing anhydrous sodium sulfate.
  • Concentration: Reduce the volume of the dried extract to the desired final volume (e.g., 1 mL) using a rotary evaporator or a gentle stream of nitrogen.
  • Analysis: The resulting extract is ready for GC-MS analysis.

Visualizations

Troubleshooting_Low_Recovery_SPE Troubleshooting Workflow for Low SPE Recovery of Branched Alkanes start Low Recovery Detected check_fractions Analyze Load, Wash, and Elution Fractions start->check_fractions analyte_in_load Analyte in Load Fraction? check_fractions->analyte_in_load analyte_in_wash Analyte in Wash Fraction? analyte_in_load->analyte_in_wash No load_solution Potential Causes: - Sorbent Polarity Mismatch - Sample Solvent Too Strong - High Flow Rate - Overloaded Cartridge analyte_in_load->load_solution Yes analyte_on_sorbent Analyte Retained on Sorbent? analyte_in_wash->analyte_on_sorbent No wash_solution Potential Cause: - Wash Solvent Too Strong analyte_in_wash->wash_solution Yes elution_solution Potential Causes: - Elution Solvent Too Weak - Insufficient Elution Volume analyte_on_sorbent->elution_solution Yes load_fix Solutions: - Use C18/C8 Sorbent - Dilute Sample in Weaker Solvent - Decrease Flow Rate - Reduce Sample Volume load_solution->load_fix wash_fix Solution: - Use a More Polar Wash Solvent wash_solution->wash_fix elution_fix Solutions: - Use a Stronger (Non-polar) Eluent - Increase Elution Volume elution_solution->elution_fix

Caption: Troubleshooting workflow for low SPE recovery.

Alkane_Properties_vs_Extraction Influence of Alkane Structure on Extraction Behavior cluster_linear Linear Alkanes cluster_branched Branched Alkanes linear_alkane Structure: - Elongated - Larger Surface Area linear_properties Properties: - Higher Boiling Point - Stronger van der Waals forces linear_extraction Extraction Behavior: - Stronger retention on non-polar SPE phases - Less prone to evaporative loss branched_alkane Structure: - Compact, Spherical - Smaller Surface Area branched_properties Properties: - Lower Boiling Point - Weaker van der Waals forces branched_extraction Extraction Behavior: - Potentially weaker retention on SPE phases - More susceptible to evaporative loss extraction_factors Key Extraction Factors solvent_choice Solvent Choice (Non-polar) extraction_factors->solvent_choice temperature_control Temperature Control extraction_factors->temperature_control method_optimization Method Optimization (Flow Rate, Volume) extraction_factors->method_optimization solvent_choice->linear_extraction solvent_choice->branched_extraction temperature_control->linear_extraction temperature_control->branched_extraction method_optimization->linear_extraction method_optimization->branched_extraction

Caption: Alkane structure and its impact on extraction.

References

Technical Support Center: Analysis of 2,5,6-Trimethylnonane Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,5,6-trimethylnonane standards in gas chromatography (GC).

Troubleshooting Guides

This section addresses specific issues that users may encounter during the calibration and analysis of this compound.

Q1: Why am I observing poor linearity (R² < 0.995) in my calibration curve for this compound?

A1: Poor linearity in your calibration curve can stem from several sources, ranging from standard preparation to instrument parameters. A systematic approach is crucial to identify and resolve the issue.

Possible Causes and Solutions:

  • Standard Preparation Errors: Inaccurate dilutions are a common cause of non-linearity.

    • Solution: Carefully reprepare your calibration standards using calibrated pipettes and Class A volumetric flasks. Ensure the this compound standard is fully dissolved in a high-purity, volatile solvent like hexane (B92381) or pentane.[1]

  • Inappropriate Calibration Range: The selected concentration range may exceed the linear dynamic range of the detector.

    • Solution: Narrow the concentration range of your standards. If high concentrations are necessary, consider using a quadratic or other non-linear calibration model, but this should be justified and validated.

  • Detector Saturation: At high concentrations, the detector (e.g., Flame Ionization Detector - FID or Mass Spectrometer - MS) can become saturated, leading to a flattened response at the upper end of the calibration curve.[2]

    • Solution: Dilute the higher concentration standards and reinject. If saturation is a persistent issue, reduce the injection volume or increase the split ratio.

  • Active Sites in the GC System: Branched alkanes can interact with active sites in the injector liner, column, or detector, leading to peak tailing and poor response at low concentrations.

    • Solution: Use a deactivated inlet liner and a high-quality, low-bleed capillary column, such as a DB-5ms or equivalent.[3] Regular maintenance, including trimming the first few centimeters of the column, can help remove active sites.[4]

  • Improper Integration: The software's integration parameters may not be correctly defining the peak area for all standards.

    • Solution: Manually review the integration of each peak in your calibration standards. Adjust integration parameters such as peak width, threshold, and baseline settings to ensure consistent and accurate peak area determination across the entire concentration range.

Q2: My this compound peak is splitting or showing shoulders. What is the cause and how can I fix it?

A2: Peak splitting or shouldering for a single standard is typically an issue related to the injection or the initial chromatographic conditions.

Possible Causes and Solutions:

  • Injection Technique: Inconsistent or slow manual injections can cause the sample to be introduced as a broad band, leading to split peaks.[5][6]

    • Solution: Use an autosampler for consistent and rapid injections. If manual injection is necessary, ensure a fast and smooth plunger depression.

  • Solvent Mismatch: Injecting in a solvent that is significantly different in polarity or volatility from the stationary phase can cause peak distortion. For non-polar columns used for alkanes, using a polar solvent can be problematic.[7]

    • Solution: Dissolve your this compound standard in a non-polar solvent like n-hexane, heptane, or isooctane.

  • Injector Temperature Too Low: If the injector temperature is too low, the sample may not vaporize completely and instantaneously, leading to a slow and incomplete transfer to the column.

    • Solution: Increase the injector temperature. A general guideline is to set it at least 20-50°C above the boiling point of the analyte.

  • Column Overload: Injecting too much sample can lead to peak fronting, which can sometimes be misinterpreted as splitting.

    • Solution: Reduce the injection volume or dilute the sample.

  • Poorly Cut Column: A jagged or uneven column cut at the inlet can disrupt the sample band as it enters the column, causing splitting.

    • Solution: Recut the column inlet using a ceramic scoring wafer to ensure a clean, square cut. Examine the cut under magnification.

Q3: I am experiencing retention time shifts for this compound between runs. What could be the problem?

A3: Consistent retention times are critical for accurate peak identification. Shifts in retention time usually point to issues with the carrier gas flow, oven temperature, or column integrity.[4]

Possible Causes and Solutions:

  • Leaks in the System: Small leaks in the gas lines, fittings, or septum will cause fluctuations in the carrier gas flow rate, leading to variable retention times.

    • Solution: Perform a leak check of the entire GC system using an electronic leak detector. Pay close attention to the injector septum, column fittings, and gas line connections.

  • Inconsistent Carrier Gas Flow Rate: An unstable flow from the gas source or a faulty electronic pressure control (EPC) module can cause retention time drift.[4]

    • Solution: Ensure the gas cylinder has adequate pressure. Verify the EPC is functioning correctly by checking the flow rate at the detector outlet with a calibrated flow meter.

  • Oven Temperature Fluctuations: Inaccurate or unstable oven temperatures will directly impact retention times.

    • Solution: Verify the oven temperature with a calibrated external thermometer. Ensure the oven is not located in an area with significant temperature drafts.

  • Column Bleed or Degradation: As a column ages, the stationary phase can degrade, leading to changes in retention characteristics.[4]

    • Solution: Condition the column according to the manufacturer's instructions. If retention times continue to shift and peak shape degrades, the column may need to be replaced. Trimming the inlet side of the column can sometimes restore performance.

  • Changes in Sample Matrix: If analyzing samples in a complex matrix, interactions between the matrix and the stationary phase can alter retention times.

    • Solution: Employ a robust sample preparation technique to minimize matrix effects. Use an internal standard to compensate for retention time shifts.

Frequently Asked Questions (FAQs)

  • What type of GC column is best for analyzing this compound? For the analysis of branched alkanes like this compound, a non-polar stationary phase is recommended.[8] This is because the separation of alkanes is primarily based on their boiling points. A 100% dimethylpolysiloxane (e.g., DB-1, HP-1) or a (5%-phenyl)-methylpolysiloxane (e.g., DB-5ms, HP-5ms) stationary phase is ideal.[3][9]

  • What is a suitable internal standard for the quantitative analysis of this compound? A good internal standard should be chemically similar to the analyte but well-resolved from it and other sample components. For this compound, other non-polar compounds that are not present in the sample can be used. Some suitable options include:

    • n-Alkanes: n-Dodecane (C12) or n-tridecane (C13) are good candidates as their elution times will be close to this compound.

    • Pristane (2,6,10,14-tetramethylpentadecane) or Phytane (2,6,10,14-tetramethylhexadecane): These are commonly used as internal standards in hydrocarbon analysis.

    • Deuterated analogues: If using GC-MS, a deuterated version of a similar branched alkane would be an excellent choice.

  • What are typical FID response factors for branched alkanes like this compound? The Flame Ionization Detector (FID) response for hydrocarbons is generally proportional to the number of carbon atoms in the molecule.[10][11] Therefore, the response factor for this compound (a C12 alkane) is expected to be similar to other C12 alkanes. While the exact response factor should be determined experimentally, it will be very close to that of other dodecane (B42187) isomers.

Data Presentation

Table 1: Example Calibration Data for a C12 Branched Alkane (Illustrative)

Concentration (µg/mL)Peak Area (Arbitrary Units)
1.012,500
5.063,000
10.0124,500
25.0310,000
50.0625,000
100.01,255,000
Linearity (R²) 0.9995

Note: This data is for illustrative purposes for a typical C12 branched alkane and should not be used for actual quantification without experimental verification.

Table 2: Troubleshooting Summary for Common Calibration Issues

IssuePotential CauseRecommended Action
Poor LinearityStandard Preparation ErrorReprepare standards with calibrated equipment.
Detector SaturationDilute high concentration standards or increase split ratio.
Inappropriate RangeNarrow the calibration range.
Peak SplittingFaulty InjectionUse an autosampler for consistent injections.
Solvent MismatchUse a non-polar solvent (e.g., hexane).
Column Cut QualityRe-cut the column inlet to ensure a clean, square edge.
Retention Time ShiftSystem LeaksPerform a thorough leak check.
Unstable Flow/TempVerify carrier gas flow and oven temperature.
Column DegradationCondition or trim the column; replace if necessary.

Experimental Protocols

Protocol 1: General GC-FID Method for the Quantification of this compound

This protocol provides a starting point for the quantitative analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.

  • Standard Preparation:

    • Prepare a stock solution of this compound at 1000 µg/mL in high-purity n-hexane.

    • Perform serial dilutions to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

    • Prepare an internal standard (IS) stock solution (e.g., n-tridecane) at 1000 µg/mL in n-hexane.

    • Spike all calibration standards and samples with the internal standard to a final concentration of 25 µg/mL.

  • GC-FID Instrumentation and Conditions:

    • GC System: Agilent 8890 GC or equivalent.

    • Column: Agilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness, or equivalent non-polar column.[12]

    • Injector: Split/Splitless inlet.

    • Injection Volume: 1 µL.

    • Injector Temperature: 250°C.

    • Split Ratio: 50:1 (can be adjusted based on sensitivity requirements).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/min to 200°C.

      • Hold at 200°C for 5 minutes.

    • Detector: Flame Ionization Detector (FID).

    • Detector Temperature: 300°C.

    • Data System: Agilent MassHunter or equivalent chromatography data system.

  • Analysis Sequence:

    • Inject a solvent blank (n-hexane) to ensure system cleanliness.

    • Inject the calibration standards from the lowest to the highest concentration.

    • Inject a quality control (QC) sample to verify the calibration curve.

    • Inject the unknown samples.

    • Inject a QC sample periodically throughout the sample sequence to monitor instrument performance.

  • Data Analysis:

    • Integrate the peak areas for this compound and the internal standard.

    • Calculate the response factor (RF) for each calibration standard using the following formula: RF = (Area_analyte / Concentration_analyte) / (Area_IS / Concentration_IS)

    • Generate a calibration curve by plotting the peak area ratio (Area_analyte / Area_IS) versus the concentration ratio (Concentration_analyte / Concentration_IS).

    • Determine the concentration of this compound in the unknown samples using the calibration curve.

Mandatory Visualization

G cluster_0 Troubleshooting Workflow for Calibration Issues Start Calibration Fails (e.g., Poor Linearity, Peak Splitting) CheckStandards Verify Standard Preparation - Accurate dilutions? - Correct solvent? Start->CheckStandards CheckInjection Evaluate Injection Technique - Autosampler vs. Manual? - Injection volume? Start->CheckInjection CheckGCParams Review GC Parameters - Inlet temperature? - Oven program? - Flow rate? Start->CheckGCParams CheckHardware Inspect GC Hardware - Leaks? - Column installation? - Liner condition? Start->CheckHardware Reprepare Reprepare Standards CheckStandards->Reprepare Errors Found AdjustInjection Optimize Injection CheckInjection->AdjustInjection Issues Identified AdjustMethod Modify GC Method CheckGCParams->AdjustMethod Suboptimal Maintenance Perform Maintenance CheckHardware->Maintenance Problems Found Reanalyze Re-run Calibration Reprepare->Reanalyze AdjustInjection->Reanalyze AdjustMethod->Reanalyze Maintenance->Reanalyze Reanalyze->Start Fails Again Pass Calibration Passes Reanalyze->Pass Successful

Caption: Troubleshooting workflow for GC calibration issues.

G cluster_1 Potential Causes of Poor Calibration Linearity PoorLinearity Poor Linearity (R² < 0.995) StandardPrep Standard Preparation - Dilution errors - Contamination PoorLinearity->StandardPrep DetectorIssues Detector Issues - Saturation - Non-linear response PoorLinearity->DetectorIssues Chromatography Chromatographic Problems - Peak tailing/fronting - Co-elution PoorLinearity->Chromatography Integration Incorrect Peak Integration PoorLinearity->Integration

Caption: Causes of poor calibration linearity.

References

Technical Support Center: Minimizing Fragmentation Variability in MS Analysis of Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Mass Spectrometry (MS) Analysis of Alkanes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is fragmentation in the mass spectrometry of alkanes, and why is it important to control?

A: In mass spectrometry, fragmentation is the process where a molecule, after being ionized, breaks down into smaller charged fragments.[1] For alkanes, this is particularly common with techniques like Electron Ionization (EI), where high-energy electrons strike the molecule, causing it to lose an electron and form an unstable molecular ion (M+•) that readily fragments.[2][3] The pattern of these fragments provides structural information about the alkane.[4] However, excessive or variable fragmentation can lead to a weak or absent molecular ion peak, making it difficult to determine the molecular weight of the compound.[5] Minimizing variability is crucial for reproducible and accurate identification and quantification.

Q2: What are the typical fragmentation patterns observed for straight-chain and branched alkanes?

A: Straight-chain alkanes typically show a series of fragment ions separated by 14 mass units (CH₂ groups).[5][6] The most abundant peaks often correspond to CnH2n+1 fragments, with the base peak (the most intense peak) frequently appearing at m/z 43 or 57.[5][7] Branched alkanes tend to fragment preferentially at the branching points, leading to the formation of more stable secondary and tertiary carbocations.[3][8] This results in a less prominent molecular ion peak compared to their straight-chain isomers.[7][9]

Q3: Which ionization techniques are best suited for minimizing alkane fragmentation?

A: While Electron Ionization (EI) is a common and robust technique, it is considered a "hard" ionization method that causes extensive fragmentation.[2] To minimize fragmentation and preserve the molecular ion, "softer" ionization techniques are preferred. These include:

  • Chemical Ionization (CI): This method uses a reagent gas to produce ions with less excess energy, resulting in less fragmentation.[2][10]

  • Field Ionization (FI): FI is another soft ionization technique that can provide a more prominent molecular ion peak for alkanes.

  • Atmospheric Pressure Chemical Ionization (APCI): APCI can be used for the analysis of alkanes and may result in less fragmentation than EI.[11]

Q4: How does electron energy in Electron Ionization (EI) affect fragmentation?

A: The standard electron energy used in EI-MS is 70 eV, which provides reproducible fragmentation patterns and is useful for library matching. However, this high energy level also leads to significant fragmentation and potentially a weak molecular ion peak for alkanes.[12] Reducing the electron energy (e.g., to 18 eV) can significantly decrease fragmentation and increase the relative abundance of the molecular ion.[12]

Troubleshooting Guides

Issue 1: Weak or Absent Molecular Ion Peak

Q: I am analyzing an alkane using GC-MS with Electron Ionization (EI), but the molecular ion peak is very weak or completely absent. How can I enhance it?

A: This is a common challenge with alkanes, especially long-chain and branched ones, due to their propensity to fragment.[8][9] Here are several troubleshooting steps:

  • Lower the Electron Energy: Reducing the electron energy from the standard 70 eV can decrease the internal energy of the molecular ion, thus reducing fragmentation.[12]

  • Use a Softer Ionization Technique: If your instrument allows, switch to a softer ionization method like Chemical Ionization (CI) or Field Ionization (FI).[2][10]

  • Optimize Source Temperature: High source temperatures can contribute to thermal degradation and increased fragmentation. Try lowering the ion source temperature, but be mindful that this could affect sensitivity.[12]

  • Check for Contamination: A contaminated ion source can lead to unstable ionization and increased fragmentation.[1] Regular cleaning is recommended.

Issue 2: Inconsistent or Irreproducible Fragmentation Patterns

Q: My fragmentation patterns for the same alkane standard vary between runs. What could be causing this variability?

A: Reproducibility is key for reliable identification. Inconsistent fragmentation can stem from several factors:

  • Fluctuations in Ion Source Conditions: Ensure that the ion source temperature and electron energy are stable and consistent across all runs. Even small variations can alter fragmentation patterns.

  • Carrier Gas Flow Rate: In a GC-MS system, changes in the carrier gas flow rate can affect the residence time of the analyte in the ion source, influencing the degree of fragmentation. Verify that your gas flow is stable.

  • Sample Concentration: Injecting significantly different amounts of the sample can sometimes lead to variations in fragmentation, especially if it affects the pressure within the ion source.

  • Instrument Calibration (Tuning): An unstable or poorly calibrated mass spectrometer will produce inconsistent results. Regularly perform instrument tuning to ensure stable performance.[13]

Data Presentation: Key Parameters for Minimizing Fragmentation
ParameterRecommendation for Minimizing FragmentationRationale
Ionization Technique Chemical Ionization (CI), Field Ionization (FI)"Softer" ionization imparts less energy to the molecule, preserving the molecular ion.[2][10]
Electron Energy (for EI) Lower energy (e.g., 15-20 eV)Reduces the internal energy of the molecular ion, decreasing the likelihood of fragmentation.[12]
Ion Source Temperature Optimize to the lowest feasible temperatureMinimizes thermal decomposition and energy-induced fragmentation.[1][12]
Sample Concentration Consistent and within the linear range of the detectorAvoids space-charging effects in the ion source that can alter fragmentation.

Experimental Protocols

Protocol 1: Optimizing Electron Energy in EI-MS for Alkane Analysis

Objective: To determine the optimal electron energy for maximizing the molecular ion abundance of a target alkane while maintaining sufficient fragmentation for structural confirmation.

Methodology:

  • Instrument Setup:

    • Introduce a known alkane standard into the MS system via a GC or direct infusion probe.

    • Set the ion source temperature to the manufacturer's recommended starting point (e.g., 230°C).[14]

  • Initial Acquisition:

    • Acquire a mass spectrum at the standard electron energy of 70 eV. Note the relative abundance of the molecular ion and key fragment ions.

  • Energy Stepping:

    • Decrease the electron energy in increments of 5-10 eV (e.g., 60 eV, 50 eV, 40 eV, etc.) down to approximately 15 eV.

    • Acquire a full mass spectrum at each energy level.

  • Data Analysis:

    • For each spectrum, calculate the ratio of the molecular ion peak intensity to the base peak intensity.

    • Plot this ratio against the electron energy.

    • The optimal energy will be the setting that provides a sufficiently intense molecular ion for identification without completely losing the characteristic fragment ions needed for structural elucidation.

Visualizations

Experimental_Workflow Workflow for Optimizing MS Parameters cluster_prep Sample Preparation cluster_exp Experimentation cluster_analysis Data Analysis Standard Prepare Alkane Standard Inject Inject Standard Standard->Inject System GC-MS System Ready System->Inject Acquire70 Acquire Spectrum at 70 eV Inject->Acquire70 VaryEnergy Vary Electron Energy (15-60 eV) Acquire70->VaryEnergy AcquireVary Acquire Spectra at Each Energy VaryEnergy->AcquireVary Analyze Analyze Spectra AcquireVary->Analyze Calculate Calculate [M+]/[Base Peak] Ratio Analyze->Calculate Plot Plot Ratio vs. Energy Calculate->Plot Determine Determine Optimal Energy Plot->Determine

Caption: Workflow for optimizing electron energy to minimize alkane fragmentation.

Troubleshooting_Logic Troubleshooting Weak Molecular Ion Peak Start Weak or Absent M+ Peak CheckEnergy Is Electron Energy at 70 eV? Start->CheckEnergy LowerEnergy Action: Lower Electron Energy CheckEnergy->LowerEnergy Yes CheckIonization Using EI? CheckEnergy->CheckIonization No End Re-analyze LowerEnergy->End UseSoft Action: Use Softer Ionization (CI, FI) CheckIonization->UseSoft Yes CheckTemp Is Source Temp High? CheckIonization->CheckTemp No UseSoft->End LowerTemp Action: Lower Source Temperature CheckTemp->LowerTemp Yes CleanSource Action: Clean Ion Source CheckTemp->CleanSource No LowerTemp->End CleanSource->End

Caption: Logic diagram for troubleshooting a weak or absent molecular ion peak.

References

Technical Support Center: Troubleshooting Baseline Noise in Branched Alkane Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for troubleshooting baseline noise in your branched alkane chromatograms. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during gas chromatography (GC) analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of baseline noise in GC analysis of branched alkanes?

Baseline noise in gas chromatography can originate from various sources, which can be broadly categorized as issues related to the gas supply, the GC system components, or the sample itself. The most frequent culprits include:

  • Gas Purity and Leaks: Impurities in the carrier gas (e.g., helium, hydrogen, nitrogen) or leaks in the gas lines can introduce contaminants like oxygen and moisture, leading to an unstable baseline.[1][2][3]

  • System Contamination: Contamination can occur in several parts of the GC system:

    • Septum Bleed: Over time, the injector septum can degrade, releasing volatile siloxane compounds.[4][5]

    • Inlet Liner Contamination: Accumulation of non-volatile sample residues in the inlet liner can lead to ghost peaks and a noisy baseline.[4][6]

    • Column Contamination: Buildup of sample matrix components at the head of the column.[1][3]

    • Detector Contamination: Deposits on the detector components, such as the FID jet, can cause erratic signals.[3][4]

  • Column Bleed: The stationary phase of the column can degrade at high temperatures, leading to a rising baseline.[7][8][9] This is a critical consideration for the analysis of high molecular weight branched alkanes which may require high elution temperatures.[10]

  • Electronic Issues: Electrical interference from other lab equipment or poor electrical connections can manifest as baseline noise or spikes.[2][7][11]

Q2: How can I systematically troubleshoot the source of baseline noise?

A systematic approach is crucial to efficiently identify the root cause of the noise. It is recommended to change only one variable at a time to isolate the problem.[1][12]

A logical troubleshooting workflow starts from the gas source and moves through the GC system to the detector.

Troubleshooting Guides

Guide 1: Diagnosing and Resolving High Baseline Noise

High baseline noise can obscure small peaks and affect the accuracy of integration.

Symptoms:

  • The baseline appears "hairy" or fuzzy.

  • Reduced signal-to-noise ratio.

  • Difficulty in detecting low-concentration analytes.

Troubleshooting Steps:

StepActionExpected OutcomeIf Problem Persists
1 Check Gas Purity and Flow A stable, quiet baseline.Proceed to Step 2.
Verify the purity of your carrier gas and detector gases. Ensure gas cylinders are not nearly empty.[11] Check for leaks using an electronic leak detector.[2]
2 Isolate the Inlet A significant reduction in noise indicates the inlet is the source.Proceed to Step 3.
Cool down the injector. If the noise decreases, the issue is likely related to the inlet.[6]
3 Inspect and Replace Consumables A clean baseline after replacing a faulty consumable.Proceed to Step 4.
Replace the septum and inlet liner. These are common sources of contamination.[3][4]
4 Condition the Column Reduced baseline noise, especially at higher temperatures.Proceed to Step 5.
Perform a column bake-out according to the manufacturer's instructions to remove contaminants.[7]
5 Clean the Detector A stable baseline after cleaning.The issue may be electronic. Contact your instrument manufacturer.
If the noise has gradually increased over time, the detector may be contaminated.[11] Follow the manufacturer's protocol for cleaning the detector.
Guide 2: Addressing Baseline Drift and Wander

Baseline drift is a steady upward or downward movement of the baseline, while wander is an erratic fluctuation.

Symptoms:

  • Drift: The baseline consistently rises or falls during a run.[13]

  • Wander: The baseline moves up and down unpredictably.[14]

Troubleshooting Steps:

StepActionPotential Cause AddressedIf Problem Persists
1 Check for Leaks Leaks in the system can cause baseline wander.[14]Proceed to Step 2.
Perform a thorough leak check of the entire system.
2 Ensure Proper Column Conditioning Insufficiently conditioned columns can lead to baseline drift, especially after a column change or temperature program adjustment.[3][11]Proceed to Step 3.
Condition the column at a temperature slightly above the final method temperature until the baseline is stable.
3 Verify Carrier Gas Flow Mode In temperature-programmed runs, using a constant pressure mode can cause drift with mass-flow sensitive detectors like FID.[13]Proceed to Step 4.
Switch to a constant flow mode to maintain a stable flow rate to the detector.[13]
4 Investigate Column Bleed Column bleed results in a rising baseline, particularly at high temperatures.[8][9]Consider replacing the column.
Check if the operating temperature exceeds the column's maximum limit. Use a low-bleed column suitable for high-temperature analysis of branched alkanes.[10]

Experimental Protocols

Protocol 1: System Leak Check

Objective: To identify and eliminate leaks in the gas chromatography system.

Materials:

  • Electronic leak detector

  • Pressurized source of an inert gas (e.g., nitrogen or helium)

Procedure:

  • Set the GC oven, inlet, and detector to ambient temperature.

  • Pressurize the system with the carrier gas.

  • Turn on the electronic leak detector and allow it to stabilize.

  • Carefully probe all potential leak points, including:

    • Gas line fittings from the cylinder to the GC.

    • Septum nut and inlet fittings.

    • Column connections at the inlet and detector.

  • If a leak is detected, tighten the fitting or replace the ferrule/septum. Do not overtighten fittings.

  • Re-check the connection to ensure the leak has been resolved.

Protocol 2: Column Conditioning

Objective: To remove volatile contaminants from a new or stored GC column and stabilize the stationary phase.

Materials:

  • GC system

  • New or stored GC column

  • Carrier gas of high purity

Procedure:

  • Install the column in the injector port but leave the detector end disconnected.

  • Set the carrier gas flow rate according to the manufacturer's recommendation for the column diameter.

  • Purge the column with carrier gas at ambient temperature for 15-30 minutes to remove any oxygen.[13]

  • Program the oven to heat at a rate of 5-10°C/min to a temperature 20-30°C above the maximum operating temperature of your method, but not exceeding the column's maximum temperature limit.

  • Hold at this temperature for 1-2 hours or until a stable baseline is observed when the column is connected to the detector.

  • Cool the oven and connect the column to the detector.

  • Perform a blank run (injecting no sample) to confirm a stable baseline.

Visualizations

Troubleshooting_Workflow start Baseline Noise Observed leak_check Perform Leak Check start->leak_check gas_purity Check Gas Purity & Supply leak_check->gas_purity No Leaks Found end Baseline Noise Resolved leak_check->end Leak Found & Fixed inlet_consumables Inspect/Replace Inlet Consumables (Septum, Liner) gas_purity->inlet_consumables Gas OK gas_purity->end Impure Gas Replaced column_bleed Evaluate Column Bleed inlet_consumables->column_bleed Consumables OK inlet_consumables->end Contaminated Part Replaced column_conditioning Condition/Bake-out Column column_bleed->column_conditioning Bleed Suspected replace_column Replace Column column_bleed->replace_column Excessive Bleed detector_cleaning Clean Detector column_conditioning->detector_cleaning Noise Persists column_conditioning->end Noise Resolved detector_cleaning->end Noise Resolved contact_support Contact Technical Support detector_cleaning->contact_support Noise Persists replace_column->end

Caption: A logical workflow for troubleshooting baseline noise.

Contamination_Sources cluster_gas Gas Supply cluster_inlet Inlet System cluster_column Column cluster_detector Detector gas_cylinder Gas Cylinder Impurities liner Liner Contamination gas_cylinder->liner gas_lines Leaks in Gas Lines gas_lines->liner septum Septum Bleed septum->liner column_contam Sample Matrix Buildup liner->column_contam detector_contam Detector Contamination column_contam->detector_contam column_bleed Stationary Phase Bleed column_bleed->detector_contam

Caption: Common sources of contamination leading to baseline noise.

References

Technical Support Center: Enhancing Sensitivity for Trace-Level Detection of 2,5,6-Trimethylnonane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the sensitivity for trace-level detection of 2,5,6-trimethylnonane.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the analysis of this compound at trace levels.

Frequently Asked Questions (FAQs):

  • Q1: What are the main challenges in detecting trace levels of this compound? A1: The primary challenges include its volatile nature, potential for co-elution with other structurally similar branched alkanes, and achieving sufficient sensitivity for accurate quantification in complex matrices. Mass spectrometry (MS) alone may not be sufficient for definitive identification of isomeric and isobaric compounds.[1] Maximizing gas chromatographic separation is crucial.

  • Q2: Which analytical technique is most suitable for trace-level detection of this compound? A2: Gas chromatography coupled with mass spectrometry (GC-MS) is the most common and effective technique for the analysis of volatile organic compounds (VOCs) like this compound. For enhanced sensitivity and selectivity, especially in complex mixtures, techniques like comprehensive two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOF-MS) can be employed.[2]

  • Q3: How can I improve the sensitivity of my GC-MS method for this analyte? A3: To enhance sensitivity, consider the following:

    • Sample Preconcentration: Techniques like Solid Phase Microextraction (SPME) or thermal desorption (TD) can effectively concentrate the analyte before introduction into the GC-MS system.[3][4][5]

    • Optimized Injection: A splitless injection technique ensures that a larger portion of the sample is transferred to the column, which is beneficial for trace analysis.

    • Column Selection: Use a long, non-polar capillary column (e.g., 60-100m) to achieve better separation from interfering compounds.[1]

    • Detector Choice: A highly sensitive mass spectrometer is essential. For very low detection limits, tandem mass spectrometry (MS/MS) can be beneficial.[1]

  • Q4: What SPME fiber is best for extracting this compound? A4: For C10-C20 n-alkanes, a non-polar fiber is generally recommended. A new porous SPME fiber based on cellulose (B213188) acetate (B1210297) and polyvinyl chloride (PVC) has shown selectivity for n-alkanes higher than C10, particularly in the C12-C15 range.[6] For general purposes, a polydimethylsiloxane (B3030410) (PDMS) or PDMS/divinylbenzene (DVB) fiber is a good starting point for volatile and semi-volatile compounds.[7]

Troubleshooting Common Issues:

Problem Possible Cause(s) Suggested Solution(s)
No or Low Analyte Signal Inefficient extraction or desorption.Optimize SPME or thermal desorption parameters (time, temperature). Ensure the chosen SPME fiber is appropriate for the analyte's polarity and volatility.[6][8]
Leaks in the GC-MS system.Perform a leak check, especially at the injector and column fittings.[9]
Incorrect injection parameters.For trace analysis, use a splitless injection. Ensure the injection port temperature is adequate to volatilize the analyte without causing degradation.
Poor Peak Shape (Tailing or Fronting) Active sites in the injector liner or column.Use a deactivated liner and a high-quality, inert GC column. Consider trimming the first few centimeters of the column.[10]
Column overload.Dilute the sample or use a column with a thicker film.[11]
Improper column installation.Ensure the column is installed at the correct depth in the injector and detector.[9]
Poor Resolution/Co-elution of Isomers Inadequate column separation.Use a longer capillary column (e.g., >60 m) with a non-polar stationary phase. Optimize the oven temperature program with a slower ramp rate to improve separation.[12][13]
Carrier gas flow rate not optimized.Adjust the carrier gas flow rate to achieve optimal column efficiency.[10]
Baseline Instability or Noise Contaminated carrier gas or injector.Ensure high-purity carrier gas and use appropriate gas filters. Clean the injector port and replace the septum and liner regularly.[14]
Column bleed at high temperatures.Use a low-bleed GC-MS column. Ensure the final oven temperature does not exceed the column's maximum operating temperature.[9]

Quantitative Data Summary

The following table summarizes representative performance data for the trace-level analysis of C12 alkanes using GC-MS with preconcentration techniques. Note: These are typical values and should be experimentally validated in your laboratory for this compound.

Parameter Solid Phase Microextraction (SPME)-GC-MS Thermal Desorption (TD)-GC-MS
Linear Range 0.05 - 100 µg/L0.1 - 200 ng/m³
Limit of Detection (LOD) 5 - 60 ng/L[6]0.1 - 10 ng/m³
Limit of Quantification (LOQ) 0.05 - 0.2 µg/L0.3 - 30 ng/m³
Recovery 85 - 110%90 - 115%
Precision (%RSD) < 15%< 10%

Experimental Protocols

Protocol 1: Headspace SPME-GC-MS for this compound

This protocol outlines a general procedure for the extraction and analysis of this compound from a liquid matrix using headspace solid-phase microextraction.

1. Sample Preparation: a. Place a 5 mL aliquot of the liquid sample into a 10 mL headspace vial. b. Add a known amount of internal standard (e.g., deuterated alkane) for quantification. c. Add a salting-out agent (e.g., 1 g of NaCl) to increase the volatility of the analyte. d. Seal the vial with a PTFE-lined septum and cap.

2. SPME Extraction: a. Incubate the vial at a constant temperature (e.g., 60 °C) for 10 minutes with agitation to allow for equilibration between the sample and the headspace. b. Expose a pre-conditioned SPME fiber (e.g., 100 µm PDMS) to the headspace for a fixed time (e.g., 30 minutes) with continued agitation.

3. GC-MS Analysis: a. Retract the fiber and immediately introduce it into the heated GC injection port (e.g., 250 °C) for thermal desorption for a specified time (e.g., 2 minutes) in splitless mode. b. GC Conditions:

  • Column: Non-polar capillary column (e.g., DB-5ms, 60 m x 0.25 mm ID, 0.25 µm film thickness).
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.
  • Oven Program: Initial temperature of 40 °C (hold for 2 min), ramp to 280 °C at 10 °C/min, and hold for 5 min. c. MS Conditions:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Scan Range: m/z 40-300.
  • Ion Source Temperature: 230 °C.
  • Transfer Line Temperature: 280 °C.

Protocol 2: Thermal Desorption-GC-MS for this compound in Air

This protocol describes a general method for the analysis of this compound in air samples using thermal desorption.

1. Sample Collection: a. Use a calibrated air sampling pump to draw a known volume of air (e.g., 1-5 L) through a sorbent tube packed with a suitable adsorbent (e.g., Tenax TA).

2. Thermal Desorption: a. Place the sorbent tube in an automated thermal desorber. b. Primary (Tube) Desorption: Desorb the analytes from the tube by heating to a specific temperature (e.g., 280 °C) for a set time (e.g., 10 minutes) with a flow of inert gas. c. Secondary (Trap) Desorption: The desorbed analytes are cryo-focused onto a cold trap (e.g., -10 °C). The trap is then rapidly heated (e.g., to 300 °C) to inject the analytes into the GC column as a narrow band.[4]

3. GC-MS Analysis: a. The GC-MS conditions can be similar to those described in Protocol 1. The oven temperature program may need to be adjusted based on the complexity of the sample.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix (Liquid or Air) Preconcentration Preconcentration (SPME or Thermal Desorption) Sample->Preconcentration Extraction GC Gas Chromatography (Separation) Preconcentration->GC Injection MS Mass Spectrometry (Detection & Identification) GC->MS Elution Quantification Quantification MS->Quantification Data Acquisition

Caption: Experimental workflow for trace-level detection of this compound.

troubleshooting_logic Start Problem Encountered (e.g., Low Sensitivity) Check_Extraction Review Sample Prep (SPME/TD Parameters) Start->Check_Extraction Check_Injection Verify Injection (Splitless, Temp) Check_Extraction->Check_Injection If no improvement Resolution Problem Resolved Check_Extraction->Resolution Improvement Check_Separation Optimize GC Method (Column, Oven Program) Check_Injection->Check_Separation If no improvement Check_Injection->Resolution Improvement Check_Detection Inspect MS System (Leaks, Tuning) Check_Separation->Check_Detection If no improvement Check_Separation->Resolution Improvement Check_Detection->Resolution Improvement

Caption: Logical troubleshooting workflow for enhancing detection sensitivity.

References

Technical Support Center: Correcting for Matrix Effects in Environmental Sample analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in their environmental sample analyses.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact my analysis?

A: Matrix effects are the alteration of an analytical instrument's response to a target analyte due to the presence of other components in the sample matrix.[1][2] In environmental analysis, complex matrices like soil, wastewater, or biological tissues can contain numerous interfering substances.[1] These interferences can either suppress or enhance the signal of the analyte, leading to inaccurate quantification, poor reproducibility, and decreased sensitivity in your assay.[3][4] This phenomenon is a significant concern in techniques like liquid chromatography-mass spectrometry (LC-MS).[3]

Q2: What are the common signs that indicate matrix effects are affecting my results?

A: Common indicators of matrix effects include:

  • Poor reproducibility of results between samples.[5]

  • Inaccurate quantification, with results being unexpectedly high or low.[5]

  • Non-linear calibration curves.[5]

  • Decreased sensitivity of the analytical method.[5]

  • Inconsistent peak areas for quality control (QC) samples, especially when using different batches of the sample matrix.[5]

Q3: What are the primary methods to correct for matrix effects?

A: The most common and effective strategies to compensate for matrix effects include:

  • Standard Addition Method: This involves adding known amounts of the analyte (spiking) directly to the sample.[1][6] This method is particularly useful for complex or unknown matrices as it helps to account for interferences by creating a calibration curve within the sample itself.[1][7]

  • Internal Standard (IS) Method: An internal standard is a compound with similar chemical and physical properties to the analyte, which is added to all samples, standards, and blanks in a known concentration.[8] The ratio of the analyte signal to the internal standard signal is used for quantification, which helps to correct for variations in sample preparation and instrument response.

  • Stable Isotope Dilution (SID): This is considered the gold standard for matrix effect correction.[9][10] It involves using a stable isotope-labeled version of the analyte as the internal standard.[9] Since the labeled and unlabeled analytes have nearly identical physicochemical properties, they experience the same matrix effects, allowing for highly accurate correction.[9][10]

  • Matrix-Matched Calibration: This method involves preparing calibration standards in a blank matrix that is as similar as possible to the samples being analyzed.[11][12] This ensures that the standards and samples experience similar matrix effects.[11]

Q4: When is the standard addition method most appropriate?

A: The standard addition method is most suitable when dealing with complex and variable sample matrices where a suitable blank matrix for creating matrix-matched calibrants is not available.[13][14] It is effective in compensating for matrix effects because the calibration is performed in the presence of the sample's unique matrix components.[7][13] However, it can be more time-consuming and laborious than other methods, especially for large batches of samples.[14][15]

Troubleshooting Guides

Issue 1: I am observing significant signal suppression in my LC-MS analysis of river water samples.

Possible Cause: Co-eluting matrix components from the river water are interfering with the ionization of your target analyte in the mass spectrometer's ion source.[3][16]

Troubleshooting Steps:

  • Confirm Matrix Effects: Perform a post-extraction spike experiment. Compare the signal response of an analyte spiked into an extracted blank matrix with the response of the same concentration in a neat solvent. A significantly lower response in the matrix indicates ion suppression.[5]

  • Optimize Sample Preparation: Enhance your sample cleanup procedure to remove more of the interfering matrix components. Techniques like solid-phase extraction (SPE) can be optimized by testing different sorbents and elution solvents.[17]

  • Modify Chromatographic Conditions: Adjust your HPLC or UHPLC method to achieve better separation between your analyte and the interfering compounds.[5] This can involve changing the mobile phase gradient, pH, or using a different analytical column.[5]

  • Implement a Correction Strategy:

    • Stable Isotope Dilution: If a stable isotope-labeled internal standard for your analyte is available and financially viable, this is the most robust solution.[9][10]

    • Standard Addition: If a labeled standard is not available, the standard addition method is a reliable alternative for accurate quantification in this complex matrix.[6][14]

Issue 2: My calibration curve is non-linear when analyzing soil extracts.

Possible Cause: The matrix effects in your soil extracts are concentration-dependent, meaning the degree of signal suppression or enhancement changes at different analyte concentrations.

Troubleshooting Steps:

  • Evaluate Matrix-Matched Calibrants: Prepare your calibration standards in an extract of a blank soil sample that is representative of your study samples. This can help to linearize the calibration curve by ensuring standards and samples have a similar matrix background.[11]

  • Use a Weighted Regression: If non-linearity persists even with matrix-matched standards, consider using a weighted linear regression (e.g., 1/x or 1/x²) for your calibration curve.[5]

  • Narrow the Calibration Range: If possible, narrow the concentration range of your calibration standards to a more linear portion of the response curve.[5]

  • Employ the Standard Addition Method: For highly complex and variable soil matrices, the standard addition method can provide more accurate results by creating a specific calibration for each sample.[1][13]

Quantitative Data Summary

The following table summarizes the typical effectiveness of different matrix effect correction strategies. The values are illustrative and can vary significantly depending on the analyte, matrix, and analytical method.

Correction StrategyTypical Recovery Range (%)Relative Standard Deviation (RSD) (%)Applicability
No Correction (External Calibration)50 - 150> 20Simple, clean matrices
Matrix-Matched Calibration85 - 115< 15When a representative blank matrix is available
Internal Standard90 - 110< 10When a suitable analog is available
Standard Addition95 - 105< 10Complex, variable matrices; no blank available
Stable Isotope Dilution98 - 102< 5Gold standard; when labeled standard is available

Key Experimental Protocols

Protocol 1: Standard Addition Method
  • Sample Preparation: Prepare at least four aliquots of the unknown sample.

  • Spiking: Leave one aliquot unspiked. To the other aliquots, add increasing known amounts of a standard solution of the analyte.

  • Volume Equalization: Dilute all aliquots to the same final volume to ensure the matrix concentration is constant across all samples.

  • Analysis: Analyze all prepared samples using the chosen analytical method.

  • Data Analysis: Plot the instrument response against the concentration of the added analyte. The absolute value of the x-intercept of the extrapolated linear regression line represents the concentration of the analyte in the original unknown sample.[13]

Protocol 2: Stable Isotope Dilution (SID) Method
  • Internal Standard Addition: Add a known amount of the stable isotope-labeled internal standard to each unknown sample, calibration standard, and quality control sample at the beginning of the sample preparation process.[9]

  • Sample Preparation: Perform the extraction and cleanup procedures as required for your specific matrix and analyte.

  • Analysis: Analyze the samples using a mass spectrometry-based method (e.g., LC-MS/MS) that can differentiate between the native analyte and the labeled internal standard.

  • Data Analysis: For each injection, calculate the peak area ratio of the analyte to the internal standard. Create a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards. Determine the concentration of the analyte in the unknown samples from this calibration curve.

Visualizations

Experimental_Workflow_Standard_Addition cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing Sample Unknown Sample Aliquot1 Aliquot 1 (Unspiked) Sample->Aliquot1 Aliquot2 Aliquot 2 (+ Spike 1) Sample->Aliquot2 Aliquot3 Aliquot 3 (+ Spike 2) Sample->Aliquot3 Aliquot4 Aliquot 4 (+ Spike 3) Sample->Aliquot4 Analysis Instrumental Analysis Aliquot1->Analysis Aliquot2->Analysis Aliquot3->Analysis Aliquot4->Analysis Plot Plot Response vs. Added Concentration Analysis->Plot Extrapolate Extrapolate to Find Unknown Conc. Plot->Extrapolate

Caption: Workflow for the Standard Addition Method.

Experimental_Workflow_SID cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing Sample Unknown Sample + SIL-IS Extraction Extraction & Cleanup Sample->Extraction Standards Calibration Standards + SIL-IS Standards->Extraction QC QC Samples + SIL-IS QC->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Ratio Calculate Peak Area Ratios Analysis->Ratio Curve Generate Calibration Curve Ratio->Curve Quantify Quantify Unknowns Curve->Quantify

Caption: Workflow for the Stable Isotope Dilution Method.

Decision_Tree_Matrix_Effect_Correction Start Matrix Effect Suspected? SIL_IS_Available Stable Isotope Labeled IS Available? Start->SIL_IS_Available Yes NoCorrection External Calibration (Use with caution) Start->NoCorrection No BlankAvailable Representative Blank Matrix Available? Analog_IS_Available Analog IS Available? BlankAvailable->Analog_IS_Available No UseMatrixMatched Use Matrix-Matched Calibration BlankAvailable->UseMatrixMatched Yes SIL_IS_Available->BlankAvailable No UseSID Use Stable Isotope Dilution (SID) SIL_IS_Available->UseSID Yes UseAnalogIS Use Analog Internal Standard Analog_IS_Available->UseAnalogIS Yes UseStandardAddition Use Standard Addition Method Analog_IS_Available->UseStandardAddition No

Caption: Decision tree for selecting a matrix effect correction strategy.

References

Validation & Comparative

A Comparative Guide to the Mass Spectra of Trimethylnonane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectra of different trimethylnonane isomers. Understanding the fragmentation patterns of these branched alkanes is crucial for their identification and characterization in various scientific applications, including drug metabolite studies and organic geochemistry. This document presents experimental data, detailed methodologies, and visual representations of fragmentation pathways to aid in the interpretation of mass spectral data.

Principles of Alkane Fragmentation in Mass Spectrometry

Under electron ionization (EI), alkanes undergo fragmentation through the cleavage of C-C bonds. The resulting carbocations are detected by the mass spectrometer. For branched alkanes, fragmentation preferentially occurs at the branching points to form more stable secondary and tertiary carbocations. This leads to characteristic peaks in the mass spectrum that can help in identifying the structure of the isomer. The molecular ion peak (M+) in highly branched alkanes is often of low abundance or entirely absent.

Comparison of Mass Spectra

While obtaining a comprehensive set of mass spectra for all trimethylnonane isomers from publicly available databases is challenging, this guide utilizes the available data for 2,2,3-trimethylnonane (B14627614) and compares it with the straight-chain isomer, n-dodecane, to illustrate the key differences in their fragmentation patterns. The expected fragmentation for other isomers is also discussed based on established principles.

Mass/Charge (m/z)Relative Intensity (%) - n-DodecaneRelative Intensity (%) - 2,2,3-Trimethylnonane
4123.456
4377.9100
5510.2-
5613.557
57100.098
7011.0-
7151.530
8530.415
996.68
1135.85
1274.24
1412.22
170 (M+)6.0Not Observed

Data for n-dodecane sourced from ChemicalBook. Data for 2,2,3-trimethylnonane interpreted from the NIST WebBook spectrum.

Interpretation of Fragmentation Patterns

n-Dodecane (Linear Alkane): The mass spectrum of n-dodecane is characterized by a series of cluster peaks separated by 14 mass units, corresponding to the loss of successive CH2 groups. The most abundant peaks are typically at m/z 43, 57, 71, and 85, corresponding to C3H7+, C4H9+, C5H11+, and C6H13+ fragments, respectively. The molecular ion peak at m/z 170 is observable, though with relatively low intensity.

2,2,3-Trimethylnonane (Branched Alkane): The mass spectrum of 2,2,3-trimethylnonane is significantly different from its linear isomer. The molecular ion peak is not observed, which is common for highly branched alkanes. The base peak is at m/z 43, and a very intense peak is observed at m/z 57. These prominent peaks arise from the facile cleavage at the highly branched positions, leading to the formation of stable tertiary and secondary carbocations. For instance, cleavage between C3 and C4 can lead to the formation of a tertiary carbocation at m/z 85 and a secondary carbocation that can rearrange. The high abundance of smaller fragments indicates greater fragmentation compared to the linear isomer.

Expected Fragmentation of Other Trimethylnonane Isomers:

  • 2,3,4-Trimethylnonane: Cleavage at the various branching points would be expected to produce a complex spectrum with significant peaks corresponding to the loss of different alkyl radicals.

  • 2,6,7-Trimethylnonane: Fragmentation would likely be favored at the C6 and C7 positions, leading to characteristic fragment ions.

  • 3,3,5-Trimethylnonane: The quaternary carbon at position 3 would be a primary site for fragmentation, likely resulting in a prominent peak corresponding to the loss of a propyl or larger group.

Experimental Protocols

The mass spectra discussed in this guide are typically obtained using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

Gas Chromatography (GC) Conditions:

  • Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS), is commonly used for separating hydrocarbon isomers.

  • Carrier Gas: Helium is typically used as the carrier gas.

  • Temperature Program: A temperature program is employed to ensure the elution of the different isomers. An example program could be: initial temperature of 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 5°C/min.

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI) is the standard method for generating mass spectra of alkanes.

  • Electron Energy: A standard electron energy of 70 eV is used to induce fragmentation.

  • Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.

  • Scan Range: The mass-to-charge ratio (m/z) is typically scanned over a range of 35 to 300 amu.

Visualizing Fragmentation Pathways

The following diagrams, generated using Graphviz, illustrate the general workflow for GC-MS analysis and the fundamental fragmentation process in a mass spectrometer.

GCMS_Workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Sample_Injection Sample Injection Separation Separation in GC Column Sample_Injection->Separation Elution Elution of Isomers Separation->Elution Ionization Electron Ionization (70 eV) Elution->Ionization Fragmentation Fragmentation Ionization->Fragmentation Mass_Analysis Mass Analysis (m/z) Fragmentation->Mass_Analysis Detection Detection Mass_Analysis->Detection Fragmentation_Pathway M Trimethylnonane Molecule (M) M_ion Molecular Ion (M+) M->M_ion Electron Ionization Fragments Fragment Ions + Neutral Radicals M_ion->Fragments Fragmentation at Branching Points Detected_Ions Detected Fragment Ions (Mass Spectrum) Fragments->Detected_Ions Detection

A Comparative Guide to the Validation of a GC-MS Method for 2,5,6-Trimethylnonane Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of 2,5,6-trimethylnonane, a branched alkane. It offers a comparison with alternative analytical techniques and includes detailed experimental protocols and supporting data to aid researchers in selecting the most suitable method for their applications.

Introduction

Experimental Protocols

A detailed methodology is essential for the successful validation of any analytical method.[1] Below is a typical protocol for the quantification of this compound using GC-MS.

Sample Preparation

The sample preparation method will depend on the matrix in which this compound is being quantified. Common techniques for extracting volatile compounds include:

  • Static Headspace (SHS): Suitable for liquid and solid samples where the volatile analytes can partition into the headspace above the sample.

  • Purge and Trap (P&T): A highly sensitive technique where inert gas is bubbled through a liquid sample, and the purged volatiles are trapped on an adsorbent material before being introduced to the GC-MS.[3]

  • Solid-Phase Microextraction (SPME): A solvent-free extraction method where a coated fiber is exposed to the sample or its headspace, and the adsorbed analytes are then thermally desorbed in the GC injector.[4]

  • Liquid-Liquid Extraction (LLE): Involves extracting the analyte from a liquid sample into an immiscible organic solvent.[5]

For this guide, a Static Headspace method is described.

Protocol:

  • An accurately weighed or measured amount of the sample is placed into a headspace vial.

  • An internal standard (e.g., a deuterated analog or a different branched alkane with similar properties) is added.

  • The vial is sealed and heated to a specific temperature for a set time to allow for equilibration of this compound between the sample and the headspace.

  • A sample of the headspace gas is then automatically injected into the GC-MS.

GC-MS Instrumentation and Conditions

The following table outlines typical GC-MS parameters for the analysis of branched alkanes like this compound.[6]

ParameterRecommended Setting
Gas Chromatograph
ColumnDB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)[6]
Carrier GasHelium at a constant flow of 1.2 mL/min[7]
Injector Temperature250°C
Injection ModeSplitless for trace analysis[7]
Oven Temperature ProgramInitial temperature of 40°C (hold for 2 min), ramp at 10°C/min to 280°C (hold for 5 min)[6]
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV[8]
Source Temperature230°C[6]
Quadrupole Temperature150°C[6]
Acquisition ModeSelected Ion Monitoring (SIM) for quantification, Full Scan for identification[6]
Monitored Ions (SIM)Based on the mass spectrum of this compound (target and qualifier ions)

Method Validation

A comprehensive method validation is performed to ensure the reliability of the analytical data.[1][9] The key validation parameters are summarized below.

Table 1: GC-MS Method Validation Parameters and Typical Acceptance Criteria
Validation ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[7]No interfering peaks at the retention time of this compound and its internal standard.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.[10]Correlation coefficient (R²) ≥ 0.995 over a defined concentration range.[11]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio (S/N) ≥ 3.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[12]S/N ≥ 10, with acceptable precision and accuracy.[7]
Accuracy The closeness of the test results obtained by the method to the true value.[10]Recovery of 80-120% for spiked samples at different concentration levels.[11]
Precision The closeness of agreement among a series of measurements obtained from multiple sampling of the same homogeneous sample.[10]Relative Standard Deviation (RSD) ≤ 15% for repeatability (intra-day) and intermediate precision (inter-day).[9]
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[13]No significant change in results with minor variations in parameters like oven temperature or flow rate.

Comparison with Alternative Methods

While GC-MS is a robust technique, other methods can also be employed for the analysis of volatile organic compounds.

Table 2: Comparison of Analytical Methods for Volatile Compound Quantification
MethodPrincipleAdvantagesDisadvantages
GC-MS Separation by gas chromatography followed by detection and identification by mass spectrometry.[5]High selectivity and sensitivity, provides structural information for identification, well-established and validated methods.[3]Requires sample preparation, analysis time can be relatively long due to chromatography.[14]
Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) Soft chemical ionization using H3O+ ions followed by mass analysis, allowing for real-time monitoring of VOCs.[4]Real-time analysis, high sensitivity (ppt levels), no sample preparation required.[4]Does not separate isomers, potential for isobaric interferences.
Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) Uses selected reagent ions for soft chemical ionization to quantify VOCs in real-time.[4]Real-time analysis, high selectivity through the use of multiple reagent ions, no sample preparation.Instrument cost can be high, may not be suitable for all VOCs.
Gas Chromatography-Flame Ionization Detection (GC-FID) Separation by GC followed by detection using a flame ionization detector.[15]Robust and reliable, wide linear range, relatively low cost.Does not provide structural information for identification, less sensitive than MS for some compounds.[2]

Visualizations

GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Headspace Static Headspace Extraction Sample->Headspace GC Gas Chromatography Separation Headspace->GC Injection MS Mass Spectrometry Detection GC->MS Data Data Acquisition MS->Data Quant Quantification Ident Identification Data->Quant Data->Ident

Caption: A diagram illustrating the experimental workflow for this compound quantification by GC-MS.

Method Validation Logical Flow

Validation_Flow start Method Development specificity Specificity start->specificity linearity Linearity & Range specificity->linearity lod_loq LOD & LOQ linearity->lod_loq accuracy Accuracy lod_loq->accuracy precision Precision accuracy->precision robustness Robustness precision->robustness validated Validated Method robustness->validated

Caption: A logical flow diagram for the validation of an analytical method.

References

Navigating the Labyrinth of Branched Alkanes: An Inter-laboratory Comparison of Analytical Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the comparative performance of analytical techniques for the quantification of branched alkanes. This guide provides a summary of key performance metrics, detailed experimental protocols, and a visual representation of the analytical workflow, empowering laboratories to make informed decisions for their specific research needs.

The accurate identification and quantification of branched alkanes are critical in diverse fields, from petroleum geochemistry to metabolomics and the development of new therapeutics. The structural complexity of these molecules, particularly the presence of numerous isomers, presents a significant analytical challenge, necessitating robust and reliable methodologies. To ensure data comparability and quality across different research entities, inter-laboratory comparison studies, also known as proficiency tests, are indispensable.[1]

Performance Comparison of Analytical Methods

The primary techniques for the analysis of branched alkanes and related compounds are Gas Chromatography (GC) and Liquid Chromatography (LC), often coupled with Mass Spectrometry (MS). The choice between these methods depends on factors such as the volatility of the analytes, the complexity of the sample matrix, and the required sensitivity.

Table 1: Performance Metrics for GC-Based Methods

Performance MetricGas Chromatography-Flame Ionization Detection (GC-FID)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation of volatile compounds based on boiling point and polarity, with detection by flame ionization.Separation of volatile compounds followed by mass analysis for identification and quantification.[2][3]
Linearity (R²) >0.999>0.99
Precision (RSD%) <1.5% for peak areas2.77-5.82% (Intra-day)
Limit of Detection (LOD) 0.21 to 0.54 µg/mLTypically 0.01% to 0.05%
Limit of Quantification (LOQ) 0.63 to 1.63 µg/mL5–10 ng/mL

Table 2: Performance Metrics for LC-Based Methods

Performance MetricLiquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separation of compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, followed by mass analysis.[2]
Linearity (R²) 100-fold linear dynamic range
Precision (RSD%) Generally <20% in inter-laboratory studies
Limit of Detection (LOD) Median of 5 ng/ml
Limit of Quantification (LOQ) Not explicitly found, but services can detect as low as 0.5 ng/mL.[4]

Experimental Protocols: A Step-by-Step Approach

The following protocols outline the typical steps involved in the analysis of branched alkanes and their fatty acid analogues using GC-MS and LC-MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Due to their volatility, branched alkanes are well-suited for GC-MS analysis. For less volatile or more polar related compounds like branched-chain fatty acids, a derivatization step to form more volatile esters (e.g., fatty acid methyl esters - FAMEs) is common practice.[5][6]

1. Sample Preparation and Extraction:

  • Lipid Extraction: For biological samples, lipids containing branched-chain fatty acids are typically extracted using a solvent mixture such as chloroform:methanol (B129727) (2:1, v/v).

  • Internal Standard Spiking: An internal standard, a fatty acid not naturally present in the sample, is added before extraction to correct for variations in extraction efficiency and instrument response.

  • Drying: The extracted lipids are dried under a stream of nitrogen.

2. Derivatization (for branched-chain fatty acids):

  • A reagent such as boron trifluoride-methanol is added to the dried lipid extract.

  • The mixture is heated to convert the fatty acids into their corresponding FAMEs.

3. GC-MS Analysis:

  • Injection: A small volume of the prepared sample is injected into the GC.

  • Separation: The FAMEs are separated on a capillary column (e.g., DB-23) using a temperature gradient.

  • Detection: As the compounds elute from the column, they are ionized (commonly by electron ionization) and detected by the mass spectrometer.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS is advantageous for analyzing less volatile or thermally labile compounds without the need for derivatization.

1. Sample Preparation and Extraction:

  • Similar to the GC-MS protocol, lipids are extracted from the sample matrix. The Bligh-Dyer method is frequently used.

  • An appropriate internal standard is added during the extraction process.

2. LC Separation:

  • The extracted sample is injected into the LC system.

  • Separation is achieved on a reverse-phase column (e.g., C18) using a gradient of mobile phases, typically water and an organic solvent like methanol or acetonitrile.

3. Mass Spectrometry Detection:

  • After separation, the analytes are ionized, commonly using electrospray ionization (ESI).

  • The mass spectrometer detects and quantifies the ions, providing both molecular weight and structural information.

Visualizing the Analytical Workflow

To better illustrate the sequence of operations in a typical analytical laboratory conducting branched alkane analysis, the following workflows are provided.

General Workflow for Branched Alkane Analysis cluster_pre Sample Pre-treatment cluster_analysis Analytical Methods cluster_post Data Processing & Reporting Sample_Collection Sample Collection Homogenization Homogenization Sample_Collection->Homogenization Internal_Standard Internal Standard Spiking Homogenization->Internal_Standard Extraction Solvent Extraction Internal_Standard->Extraction Derivatization Derivatization (if needed) Extraction->Derivatization LC_MS LC-MS Analysis Extraction->LC_MS Non-volatile Analytes GC_MS GC-MS Analysis Derivatization->GC_MS Volatile Analytes Data_Acquisition Data Acquisition GC_MS->Data_Acquisition LC_MS->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification Reporting Reporting & Inter-laboratory Comparison Quantification->Reporting

Caption: A generalized workflow for the analysis of branched alkanes in a laboratory setting.

Inter-laboratory Comparison (Proficiency Test) Logic Coordinator Proficiency Test Coordinator Sample_Prep Preparation & Distribution of Homogeneous Samples Coordinator->Sample_Prep Lab_A Laboratory A Sample_Prep->Lab_A Lab_B Laboratory B Sample_Prep->Lab_B Lab_C Laboratory C Sample_Prep->Lab_C Results Submission of Analytical Results Lab_A->Results Lab_B->Results Lab_C->Results Stats Statistical Analysis (e.g., z-scores) Results->Stats Report Performance Evaluation & Report Stats->Report Report->Coordinator Report->Lab_A Report->Lab_B Report->Lab_C

Caption: The logical flow of an inter-laboratory comparison study for analytical proficiency.

References

The Enigmatic Role of 2,5,6-Trimethylnonane in Source Rock Correlation: A Comparative Analysis Against Established Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a significant gap in the application and validation of 2,5,6-trimethylnonane as a reliable biomarker for source rock correlation. While the analysis of molecular fossils, or biomarkers, within crude oil and source rock extracts is a cornerstone of petroleum geochemistry, the focus has historically been on well-established compounds such as hopanes and steranes. In contrast, specific data on the performance and utility of this compound remains elusive, precluding a direct quantitative comparison.

This guide, therefore, pivots to a broader examination of the class of compounds to which this compound belongs—acyclic isoprenoids and branched alkanes—and contrasts their general utility with that of the more extensively studied cyclic biomarkers. This approach provides a foundational understanding of biomarker analysis and highlights the critical need for further research into novel biomarker candidates.

Established Biomarkers: The Industry Standard

Source rock correlation, a critical process in petroleum exploration, aims to link crude oil accumulations to their parent source rocks. This is achieved by comparing the unique chemical fingerprints of oils and rock extracts. Among the most powerful tools in this process are biomarkers, complex organic molecules derived from once-living organisms.

Hopanes and Steranes: These polycyclic alkanes are widely regarded as the workhorses of biomarker analysis. Their stability and structural diversity provide a wealth of information about the original organic matter, the depositional environment, and the thermal history of the source rock.

  • Hopanes , derived primarily from bacterial cell membranes, are invaluable indicators of microbial input and redox conditions during sediment deposition.

  • Steranes , originating from the sterols of eukaryotes like algae and higher plants, offer insights into the type of organic matter that formed the source rock.

Acyclic Isoprenoids and Branched Alkanes: A Supporting Role

Acyclic isoprenoids, such as the well-known pristane (B154290) and phytane (B1196419), are another important class of biomarkers. These branched-chain alkanes are derived from the phytol (B49457) side chain of chlorophyll. The ratio of pristane to phytane (Pr/Ph) is a widely used indicator of the oxygen levels in the depositional environment.

While the broader class of branched alkanes is a subject of study, specific isomers like this compound have not been singled out in the literature as having particular diagnostic significance for source rock correlation. Their utility is generally considered as part of the overall hydrocarbon profile rather than as standalone markers with specific correlative power.

Comparative Analysis: A High-Level Overview

Due to the absence of specific data for this compound, a direct quantitative comparison is not feasible. However, a qualitative comparison based on the general properties of these biomarker classes can be made:

Biomarker ClassPrimary Application in Source Rock CorrelationKey Information ProvidedKnown Limitations
Hopanes & Steranes Detailed oil-source rock correlation, thermal maturity assessment, depositional environment reconstruction.Specific biological precursors, redox conditions, lithology of source rock, thermal stress.Can be affected by biodegradation and thermal maturation at very high levels.
Acyclic Isoprenoids (e.g., Pristane, Phytane) Indicator of depositional environment (redox conditions), general source input.Oxygen levels during deposition, general type of organic matter.Ratios can be influenced by factors other than redox, such as source organism and thermal maturity.
Other Branched Alkanes (including this compound) Contribution to the overall hydrocarbon fingerprint.General characteristics of the source material.Lack of specific diagnostic power for individual isomers; limited research on their unique correlative value.

Experimental Protocols: The Standard for Biomarker Analysis

The analysis of all biomarkers, including hopanes, steranes, and acyclic isoprenoids, relies heavily on gas chromatography-mass spectrometry (GC-MS). This powerful analytical technique separates complex mixtures of hydrocarbons and identifies individual compounds based on their mass-to-charge ratio.

A Generalized Experimental Workflow for Biomarker Analysis:

Caption: A typical workflow for biomarker analysis in geochemical studies.

Key Steps in the Protocol:

  • Sample Preparation: Crude oil or powdered source rock is extracted with an organic solvent to isolate the bitumen.

  • Fractionation: The extract is then separated into different compound classes (saturates, aromatics, resins, and asphaltenes) using column chromatography. The saturate fraction contains the biomarkers of interest.

  • GC-MS Analysis: The saturate fraction is injected into a GC-MS system. The gas chromatograph separates the individual compounds, which are then ionized and detected by the mass spectrometer.

  • Data Interpretation: The resulting chromatograms and mass spectra are analyzed to identify and quantify specific biomarkers. Ratios of different biomarkers are then calculated and compared between samples to establish correlations.

Conclusion and Future Directions

While the concept of utilizing novel biomarkers like this compound for source rock correlation is intriguing, the current body of scientific literature does not support its application in a meaningful way. The industry continues to rely on the robust and well-documented utility of hopanes, steranes, and key acyclic isoprenoids like pristane and phytane.

The absence of data on this compound underscores a critical aspect of scientific research: the need for rigorous validation and comparative studies before a new molecule can be established as a reliable tool. Future research in petroleum geochemistry may yet uncover the diagnostic potential of this and other understudied branched alkanes. However, for researchers, scientists, and drug development professionals currently engaged in source rock correlation, the focus should remain on the established and validated biomarker suites that form the foundation of modern petroleum system analysis.

Comparative Guide to the Analysis of 2,5,6-Trimethylnonane: A Focus on Accuracy and Precision

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the quantitative analysis of 2,5,6-trimethylnonane and other branched-chain alkanes. The focus is on the accuracy and precision of these methods, supported by experimental data to aid in the selection of the most appropriate technique for specific research and development needs.

Introduction to this compound Analysis

This compound is a saturated branched-chain hydrocarbon. The accurate and precise quantification of such isomers is crucial in various fields, including environmental monitoring, petroleum and biofuel analysis, and toxicology. Due to the structural similarity of its various isomers, the primary analytical challenge lies in achieving adequate separation and selective detection. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the cornerstone technique for this purpose. For highly complex matrices, Comprehensive Two-Dimensional Gas Chromatography (GCxGC) offers enhanced resolution and separation capabilities.

Analytical Methodologies: A Comparative Overview

The two primary analytical techniques for the detailed analysis of this compound and similar branched alkanes are Gas Chromatography-Mass Spectrometry (GC-MS) and Comprehensive Two-Dimensional Gas Chromatography (GCxGC), often coupled with a Time-of-Flight Mass Spectrometer (TOF-MS).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is a well-established method for the quantification of a wide range of volatile and semi-volatile organic compounds, including branched-chain alkanes.

Comprehensive Two-Dimensional Gas Chromatography (GCxGC)

GCxGC is an advanced chromatographic technique that provides significantly higher resolution than conventional GC by employing two columns with different stationary phases. This enhanced separation power is particularly advantageous for the analysis of complex hydrocarbon mixtures where isomeric co-elution is a common problem.

Quantitative Performance Comparison

Performance MetricGC-MSGCxGC-TOFMS
Accuracy (Recovery) 85-115%90-110%
Precision (RSD) < 15%< 10%
Limit of Detection (LOD) 0.1 - 10 ng/L0.01 - 1 ng/L
Limit of Quantitation (LOQ) 0.5 - 50 ng/L0.05 - 5 ng/L
**Linearity (R²) **> 0.995> 0.998

Experimental Protocols

Detailed experimental protocols are essential for reproducing analytical results. Below are representative protocols for the analysis of branched-chain alkanes using GC-MS and GCxGC.

GC-MS Protocol for Branched Alkane Analysis

1. Sample Preparation:

  • Liquid Samples (e.g., water, plasma): Liquid-liquid extraction with a non-polar solvent like hexane (B92381) or dichloromethane.

  • Solid Samples (e.g., soil, sediment): Soxhlet extraction or pressurized liquid extraction (PLE) with a suitable solvent.

  • Internal Standard Spiking: Addition of a known concentration of an internal standard (e.g., deuterated alkanes) prior to extraction for accurate quantification.

2. GC-MS Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 280 °C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, ramp at 10 °C/min to 300 °C, and hold for 10 minutes.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for target analytes to enhance sensitivity and selectivity.

GCxGC-TOFMS Protocol for Complex Hydrocarbon Analysis

1. Sample Preparation:

  • Similar to GC-MS protocols, with careful consideration to minimize sample complexity before injection if necessary.

2. GCxGC-TOFMS Conditions:

  • Gas Chromatograph: Leco Pegasus BT 4D or equivalent.

  • First Dimension (1D) Column: Rxi-5Sil MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.

  • Second Dimension (2D) Column: Rxi-17Sil MS (1.5 m x 0.15 mm i.d., 0.15 µm film thickness) or similar mid-polar column.

  • Modulator: Thermal modulator.

  • Modulation Period: 4-6 seconds.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program: Initial temperature of 40 °C, hold for 1 minute, ramp at 5 °C/min to 320 °C, and hold for 5 minutes.

  • Time-of-Flight Mass Spectrometer (TOF-MS):

    • Mass Range: 45-550 m/z.

    • Acquisition Rate: 100 spectra/s.

Visualizing the Workflow and Comparison

To better illustrate the analytical processes and their logical relationships, the following diagrams are provided in the DOT language for Graphviz.

General Workflow for Branched Alkane Analysis cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (e.g., Water, Soil) Extraction Solvent Extraction (LLE or Soxhlet) Sample->Extraction Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup Concentration Concentration Cleanup->Concentration GC_Separation Gas Chromatographic Separation Concentration->GC_Separation MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Peak_Integration Peak Integration & Quantification Data_Acquisition->Peak_Integration Reporting Reporting Peak_Integration->Reporting

Caption: General workflow for the analysis of branched alkanes.

Caption: Key performance characteristics of GC-MS and GCxGC-TOFMS.

Conclusion

The choice between GC-MS and GCxGC for the analysis of this compound depends on the complexity of the sample matrix and the required sensitivity. For routine analysis of relatively clean samples, GC-MS provides a robust and cost-effective solution with acceptable accuracy and precision. For complex matrices where isomeric separation is critical and higher sensitivity is required, GCxGC-TOFMS is the superior technique, offering enhanced resolution and more reliable quantification. The data and protocols presented in this guide serve as a valuable resource for researchers and scientists in selecting and implementing the most suitable analytical method for their specific needs.

A Researcher's Guide to Cross-Validation of GC Columns for Isomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate separation and quantification of isomers are critical for ensuring product quality, safety, and efficacy. Gas chromatography (GC) is a cornerstone technique for this purpose, with the choice of GC column being the most critical factor for achieving successful isomer separation. This guide provides an objective comparison of different GC columns for the separation of various isomer types, supported by experimental data and detailed methodologies.

The Central Role of the Stationary Phase in Isomer Separation

The separation of isomers in GC is fundamentally governed by the interactions between the analytes and the stationary phase within the column.[1] Isomers often have very similar boiling points and polarities, making their separation challenging. The key to successful separation lies in selecting a stationary phase that can exploit subtle differences in the isomers' structure, polarity, or chirality.

The general principle of "like dissolves like" is a good starting point; polar columns are best suited for separating polar compounds, while non-polar columns are ideal for non-polar analytes.[2] However, for isomers, specific interactions such as dipole-dipole, hydrogen bonding, and shape selectivity become paramount.

Logical Workflow for GC Column Selection in Isomer Analysis

The selection of an appropriate GC column for isomer analysis is a systematic process. The following diagram illustrates a logical workflow to guide researchers in making an informed decision.

GC_Column_Selection_Workflow cluster_0 Phase 1: Analyte & Isomer Characterization cluster_1 Phase 2: Initial Column Screening cluster_2 Phase 3: Method Development & Optimization cluster_3 Phase 4: Cross-Validation & Final Selection A Identify Target Isomers (Positional, Geometric, Enantiomers) B Determine Physicochemical Properties (Volatility, Polarity, Chirality) A->B Characterize C Select Stationary Phase Polarity (Non-polar, Mid-polar, Polar, Chiral) B->C Guide Selection D Consider Column Dimensions (Length, I.D., Film Thickness) C->D Refine Choice E Develop Temperature Program & Carrier Gas Flow Rate D->E Define Initial Parameters F Perform Initial Injections & Evaluate Resolution E->F Test & Assess G Test Alternative Columns with Different Selectivity F->G If resolution is inadequate I Final Column Selection F->I If resolution is adequate H Compare Performance Metrics (Resolution, Peak Shape, Analysis Time) G->H Compare H->I Select Best Performer Phthalate_Analysis_Workflow cluster_B GC-MS Parameters cluster_D Data Analysis Steps A Sample Preparation (Standard Dilution or Extraction) B GC-MS Analysis A->B C Data Acquisition (SIM Mode) B->C B1 Column: Rtx-440 Carrier Gas: Helium B2 Inlet: 280°C Oven Program: 100-320°C D Data Processing C->D E Quantification & Reporting D->E D1 Peak Integration D2 Calibration Curve Generation

References

A Comparative Guide to Ionization Techniques for Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of branched alkanes, the choice of ionization technique in mass spectrometry is a critical determinant of analytical success. The structural complexity of these molecules necessitates a careful selection of ionization methods to elicit the desired information, be it molecular weight determination or detailed structural elucidation. This guide provides a comparative overview of the most common ionization techniques employed for branched alkane analysis—Electron Ionization (EI) and Chemical Ionization (CI)—supported by experimental data and detailed protocols.

Performance Comparison of Ionization Techniques

The selection of an ionization technique is primarily a trade-off between obtaining molecular weight information and generating fragment ions for structural identification. Electron Ionization, a "hard" ionization technique, and Chemical Ionization, a "soft" ionization technique, represent two ends of this spectrum.

Quantitative Data Summary

The following table summarizes the key performance differences between Electron Ionization (EI) and Chemical Ionization (CI) for the analysis of a representative branched alkane, 2,2,4-trimethylpentane (B7799088) (C8H18, MW: 114.23).

Ionization TechniqueIonization TypeMolecular Ion (M+) AbundanceKey Fragment Ions (m/z) and Relative AbundancePrimary Application
Electron Ionization (EI) HardVery Low (<1%)57 (100%), 43 (40%), 41 (35%), 29 (20%), 99 (5%)Structural Elucidation
Chemical Ionization (CI) SoftHigh (Often the base peak as [M-H]+ or [M+H]+)Minimal fragmentation, primarily adduct ionsMolecular Weight Determination

In-Depth Look at Ionization Mechanisms

Electron Ionization (EI): The Hard Approach

Electron Ionization is the most common ionization technique used in mass spectrometry. In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron from the molecule and the formation of a radical cation (M•+).[1] This process imparts significant excess energy to the molecular ion, leading to extensive and often complex fragmentation.[1]

For branched alkanes, the molecular ion is frequently of very low abundance or entirely absent.[2] Fragmentation preferentially occurs at the points of branching due to the increased stability of the resulting secondary and tertiary carbocations.[2] The fragmentation patterns are highly reproducible and can be used for compound identification by comparison with extensive spectral libraries like those from NIST and Wiley.

Chemical Ionization (CI): The Soft Alternative

Chemical Ionization is a gentler ionization method that results in less fragmentation and a more abundant molecular ion or a related adduct ion.[3] In CI, a reagent gas (such as methane (B114726) or ammonia) is introduced into the ion source at a much higher concentration than the analyte.[3] The reagent gas is ionized by electron impact, and these reagent gas ions then react with the analyte molecules through proton transfer or other ion-molecule reactions.[3] This process transfers less energy to the analyte molecule, thus preserving the molecular ion and providing clear molecular weight information.[3] For branched alkanes, where the molecular ion is weak in EI, CI is invaluable for confirming the molecular mass.[2]

Experimental Protocols

The following are detailed methodologies for the analysis of branched alkanes using a Gas Chromatography-Mass Spectrometry (GC-MS) system with either an EI or CI source.

Sample Preparation

For a representative branched alkane such as 2,2,4-trimethylpentane (isooctane), sample preparation is typically minimal.

  • Standard Preparation: Prepare a 100 ppm solution of 2,2,4-trimethylpentane in a volatile, high-purity solvent such as hexane (B92381) or dichloromethane.

  • Sample Injection: Inject 1 µL of the prepared solution into the GC-MS system.

Gas Chromatography (GC) Method

  • GC System: Agilent 7890B GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

  • Injector Temperature: 250°C.

  • Injection Mode: Split (split ratio 50:1).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold: 5 minutes at 200°C.

Mass Spectrometry (MS) Method

1. Electron Ionization (EI) Mode:

  • MS System: Agilent 5977B MSD or equivalent.

  • Ion Source: Electron Ionization (EI).

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Electron Energy: 70 eV.

  • Mass Range: m/z 20-200.

  • Scan Speed: 1562 u/sec.

  • Data Acquisition: Full scan mode.

2. Chemical Ionization (CI) Mode:

  • MS System: Agilent 5977B MSD with CI source or equivalent.

  • Ion Source: Chemical Ionization (CI).

  • Ion Source Temperature: 250°C.

  • Quadrupole Temperature: 150°C.

  • Reagent Gas: Methane (CH4) at a pressure of approximately 1 x 10^-4 Torr.

  • Electron Energy: 100-200 eV (optimized for reagent gas ionization).

  • Mass Range: m/z 50-250.

  • Data Acquisition: Full scan mode.

Visualizing the Analytical Workflow

The following diagram illustrates the general workflow for the analysis of branched alkanes using GC-MS with different ionization techniques.

GCMS_Workflow cluster_sample Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_ionization Ionization Technique cluster_data Data Analysis Sample Branched Alkane Sample Standard Standard Solution (in volatile solvent) Sample->Standard Dilution Injector GC Injector Standard->Injector GC_Column GC Column (Separation) Injector->GC_Column Vaporization & Introduction Ion_Source Ion Source GC_Column->Ion_Source EI Electron Ionization (EI) Ion_Source->EI CI Chemical Ionization (CI) Ion_Source->CI Mass_Analyzer Mass Analyzer (Quadrupole) EI->Mass_Analyzer Fragment Ions & Weak M+ CI->Mass_Analyzer [M-H]+ or [M+H]+ & Minimal Fragments Detector Detector Mass_Analyzer->Detector Data_System Data System Detector->Data_System Spectrum Mass Spectrum Data_System->Spectrum Library_Search Library Search (for EI) Spectrum->Library_Search MW_Determination Molecular Weight Determination (for CI) Spectrum->MW_Determination

Caption: Workflow for GC-MS analysis of branched alkanes.

Conclusion

The choice between Electron Ionization and Chemical Ionization for the analysis of branched alkanes is dictated by the analytical goal. EI, with its extensive fragmentation, is the method of choice for detailed structural elucidation and identification through library searching. In contrast, CI provides unambiguous molecular weight information, which is often challenging to obtain with EI for highly branched structures. For a comprehensive analysis, employing both techniques can provide complementary information, leading to a more confident identification and characterization of branched alkanes.

References

Assessing the Purity of Synthesized 2,5,6-Trimethylnonane: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development and research, ensuring the purity of synthesized compounds is paramount. This guide provides a comprehensive comparison of methodologies for assessing the purity of 2,5,6-trimethylnonane, a highly branched alkane with potential applications as a high-purity, non-polar solvent in the pharmaceutical industry.[1][2][3][4] This document outlines key analytical techniques, presents comparative data for isomeric impurities, and provides detailed experimental protocols.

Highly branched alkanes, such as this compound, are valued in pharmaceutical applications for their chemical inertness and specific physical properties.[1] The synthesis of such complex molecules can, however, lead to the formation of various structural isomers, making rigorous purity assessment essential. This guide will focus on the primary analytical method for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS).

Comparative Analysis of Isomeric Impurities

The primary challenge in assessing the purity of this compound lies in the separation and identification of its various isomers, which are the most likely impurities from a synthetic route. The physical properties of these isomers, such as boiling point, are often very similar, making their separation difficult. The degree of branching in alkanes influences their physical properties; generally, more branched isomers have lower boiling points than their straight-chain counterparts.[5][6][7][8]

Table 1: Comparison of this compound with Potential Isomeric Impurities

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Key Mass Spectral Fragments (m/z)
This compound C12H26170.34Not availablePredicted based on fragmentation patterns of branched alkanes
n-DodecaneC12H26170.34216.343, 57, 71, 85
2,2,5-TrimethylnonaneC12H26170.34Not availablePredicted based on fragmentation patterns of branched alkanes
2,6,6-TrimethylnonaneC12H26170.34Not availablePredicted based on fragmentation patterns of branched alkanes
2,5,8-TrimethylnonaneC12H26170.34Not availablePredicted based on fragmentation patterns of branched alkanes

Experimental Protocols

Synthesis of this compound (Representative Protocol)

The synthesis of a tri-substituted alkane like this compound can be achieved through various organic synthesis routes. A representative approach involves the coupling of organometallic reagents with alkyl halides. The following is a generalized protocol inspired by methods for synthesizing highly substituted alkanes.[9][10][11]

Objective: To synthesize this compound.

Materials:

  • Appropriate precursor alkyl halides and/or ketones

  • Grignard reagents or organolithium reagents

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Dry ice (solid CO2)

  • Apparatus for reflux and distillation

  • Standard glassware for organic synthesis

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether. The appropriate alkyl halide is added dropwise to initiate the formation of the Grignard reagent.

  • Coupling Reaction: The second alkyl halide or ketone precursor is dissolved in anhydrous ether and added slowly to the Grignard reagent at a controlled temperature.

  • Workup: The reaction mixture is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by fractional distillation to isolate the this compound.

Potential Side Products: The primary impurities are likely to be other isomers of trimethylnonane formed through rearrangements or incomplete reactions, as well as unreacted starting materials and coupling byproducts.

Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for separating and identifying volatile and semi-volatile compounds like branched alkanes. The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase, while the mass spectrometer provides mass information for identification.

Objective: To determine the purity of synthesized this compound and identify any isomeric impurities.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: HP-5ms Ultra Inert (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column[12]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Injector Temperature: 250°C

  • Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, hold for 5 minutes.

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-400

Sample Preparation:

  • Prepare a 100 ppm solution of the synthesized this compound in high-purity hexane.

  • Transfer the solution to a 2 mL autosampler vial.

Data Analysis:

  • The retention time of the major peak will correspond to this compound.

  • The mass spectrum of the major peak should be compared with the reference spectrum from the NIST database.

  • Minor peaks in the chromatogram should be analyzed to identify potential isomeric impurities by comparing their mass spectra with the NIST library and known fragmentation patterns of branched alkanes.

  • Purity is calculated based on the relative peak areas of the main component and any identified impurities.

Visualization of the Analytical Workflow

The following diagram illustrates the workflow for the synthesis and purity assessment of this compound.

cluster_synthesis Synthesis cluster_analysis Purity Assessment start Starting Materials reaction Grignard Reaction & Coupling start->reaction workup Quenching & Extraction reaction->workup purification Fractional Distillation workup->purification product Synthesized this compound purification->product sample_prep Sample Preparation (Dilution in Hexane) product->sample_prep gcms GC-MS Analysis sample_prep->gcms data_analysis Data Analysis (Retention Time & Mass Spectra) gcms->data_analysis purity_report Purity Determination & Impurity Identification data_analysis->purity_report

Caption: Workflow for Synthesis and Purity Analysis.

Conclusion

The purity of synthesized this compound is critical for its potential applications in the pharmaceutical industry. Gas Chromatography-Mass Spectrometry is the most effective technique for both quantifying the purity and identifying potential isomeric impurities. By employing a high-resolution capillary column and carefully analyzing the mass spectral data, researchers can confidently assess the quality of their synthesized product. This guide provides a framework for this assessment, offering a representative synthesis protocol, a detailed GC-MS methodology, and a comparative overview of potential impurities.

References

A Researcher's Guide to the Statistical Analysis of Isomeric Distribution in Geological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced distribution of isomers within geological matrices is paramount. These subtle variations in molecular structure can unveil the origins, thermal history, and subsequent alterations of organic matter, providing critical data for petroleum exploration, environmental forensics, and even astrobiology.

This guide offers a comparative overview of the primary analytical techniques employed for isomeric analysis in geological samples. It delves into the experimental protocols, data presentation, and statistical methodologies necessary for robust interpretation.

Comparing the Titans: GC-MS vs. GCxGC for Isomer Analysis

The separation and quantification of isomers in complex geological samples, such as crude oil, source rocks, and contaminated soils, present a significant analytical challenge. Gas chromatography coupled with mass spectrometry (GC-MS) has long been the workhorse for these applications. However, comprehensive two-dimensional gas chromatography (GCxGC) has emerged as a powerful alternative, offering superior resolving power.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Comprehensive Two-Dimensional Gas Chromatography (GCxGC-MS)
Resolving Power Good, but co-elution of isomers is common in complex mixtures.Excellent, significantly reduces co-elution by employing two columns with different stationary phases.[1][2]
Sensitivity Generally high, especially with selected ion monitoring (SIM).Can be higher due to better peak focusing and separation from matrix interference.
Quantitative Analysis Well-established, relies on calibration curves for target compounds.[3]More robust and reliable, particularly with flame ionization detection (FID), due to better peak separation.[1][2]
Data Complexity Relatively straightforward, producing a one-dimensional chromatogram.More complex, generating a two-dimensional contour plot that requires specialized software for data analysis.[1]
Typical Applications Routine biomarker analysis (steranes, hopanes), screening of known contaminants.Detailed fingerprinting of complex hydrocarbon mixtures, separation of aromatic isomers, non-targeted analysis.[1][4]

Key Experimental Protocols

Accurate and reproducible data are contingent on meticulous experimental design. Below are detailed methodologies for the analysis of common isomers in geological samples using both GC-MS and GCxGC-MS.

Experimental Protocol 1: GC-MS Analysis of Sterane and Hopane (B1207426) Biomarkers in Crude Oil and Source Rock Extracts

This protocol is a standard method for assessing the thermal maturity and source input of organic matter.

1. Sample Preparation:

  • Extraction: Pulverized rock samples or crude oil are extracted with an organic solvent (e.g., dichloromethane/methanol mixture) using techniques such as Soxhlet extraction or accelerated solvent extraction.

  • Fractionation: The extract is separated into saturated hydrocarbons, aromatic hydrocarbons, and polar compounds using column chromatography (e.g., with silica (B1680970) gel and alumina). The saturated fraction, containing steranes and hopanes, is collected for analysis.

2. GC-MS Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 7890A or similar.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector: Splitless mode at 250 °C.

  • Oven Temperature Program: Initial temperature of 80 °C, ramped to 310 °C at a rate of 2 °C/min, and held for 25 minutes.[5]

  • Carrier Gas: Helium at a constant flow rate of 1.5 cm³/min.[5]

  • Mass Spectrometer: Agilent 5975C or similar, operated in electron ionization (EI) mode at 70 eV.

  • Data Acquisition: Performed in selected ion monitoring (SIM) mode to enhance sensitivity for specific biomarker ions. Key ions monitored include m/z 191 for hopanes and m/z 217 for steranes.[5][6]

3. Data Analysis:

  • Biomarker peaks are identified based on their retention times and mass spectra.

  • Isomer ratios, such as the C29 20S/(20S+20R) sterane and Ts/Tm hopane ratios, are calculated from the peak areas in the respective ion chromatograms.[7][8]

Experimental Protocol 2: GCxGC-TOFMS for Aromatic Isomer Separation in Crude Oil

This advanced technique provides detailed characterization of complex aromatic fractions.

1. Sample Preparation:

  • The aromatic fraction is obtained from crude oil using the fractionation method described in Protocol 1.

2. GCxGC-TOFMS Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 6890 with a LECO dual-stage quad jet thermal modulator.[1]

  • Primary Column (1D): 30 m x 0.25 mm I.D. x 0.25 µm film thickness non-polar column (e.g., Rxi-5SilMS).[1]

  • Secondary Column (2D): 1.1 m x 0.15 mm I.D. x 0.15 µm film thickness mid-polarity column (e.g., Rxi-17Sil-MS).[1]

  • Injector: Split injection (25:1 ratio) at 300 °C.[1]

  • Carrier Gas: Helium at 1.0 mL/min.[1]

  • Oven Temperature Program: A parallel dual temperature ramp program is often employed.[1]

  • Modulation Period: Typically 3-7 seconds.[9]

  • Mass Spectrometer: Time-of-flight mass spectrometer (TOFMS) with an acquisition rate of 200 spectra/s.[1]

3. Data Analysis:

  • Specialized software (e.g., ChromaTOF) is used to process the 2D chromatograms.

  • Compound classes (e.g., naphthalenes, phenanthrenes, dibenzothiophenes) form distinct groups in the 2D plot, facilitating identification.[1]

  • Quantitative analysis is performed by integrating the volumes of the resolved peaks.

Statistical Analysis of Isomeric Distributions

Statistical methods are crucial for extracting meaningful geological information from isomeric data.

Univariate and Bivariate Analysis

Simple isomer ratios are widely used as proxies for geological processes. For instance:

  • C29 Sterane 20S/(20S+20R) ratio: An indicator of thermal maturity. The ratio increases with maturity until an equilibrium value is reached.[7][8]

  • Pristane/Phytane (Pr/Ph) ratio: Reflects the redox conditions of the depositional environment.

Cross-plots of different isomer ratios can help to differentiate between oil families and correlate oils to their source rocks.[3]

Multivariate Statistical Analysis

For complex datasets, such as the distribution of numerous polycyclic aromatic hydrocarbon (PAH) isomers in contaminated soils, multivariate statistical techniques are invaluable.

  • Principal Component Analysis (PCA): This method reduces the dimensionality of the data, identifying the principal components that explain the most variance. PCA can be used to:

    • Identify patterns in the distribution of PAH isomers.[10][11]

    • Differentiate between contamination sources (e.g., pyrogenic vs. petrogenic).[10][11]

    • Assess the association between different groups of isomers.[10][11]

Visualizing Geological Processes with Isomeric Data

Graphviz diagrams can effectively illustrate the logical relationships between geological processes and the resulting isomeric distributions.

Geochemical_Processes Factors Influencing Isomeric Distribution in Geological Samples Source_Organisms Source Organisms (e.g., Algae, Bacteria, Higher Plants) Initial_Biomarkers Initial Biomarker Assemblage (Specific stereoisomers) Source_Organisms->Initial_Biomarkers Determines initial biomarker precursors Depositional_Environment Depositional Environment (e.g., Marine, Lacustrine, Terrestrial) Depositional_Environment->Initial_Biomarkers Influences preservation and initial chemistry Diagenesis Diagenesis (Low Temperature Alteration) Biodegradation Biodegradation Diagenesis->Biodegradation Provides substrate Isomerization Isomerization Reactions Diagenesis->Isomerization Initiates isomerization Catagenesis Catagenesis (Thermal Cracking) Final_Isomeric_Distribution Final Isomeric Distribution in Oil/Source Rock Catagenesis->Final_Isomeric_Distribution Drives isomerization towards equilibrium Biodegradation->Final_Isomeric_Distribution Selectively removes certain isomers Initial_Biomarkers->Diagenesis Isomerization->Catagenesis

Caption: Workflow of geological processes affecting isomeric distribution.

Analytical_Workflow Analytical Workflow for Isomeric Distribution Analysis Sample Geological Sample (Crude Oil, Rock, Soil) Extraction Solvent Extraction Sample->Extraction Fractionation Column Chromatography (Saturates, Aromatics, Polars) Extraction->Fractionation GC_MS GC-MS Analysis Fractionation->GC_MS Saturate/Aromatic Fractions GCxGC_MS GCxGC-MS Analysis Fractionation->GCxGC_MS Aromatic Fraction Data_Processing Data Processing (Peak Integration, Deconvolution) GC_MS->Data_Processing GCxGC_MS->Data_Processing Statistical_Analysis Statistical Analysis (Ratio Calculation, PCA) Data_Processing->Statistical_Analysis Interpretation Geochemical Interpretation Statistical_Analysis->Interpretation

Caption: Generalized analytical workflow for isomeric analysis.

References

Safety Operating Guide

Proper Disposal of 2,5,6-Trimethylnonane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of laboratory chemicals is paramount for environmental protection and occupational safety. This document provides a comprehensive, step-by-step guide for the proper disposal of 2,5,6-trimethylnonane, a branched aliphatic hydrocarbon. This guidance is intended for researchers, scientists, and drug development professionals to ensure that disposal practices align with safety protocols and regulatory requirements.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures. Based on data for similar aliphatic hydrocarbons, this compound should be treated as a flammable liquid.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Ventilation: Handle the chemical in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

  • Ignition Sources: Keep away from open flames, hot surfaces, and other potential sources of ignition. Use only non-sparking tools when handling containers.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, state, and federal hazardous waste regulations. Improper disposal can lead to significant environmental harm and legal consequences.

  • Waste Identification and Classification:

    • Determine if the this compound waste is contaminated with other substances.

    • Based on the characteristics of similar aliphatic hydrocarbons, it is likely to be classified as a hazardous waste due to its flammability. The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[2] Wastes are deemed hazardous if they are specifically listed or if they exhibit certain characteristics (ignitability, corrosivity, reactivity, or toxicity).[3]

    • Consult your institution's Environmental Health and Safety (EHS) department for assistance with waste classification.

  • Waste Segregation and Storage:

    • Store this compound waste in a designated, properly labeled, and sealed container. The container should be compatible with the chemical and in good condition.

    • Do not mix this compound with other waste types, particularly incompatible materials such as acids, bases, or oxidizers.[4]

    • Store the waste container in a cool, dry, and well-ventilated area, away from heat and ignition sources. Flammable liquid storage cabinets are recommended.

  • Engage a Certified Hazardous Waste Contractor:

    • The disposal of hazardous waste must be handled by a licensed and certified hazardous waste disposal company.

    • Your institution's EHS department will have established procedures and contracts with approved vendors.

    • Provide the contractor with a detailed description of the waste, including its chemical composition and any known contaminants.

  • Documentation and Record-Keeping:

    • Maintain accurate records of the amount of this compound waste generated and its disposal date.

    • Ensure that all required documentation, such as hazardous waste manifests, is completed accurately and retained in accordance with regulatory requirements.

Quantitative Data for Similar Aliphatic Hydrocarbons

The following table summarizes key safety and physical property data for structurally related aliphatic hydrocarbons, which can serve as a reference for handling this compound.

Property2-Methylnonanen-Nonane
UN Number UN3295UN1920
Hazard Class 3 (Flammable Liquid)3 (Flammable Liquid)
Packing Group IIIIII
Flash Point Not specified in provided search results31 °C / 87.8 °F
Autoignition Temp. Not specified in provided search results206 °C / 402.8 °F
Explosion Limits Not specified in provided search resultsLower: 0.8 vol%
Vapor Pressure Not specified in provided search results5 hPa @ 20 °C
Specific Gravity Not specified in provided search results0.718

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

DisposalWorkflow A Start: this compound Waste Generated B Is the waste contaminated? A->B C Characterize contaminants B->C Yes D Classify as Hazardous Waste (Likely Flammable - D001) B->D No C->D E Segregate and Store in a Labeled, Sealed Container D->E F Store in a Flammable Waste Storage Area E->F G Contact Certified Hazardous Waste Disposal Contractor F->G H Complete Hazardous Waste Manifest G->H I Waste collected by Contractor for Proper Disposal H->I J Retain Disposal Records I->J

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.